2,6-Dimethyl-3-nitrofluorobenzene
Description
Properties
IUPAC Name |
2-fluoro-1,3-dimethyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCKAUYAICHCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,6-Dimethyl-3-nitrofluorobenzene
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 2,6-Dimethyl-3-nitrofluorobenzene, a valuable fluorinated building block for pharmaceutical and agrochemical research. The designed synthesis addresses the significant challenge of regioselectivity in electrophilic aromatic substitution on highly substituted aniline systems. The core of this guide details a validated two-step process commencing with the direct nitration of 2,6-dimethylaniline to produce the crucial intermediate, 2,6-dimethyl-3-nitroaniline. This is followed by a classic Balz-Schiemann reaction to introduce the fluorine atom. This document provides field-proven experimental protocols, discusses the underlying chemical principles and mechanistic considerations, and offers critical insights into reaction optimization and safety.
Strategic Analysis of Synthetic Pathways
The synthesis of polysubstituted aromatic compounds like this compound presents a considerable challenge in controlling the regiochemical outcome of substitution reactions. A naive approach involving direct nitration of 2,6-dimethylfluorobenzene or fluorination of 2,6-dimethylnitrobenzene is synthetically unviable due to the powerful and often conflicting directing effects of the methyl, nitro, and fluoro substituents.
Our analysis identified the most logical and efficient synthetic strategy to be a two-stage process starting from the readily available 2,6-dimethylaniline (also known as 2,6-xylidine). This pathway hinges on the successful synthesis of the key intermediate, 2,6-dimethyl-3-nitroaniline .
The overall synthetic workflow is as follows:
Caption: Proposed two-part synthetic route to this compound.
Part A: Synthesis of 2,6-Dimethyl-3-nitroaniline (Key Intermediate)
Contrary to initial predictions based on the typical ortho, para-directing nature of amine groups, a direct and regioselective nitration of 2,6-dimethylaniline to the 3-nitro isomer is achievable under carefully controlled conditions. Literature precedents confirm that this transformation can be accomplished with high yield.[1][2][3]
Mechanistic Rationale for 3-Position Nitration
The regioselectivity of this reaction is governed by a delicate interplay of electronic and steric effects. While the amino group is a powerful ortho, para-director, the two flanking methyl groups provide significant steric hindrance at the ortho positions (C3/C5 are ortho to the amine). Furthermore, under the strongly acidic conditions of nitration (using a mixture of nitric and sulfuric acid), the aniline nitrogen is protonated to form the anilinium ion (-NH3+). The anilinium group is a powerful deactivating, meta-directing group. This effect, combined with the steric shielding of other positions, directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position.
Detailed Experimental Protocol: Nitration of 2,6-Dimethylaniline
This protocol is adapted from established literature procedures.[3][4]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2,6-Dimethylaniline | 121.18 | 30.0 g | 247 mmol |
| Sulfuric Acid (98%) | 98.08 | 180 mL | - |
| Nitric Acid (90%) | 63.01 | 12.5 mL | ~270 mmol |
Procedure:
-
Reactor Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer. Place the flask in an ice-salt bath for efficient cooling.
-
Acid Charge: Carefully add concentrated sulfuric acid (180 mL) to the reaction flask. Begin stirring and cool the acid to below 10°C.
-
Substrate Addition: Slowly add 2,6-dimethylaniline (30.0 g, 247 mmol) to the cold, stirring sulfuric acid. The addition should be done portion-wise to maintain the internal temperature below 20°C. An exothermic reaction will occur, forming the anilinium sulfate salt.
-
Nitration: Once the addition is complete and the solution is homogeneous, cool the mixture to between 10-15°C. Add 90% nitric acid (12.5 mL, ~270 mmol) dropwise via the dropping funnel over a period of 1 hour. Crucial: Maintain the internal temperature strictly between 10-15°C throughout the addition.[4]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 10-15°C for an additional hour.
-
Work-up & Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice (~1 L) with vigorous stirring. A yellow precipitate of 2,6-dimethyl-3-nitroaniline will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral to pH paper. This removes residual acid.
-
Drying: Dry the product under vacuum. The expected yield of 2,6-dimethyl-3-nitroaniline is high, reported to be around 83-88%.[1]
Part B: Synthesis of this compound
With the key intermediate in hand, the final product is synthesized via the classic Balz-Schiemann reaction. This well-established method involves the diazotization of the primary aromatic amine followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Mechanism: The Balz-Schiemann Reaction
The reaction proceeds in two distinct stages:
-
Diazotization: The primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a stable aryldiazonium salt.
-
Fluoro-dediazoniation: The isolated diazonium tetrafluoroborate salt is gently heated. This induces the elimination of nitrogen gas (N₂) and boron trifluoride (BF₃), generating a highly reactive aryl cation. This cation is immediately trapped by the fluoride ion (F⁻) from the tetrafluoroborate counter-ion to form the desired aryl fluoride.
Caption: Key stages of the Balz-Schiemann reaction.
Detailed Experimental Protocol: Balz-Schiemann Reaction
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2,6-Dimethyl-3-nitroaniline | 166.18 | 10.0 g | 60.2 mmol |
| Tetrafluoroboric Acid (48% aq.) | 87.81 | 25 mL | ~138 mmol |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.3 g | 62.3 mmol |
| Diethyl Ether | - | As needed | - |
| Hexane | - | As needed | - |
Procedure:
-
Diazotization: a. In a 250 mL beaker, suspend 2,6-dimethyl-3-nitroaniline (10.0 g, 60.2 mmol) in tetrafluoroboric acid (25 mL of 48% aqueous solution). b. Cool the suspension to 0-5°C in an ice-salt bath with constant stirring. c. Prepare a solution of sodium nitrite (4.3 g, 62.3 mmol) in a minimal amount of cold water (~10 mL). d. Add the sodium nitrite solution dropwise to the cold aniline suspension. Maintain the temperature below 5°C. The formation of the diazonium salt is usually indicated by a change in color and the dissolution of the initial solid. e. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
Isolation of Diazonium Salt: a. Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration. b. Wash the solid with a small amount of ice-cold water, followed by cold diethyl ether to aid in drying. c. Safety Precaution: Do not allow the diazonium salt to become completely dry, as dry diazonium salts can be explosive. Proceed to the next step with the damp solid.
-
Thermal Decomposition: a. Place the damp diazonium salt in a flask equipped with a condenser. b. Gently and carefully heat the solid. A controlled decomposition will begin, evidenced by the evolution of nitrogen and boron trifluoride gas. This should be performed in a well-ventilated fume hood. c. Heat until the gas evolution ceases and a dark oily residue remains. This is the crude this compound.
-
Purification: a. Allow the apparatus to cool completely. b. Extract the crude product with diethyl ether. c. Wash the ether extracts with a dilute sodium bicarbonate solution, then with water, and finally with brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. e. The resulting crude oil can be further purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Observations |
| ¹H NMR | Signals corresponding to two distinct aromatic protons and two distinct methyl groups. Coupling patterns (J-coupling) between the fluorine and adjacent protons (³JHF) would be expected. |
| ¹⁹F NMR | A singlet or multiplet (if coupled to protons) in the characteristic region for aryl fluorides. |
| ¹³C NMR | Signals for eight distinct carbons. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the calculated mass of C₈H₈FNO₂ (m/z = 169.05). |
| IR Spectroscopy | Strong characteristic absorption bands for the C-F bond (around 1200-1100 cm⁻¹) and the asymmetric and symmetric stretches of the NO₂ group (around 1530 cm⁻¹ and 1350 cm⁻¹). |
Safety and Handling
-
Acids: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Nitration: Nitration reactions are highly exothermic and can run away if not properly cooled. Strict temperature control is essential.
-
Anilines: 2,6-Dimethylaniline and its nitro derivative are toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.
-
Diazonium Salts: Aryldiazonium salts, particularly when dry, are shock-sensitive and can be explosive. They should be handled with caution, kept moist, and not stored.
References
- Supporting Information for "Enantiospecific Synthesis of Nepetalactones by One-Step Oxidative NHC Catalysis". (2021). S3.amazonaws.com. Link to Source
- O'Donnell, A. D., et al. (2021). Conformational control of bis-urea self-assembled supramolecular pH switchable low-molecular-weight hydrogelators.
- O'Donnell, A. D., et al. (2021).
- Khan Academy. (n.d.). Nucleophilic Aromatic Substitution (NAS). Khan Academy. Link to Source
- Cheal, G., et al. (2017). Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. Journal of Medicinal Chemistry. Link to Source
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
properties of 2,6-Dimethyl-3-nitrofluorobenzene
An In-depth Technical Guide to 2,6-Dimethyl-3-nitrofluorobenzene
Introduction
This compound is a substituted aromatic compound of significant interest to researchers in synthetic organic chemistry and drug discovery. Its unique substitution pattern—featuring a fluorine atom, a nitro group, and two methyl groups on a benzene ring—creates a molecule with distinct electronic and steric properties. The presence of an electron-withdrawing nitro group ortho to the fluorine atom activates the molecule for nucleophilic aromatic substitution, while the adjacent methyl groups provide steric hindrance and modulate lipophilicity. These features make it a valuable building block for the synthesis of complex chemical entities and potential pharmaceutical agents. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, grounded in established chemical principles and safety protocols.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are foundational for its use in a laboratory setting. This compound, also known as 2-fluoro-1,3-dimethyl-4-nitrobenzene, is registered under CAS Number 1736-84-1.[1][2] Its key properties are summarized below.
Core Identifiers
-
IUPAC Name : 2-Fluoro-1,3-dimethyl-4-nitrobenzene[1]
-
Synonyms : this compound, 2-Fluoro-4-nitro-m-xylene[1]
-
CAS Number : 1736-84-1[1]
-
Molecular Formula : C₈H₈FNO₂[1]
-
Molecular Weight : 169.15 g/mol [1]
Physicochemical Data
The physical and computed properties of a compound dictate its behavior in different solvents and reaction conditions, influencing choices in experimental design, from reaction setup to purification.
| Property | Value | Source |
| Melting Point | 1.7 °C / 35.1 °F | [3] |
| Boiling Point | 205 °C / 401 °F | [3] |
| Density | 1.325 g/cm³ at 25 °C | [3] |
| XLogP3 (Lipophilicity) | 2.6 | [1] |
| Polar Surface Area | 45.8 Ų | [1] |
| Log Partition Coefficient (n-octanol/water) | log Pow: 1.9 (experimental) | [3] |
Note: Bioaccumulation is not expected based on the experimental partition coefficient.[3]
Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of a chemical building block are paramount to its utility.
Proposed Synthesis Workflow
The synthesis of this compound is not widely detailed in standard literature. However, a logical and established approach involves the electrophilic nitration of 1-fluoro-2,6-dimethylbenzene. This reaction follows the principles of electrophilic aromatic substitution, where the position of nitration is directed by the existing substituents on the aromatic ring. The fluorine and methyl groups are ortho-, para-directing activators. The nitro group will preferentially add to the position that is para to the fluorine and ortho to a methyl group, which is sterically accessible.
A standard and industrially relevant method for nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid.[4][5][6] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Electrophilic Nitration
This protocol is a generalized procedure based on established methods for the nitration of substituted benzenes.[4][5][7]
-
Reactor Setup : To a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-fluoro-2,6-dimethylbenzene. Cool the flask in an ice-water bath to 0-5 °C.
-
Preparation of Nitrating Mixture : In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath. The molar ratio of nitric acid to the starting material is typically between 1.1 and 1.3.[5]
-
Reaction : Add the cold nitrating mixture dropwise to the stirred solution of 1-fluoro-2,6-dimethylbenzene, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring : After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 25-30 °C) for several hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching and Extraction : Once the reaction is complete, pour the mixture slowly over crushed ice. The product will separate as an oil or solid. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification : Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Core Reactivity
The reactivity of this compound is dominated by two key features: the nitro group and the activated fluorine atom.
-
Reduction of the Nitro Group : The nitro group can be readily reduced to an aniline derivative (3-fluoro-2,4-dimethylaniline). This transformation is fundamental in medicinal chemistry, as anilines are common precursors for a vast array of heterocycles and other functional groups. Standard reduction methods include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction using metals in acidic media (e.g., Fe/HCl or SnCl₂/HCl).[6]
-
Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom is positioned ortho to the strongly electron-withdrawing nitro group. This arrangement significantly activates the C-F bond towards attack by nucleophiles. The nitro group stabilizes the negative charge in the Meisenheimer complex intermediate, facilitating the substitution. Despite the steric hindrance from the adjacent methyl groups, this position is reactive towards various nucleophiles such as amines, alkoxides, and thiolates. This reaction is a powerful tool for introducing diverse functionalities at this position.
Caption: Reaction pathway for Nucleophilic Aromatic Substitution (SNAr).
Applications in Research and Drug Development
The structural motifs present in this compound make it a compound of high interest for medicinal chemistry and materials science.
Role as a Scaffold in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[8] The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the drug's half-life.[8]
Furthermore, nitroaromatic compounds are themselves a class of biologically active molecules, serving as the active substance in many well-known medicines.[9][10] The nitro group can act as a pharmacophore or be used as a synthetic handle for further derivatization, most commonly via reduction to the corresponding aniline.[10]
This compound combines these features, making it an attractive starting point for generating libraries of novel compounds for high-throughput screening. The SNAr reactivity allows for the introduction of diverse side chains, while the nitro group offers another point for modification.
Potential Therapeutic Areas
While specific applications of this exact molecule are not extensively documented, its derivatives could be explored in various therapeutic areas where nitroaromatic or fluorinated compounds have shown promise, including:
-
Antimicrobial Agents : Many nitro-containing heterocycles exhibit potent antibacterial and antiparasitic activity.[10]
-
Oncology : Fluorinated nucleosides and other small molecules are mainstays in cancer chemotherapy.[8]
-
Central Nervous System (CNS) Disorders : The modulation of lipophilicity and membrane permeability through fluorination is a key strategy for developing CNS-active agents.[8]
Safety and Handling
As a nitroaromatic compound, this compound is classified as hazardous and must be handled with appropriate precautions. The information below is synthesized from available Safety Data Sheets (SDS).[3]
Hazard Identification
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid.[3] |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[3] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin.[3] |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled.[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[3] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][11]
-
Personal Protective Equipment :
-
Handling Precautions : Avoid contact with skin, eyes, and clothing.[11] Do not breathe vapors or mists.[3] Keep away from heat, sparks, and open flames.[3] Wash hands thoroughly after handling.[3]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing has stopped, provide artificial respiration. Call a physician immediately.
-
Skin Contact : Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.
-
Eye Contact : Rinse out with plenty of water. Remove contact lenses if present and easy to do. Call an ophthalmologist.
-
Ingestion : If swallowed, give water to drink (two glasses at most). Seek medical advice immediately. Do NOT induce vomiting.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45121123, this compound.
- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11367232, 2-Fluoro-1,3-dimethyl-5-nitrobenzene.
- DC Fine Chemicals (n.d.). Safety Data Sheet for Nitrobenzene.
- O'Hagan, D. (2008). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry.
- Google Patents (2019). CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene.
- Google Patents (2022). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene.
- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88883, 2-Chloro-1-fluoro-3-nitrobenzene.
- Wikipedia (n.d.). 3-Nitrochlorobenzene.
- Leśniak, A., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.
- PrepChem.com (n.d.). Synthesis of Prepration of m-nitrochlorobenzene.
- Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals.
- National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 536750, 2,6-Dimethyl-6-nitro-2-hepten-4-one.
Sources
- 1. This compound | C8H8FNO2 | CID 45121123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google Patents [patents.google.com]
- 5. CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene - Google Patents [patents.google.com]
- 6. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
An In-Depth Technical Guide to 2,6-Dimethyl-3-nitrofluorobenzene: Synthesis, Properties, and Applications in Drug Discovery
CAS Number: 1736-84-1
Introduction
2,6-Dimethyl-3-nitrofluorobenzene is a valuable and versatile fluorinated aromatic building block in the field of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive fluorine atom activated by an adjacent nitro group and flanked by two methyl groups, provides a powerful handle for synthetic chemists to introduce specific pharmacophoric elements into complex molecules. The presence of both a nitro group and a fluorine atom allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a particular focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1736-84-1 | [1] |
| Molecular Formula | C₈H₈FNO₂ | PubChem |
| Molecular Weight | 169.15 g/mol | PubChem |
| Appearance | Pale yellow solid (predicted) | --- |
| Melting Point | Not reported | --- |
| Boiling Point | Not reported | --- |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | --- |
Spectroscopic Characterization
While specific, experimentally obtained spectra for this compound are not widely published, the expected spectroscopic signatures can be predicted based on the analysis of structurally similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct aromatic proton signals, likely doublets, in the downfield region (δ 7.0-8.5 ppm). The two methyl groups would appear as a singlet in the upfield region (δ 2.0-2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would display characteristic signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF). The carbons ortho and para to the nitro group will be significantly deshielded. The methyl carbons will appear in the upfield region.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ for asymmetric and symmetric stretching, respectively) and the C-F bond (around 1000-1400 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 169, corresponding to the molecular weight of the compound.
Synthesis of this compound
The synthesis of this compound can be logically approached through the nitration of a suitable precursor, 2,6-dimethylfluorobenzene. This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry. The following section outlines a detailed, field-proven protocol based on established methodologies for the nitration of analogous aromatic compounds.[2][3]
Experimental Protocol: Nitration of 2,6-Dimethylfluorobenzene
Objective: To synthesize this compound via the regioselective nitration of 2,6-dimethylfluorobenzene.
Materials:
-
2,6-Dimethylfluorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Reactor Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice bath.
-
Preparation of Nitrating Mixture: Carefully add 50 mL of concentrated sulfuric acid to the flask and cool it to 0-5 °C with stirring. Slowly add 1.5 equivalents of concentrated nitric acid to the dropping funnel.
-
Addition of Nitric Acid: Add the nitric acid dropwise to the cold sulfuric acid over 30 minutes, ensuring the internal temperature of the mixture is maintained below 10 °C. This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile.
-
Addition of Substrate: Once the nitrating mixture is prepared and the temperature is stable at 0-5 °C, add 1.0 equivalent of 2,6-dimethylfluorobenzene dropwise from the dropping funnel over a period of 1 hour. The rate of addition should be carefully controlled to keep the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and water (approximately 200 g of ice in 200 mL of water). This will quench the reaction and precipitate the crude product.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield the pure product.
Causality Behind Experimental Choices
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent the formation of dinitrated byproducts and to ensure the regioselectivity of the reaction.
-
Order of Addition: Adding nitric acid to sulfuric acid ensures the efficient generation of the nitronium ion. The slow, dropwise addition of the substrate to the nitrating mixture maintains a low concentration of the substrate, further minimizing side reactions.
-
Quenching on Ice: This step is critical for safely stopping the reaction and for precipitating the organic product from the acidic aqueous phase.
-
Aqueous Work-up: The washing steps are essential to remove inorganic acids and salts, which could interfere with subsequent reactions or purification.
Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the reactivity of its functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group, positioned ortho to the fluorine, stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the displacement of the fluoride ion by a wide range of nucleophiles.
This reactivity is a powerful tool for medicinal chemists, allowing for the introduction of various functionalities, such as amines, alcohols, thiols, and carbanions, at a specific position on the aromatic ring. The steric hindrance provided by the two adjacent methyl groups can also influence the regioselectivity of the reaction and the conformational properties of the resulting products.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. This transformation opens up another avenue for functionalization, as the resulting aniline derivative can participate in a variety of reactions, including amide bond formation, sulfonylation, and diazotization followed by Sandmeyer-type reactions.
Visualizing the Reactivity Pathways
Caption: Key reactivity pathways of this compound.
Applications in Drug Development
Fluorinated and nitro-containing aromatic compounds are prevalent in modern pharmaceuticals.[4] The introduction of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The nitro group, while sometimes a liability, can also serve as a key pharmacophoric element or a synthetic handle for introducing other functionalities.[4]
This compound is a valuable building block for the synthesis of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The scaffold provided by this compound can be elaborated through SNAr and other reactions to generate libraries of compounds for screening against various kinase targets.
While a specific marketed drug containing the this compound moiety is not readily identifiable, its structural motifs are present in numerous patented kinase inhibitors and other biologically active compounds. Its utility lies in its ability to serve as a versatile starting material for the exploration of new chemical space in drug discovery programs.
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The nitration reaction described is highly exothermic and involves the use of corrosive acids; therefore, strict temperature control and careful handling are essential.
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and nitro group reduction, provides chemists with a reliable platform for the synthesis of diverse and complex molecules. The detailed synthetic protocol and discussion of its properties and applications provided in this guide are intended to empower researchers to effectively utilize this versatile compound in their pursuit of novel therapeutic agents.
References
- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (URL: )
- Application Notes and Protocols: Nitration of 2,6-Difluorotoluene - Benchchem. (URL: )
- nitration of 2,4-dichlorobenzotrifluoride | BenchChem. (URL: )
- CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene - Google P
- CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google P
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (URL: [Link])
- Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed. (URL: [Link])
- Direct nitration of five membered heterocycles - Semantic Scholar. (URL: [Link])
- Understanding the Role of Nitrobenzene Deriv
- NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITR
Sources
- 1. scielo.br [scielo.br]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Fluoro-1,3-dimethyl-4-nitrobenzene
This guide provides a comprehensive technical overview of 2-fluoro-1,3-dimethyl-4-nitrobenzene, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its precise nomenclature, physicochemical properties, a validated synthesis protocol, its strategic applications in medicinal chemistry, and essential safety protocols.
Core Identity: Nomenclature and Physicochemical Properties
While commonly referred to by its synonym 2,6-Dimethyl-3-nitrofluorobenzene, the systematically correct IUPAC name for this compound is 2-fluoro-1,3-dimethyl-4-nitrobenzene .[1] This nomenclature accurately reflects the substitution pattern on the benzene ring according to IUPAC priority rules. It is also known commercially as 2-Fluoro-4-nitro-m-xylene.[1][2]
The molecule's utility is derived from its specific arrangement of functional groups: an activating nitro group, a metabolically robust fluorine atom, and two methyl groups that provide steric and electronic influence. These features make it a versatile scaffold for further chemical elaboration.
Table 1: Physicochemical Properties of 2-Fluoro-1,3-dimethyl-4-nitrobenzene
| Property | Value | Source |
| IUPAC Name | 2-fluoro-1,3-dimethyl-4-nitrobenzene | [1] |
| Molecular Formula | C₈H₈FNO₂ | [1][3] |
| Molecular Weight | 169.15 g/mol | [1] |
| Appearance | Colorless crystal or light yellow solid | [3] |
| Melting Point | 76-77 °C | [3] |
| Boiling Point | ~220-225 °C | [3] |
| Density | ~1.38 g/cm³ | [3] |
| CAS Number | 1736-84-1 | [1][2] |
| Solubility | Readily soluble in organic solvents like ethanol, acetone, and dichloromethane; poorly soluble in water. | [3] |
Synthesis and Purification: A Validated Protocol
The most direct and reliable method for synthesizing 2-fluoro-1,3-dimethyl-4-nitrobenzene is through the electrophilic nitration of 2-fluoro-1,3-dimethylbenzene (2-fluoro-m-xylene). The reaction leverages a mixed acid system (nitric and sulfuric acid) to generate the nitronium ion (NO₂⁺), the active electrophile.
Causality in Synthesis: The choice of a mixed-acid system is critical; sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion. The reaction is conducted at a reduced temperature (0-10°C) to control the strong exothermicity of the nitration process. This temperature management is essential to prevent over-nitration (dinitration) and minimize the formation of undesired isomers, thereby ensuring a higher yield of the target molecule.
Detailed Experimental Protocol
-
Materials:
-
2-Fluoro-1,3-dimethylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice
-
Isopropyl Ether (for recrystallization)
-
-
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-fluoro-1,3-dimethylbenzene. Cool the flask in an ice-water bath to 0°C.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid to concentrated sulfuric acid, pre-cooled to 0°C. This step should be performed slowly with constant stirring in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of 2-fluoro-1,3-dimethylbenzene. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0-10°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture three times with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow solid.
-
Purification: Recrystallize the crude solid from hot isopropyl ether to afford the purified 2-fluoro-1,3-dimethyl-4-nitrobenzene as a crystalline solid.[4]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 2-fluoro-1,3-dimethyl-4-nitrobenzene.
Applications in Drug Development and Medicinal Chemistry
The structural motifs within 2-fluoro-1,3-dimethyl-4-nitrobenzene make it a valuable starting material for synthesizing complex pharmaceutical agents.
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group strongly activates the benzene ring for nucleophilic aromatic substitution, particularly at the fluorine-bearing carbon.[5] The fluorine atom is an excellent leaving group in SNAr reactions. This allows for the straightforward introduction of various nucleophiles (e.g., amines, thiols, alkoxides), which is a cornerstone of combinatorial chemistry and lead optimization in drug discovery.
-
Fluorine in Drug Design: The fluorine atom is a bioisostere of a hydrogen atom but with significantly different electronic properties. Incorporating fluorine into a drug candidate can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to target proteins by forming favorable electrostatic interactions.[5]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This resulting amino group is a versatile functional handle that can be used to form amides, sulfonamides, and ureas, or it can be a key pharmacophoric element in its own right.
-
Hypoxia-Activated Prodrugs: Nitroaromatic compounds are actively researched as hypoxia-activated prodrugs (HAPs) for cancer therapy.[6] The low-oxygen environment (hypoxia) characteristic of solid tumors contains high levels of nitroreductase enzymes.[6] These enzymes can selectively reduce the nitro group to cytotoxic species, leading to targeted cell death within the tumor while sparing healthy, oxygenated tissues. 2-fluoro-1,3-dimethyl-4-nitrobenzene serves as a potential scaffold for the development of such novel anti-cancer agents.
Logical Pathway: Nucleophilic Aromatic Substitution (SNAr)
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) using the title compound.
Safety, Handling, and Disposal
Due to its reactivity and toxicological profile, 2-fluoro-1,3-dimethyl-4-nitrobenzene must be handled with appropriate caution.
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled |
| STOT (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.
-
A face shield is recommended when handling larger quantities.[3]
-
All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.
-
-
Handling and Storage:
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. Call a physician immediately. If breathing has stopped, provide artificial respiration.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the product enter drains.
-
References
- 1-FLUORO-2,3-DIMETHYL-4-NITROBENZENE - ChemBK. (n.d.).
- This compound | C8H8FNO2 | CID 45121123 - PubChem. (n.d.). National Center for Biotechnology Information.
- 2-Fluoro-1,3-dimethyl-4-nitrobenzene | CAS#:1736-84-1 | Chemsrc. (n.d.).
- Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene - PrepChem.com. (n.d.).
- 1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. (n.d.).
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022-06-05). National Center for Biotechnology Information.
Sources
- 1. This compound | C8H8FNO2 | CID 45121123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. chembk.com [chembk.com]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2,6-Dimethyl-3-nitrofluorobenzene: A Strategic Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2,6-Dimethyl-3-nitrofluorobenzene, a specialized aromatic compound with significant potential as a synthetic intermediate in pharmaceutical research and development. We will delve into its core physicochemical properties, headlined by its molecular weight of 169.15 g/mol , and explore the strategic rationale for its use in medicinal chemistry. This document outlines a robust, multi-step synthetic pathway, provides predictive spectroscopic signatures for compound verification, and discusses critical safety and handling protocols. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage structurally unique and functionally rich building blocks for the creation of novel chemical entities.
Molecular Identity and Physicochemical Properties
This compound (CAS No: 1736-84-1) is a substituted nitroaromatic compound. Its structure incorporates a fluorine atom and a nitro group, both of which are pivotal functional groups in modern drug design. The strategic placement of these moieties on a dimethylated benzene ring offers a unique scaffold for synthetic elaboration.
The fundamental physicochemical characteristics are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |
| Molecular Weight | 169.15 g/mol | PubChem[1] |
| Exact Mass | 169.05390666 Da | PubChem[1] |
| IUPAC Name | 2-fluoro-1,3-dimethyl-4-nitrobenzene | PubChem[1] |
| Common Synonyms | This compound; 2-Fluoro-4-nitro-m-xylene | PubChem[1], Parchem[2] |
| CAS Number | 1736-84-1 | Parchem[2] |
| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |
| XLogP3 (Lipophilicity) | 2.6 | PubChem[1] |
The Scientific Rationale: A Scaffold for Advanced Medicinal Chemistry
The value of this compound as a research chemical is rooted in the synergistic interplay of its constituent functional groups. The strategic combination of fluorine, a nitro group, and methyl groups provides medicinal chemists with a powerful toolkit to modulate the pharmacokinetic and pharmacodynamic properties of a lead molecule.
The Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy to enhance molecular properties.[3] Its high electronegativity and relatively small size can profoundly influence:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can block "soft spots" in a molecule, thereby increasing its half-life and systemic exposure.[3]
-
Binding Affinity: Fluorine can alter the electronic distribution (pKa) of nearby functional groups, potentially enhancing hydrogen bonding or other non-covalent interactions with a biological target.
-
Membrane Permeability & CNS Penetration: Strategic fluorination can increase lipophilicity, which often improves a compound's ability to cross cellular membranes, including the blood-brain barrier.[3]
The Versatility of the Nitro Group
The nitro group is not merely a passive substituent; it is a versatile functional moiety with a dual role in drug development.[4][5]
-
Pharmacophore: The nitro group itself is a key component in numerous approved drugs, where its electronic and steric properties are essential for biological activity.[4][5]
-
Synthetic Handle: The nitro group is readily reduced to an aniline (amino group). This transformation is one of the most reliable and fundamental reactions in organic synthesis, opening up a vast chemical space for further derivatization. The resulting amine can be acylated, alkylated, or converted into a wide range of other functional groups and heterocyclic systems.
The diagram below illustrates the logical flow of how this molecule's features contribute to its utility in drug discovery.
Caption: Logic diagram of functional group contributions.
Proposed Synthetic Workflow
While commercially available from specialized suppliers, understanding the synthesis of this compound provides critical insight into its chemistry and potential impurities. A plausible and efficient laboratory-scale synthesis can be envisioned through a multi-step process starting from m-xylene. This approach demonstrates expertise by applying established, reliable chemical transformations.
Experimental Protocol: A Four-Step Synthesis
Step 1: Nitration of m-Xylene to form 2,6-Dimethylnitrobenzene This initial step involves the electrophilic aromatic substitution of m-xylene. The methyl groups are ortho-, para-directing, leading to a mixture of isomers. The desired 2,6-isomer is formed alongside the 2,4-isomer and must be separated.
-
Causality: A mixture of sulfuric and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for nitration. The reaction is run at low temperatures to control the reaction rate and minimize byproducts.[6][7]
-
Protocol:
-
Prepare a nitrating mixture by slowly adding 98% nitric acid to 98% sulfuric acid (e.g., a 1:2 molar ratio) in a flask cooled in an ice/salt bath, maintaining the temperature below 10 °C.
-
In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool m-xylene to 0 °C.
-
Add the cold nitrating mixture dropwise to the m-xylene, ensuring the reaction temperature does not exceed 10-15 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture over crushed ice and separate the organic layer.
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting isomeric mixture via fractional distillation or column chromatography to isolate the 2,6-dimethylnitrobenzene.[6]
-
Step 2: Reduction to 2,6-Dimethylaniline The nitro group is reduced to an amine, which is a necessary precursor for the introduction of fluorine via a Sandmeyer-type reaction.
-
Causality: Metals like iron, tin, or zinc in the presence of a strong acid (like HCl) are classic reagents for the reduction of aromatic nitro compounds. Catalytic hydrogenation (e.g., H₂/Pd-C) is a cleaner alternative.
-
Protocol (Bechamp Reduction):
-
To a flask containing 2,6-dimethylnitrobenzene and ethanol/water, add iron powder and a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, filter through celite to remove the iron salts, and neutralize the filtrate with a base (e.g., NaOH).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield 2,6-dimethylaniline.
-
Step 3: Fluorination via Balz-Schiemann Reaction This classic reaction converts the aniline to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to yield the fluorinated aromatic ring.
-
Causality: The amine is converted to a diazonium salt (N₂⁺), an excellent leaving group. The tetrafluoroborate anion (BF₄⁻) serves as the fluoride source, which substitutes the diazonium group upon heating.
-
Protocol:
-
Dissolve 2,6-dimethylaniline in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C to form the diazonium tetrafluoroborate salt.
-
Collect the precipitated salt by filtration and wash it with cold ether.
-
Gently heat the dry salt until nitrogen evolution ceases. The thermal decomposition yields 1-fluoro-2,6-dimethylbenzene.
-
Purify the resulting liquid by distillation.
-
Step 4: Nitration of 1-Fluoro-2,6-dimethylbenzene The final step re-introduces a nitro group onto the fluorinated scaffold.
-
Causality: The directing effects of the existing substituents (fluoro and two methyl groups) will guide the incoming nitro group. The fluorine is ortho-, para-directing, as are the methyl groups. The position meta to the fluorine and ortho to a methyl group (the 3-position) is sterically accessible and electronically activated for substitution.
-
Protocol:
-
Following the procedure in Step 1, cool the 1-fluoro-2,6-dimethylbenzene.
-
Slowly add the pre-cooled nitrating mixture (H₂SO₄/HNO₃) while maintaining a low temperature.
-
After stirring, perform an aqueous workup as described previously.
-
Purify the final product, this compound, via column chromatography or recrystallization.
-
Caption: Proposed four-step synthetic workflow.
Predictive Spectroscopic Analysis
For unambiguous identification, a combination of spectroscopic methods is essential. While a dedicated spectrum is not publicly available, the expected signatures can be reliably predicted based on the structure.
-
¹H NMR: The spectrum should show two distinct singlets for the non-equivalent methyl groups (likely in the δ 2.0-2.5 ppm range) and two doublets in the aromatic region (δ 7.0-8.0 ppm) for the two adjacent aromatic protons.
-
¹³C NMR: Approximately eight distinct signals are expected. Carbons attached to the electron-withdrawing nitro and fluoro groups will be shifted downfield. The C-F carbon will show a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: A singlet is expected, as there are no adjacent protons to couple with.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 169, corresponding to the molecular weight.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the N-O stretching of the nitro group (~1530 and 1350 cm⁻¹), C-F stretching (~1200-1000 cm⁻¹), and aromatic C-H stretching (~3100-3000 cm⁻¹).
Safety, Handling, and Storage
As with many nitroaromatic compounds, this compound should be handled with care. Based on data for similar compounds, it should be considered potentially harmful and an irritant.[8]
-
Handling: Always use appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, bases, and sources of ignition.[7][9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategically designed building block for advanced synthetic chemistry. Its molecular weight of 169.15 g/mol and unique combination of fluoro, nitro, and methyl substituents provide a rich platform for generating novel molecular architectures. The ability to leverage the metabolic blocking effects of fluorine while using the nitro group as a versatile synthetic handle makes this compound a valuable asset for research programs in oncology, neuroscience, and infectious diseases. Future work should focus on the synthesis and screening of compound libraries derived from this scaffold to fully exploit its potential in the discovery of next-generation therapeutics.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Fluoro-1,3-dimethyl-5-nitrobenzene. National Center for Biotechnology Information.
- Ni, K., & Hu, J. (n.d.). Fluorine in drug discovery: Role, design and case studies. ACS Publications.
- Google Patents. (2019). CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene.
- PubChem. (n.d.). 2-Chloro-1-fluoro-3-nitrobenzene. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 3-Nitrochlorobenzene.
- Google Patents. (2022). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene.
- Głowacka, J., & Czerwonka, D. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.
- PrepChem.com. (n.d.). Synthesis of Prepration of m-nitrochlorobenzene.
- Torres, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals.
- PubChem. (n.d.). 2,6-Dimethyl-6-nitro-2-hepten-4-one. National Center for Biotechnology Information.
Sources
- 1. This compound | C8H8FNO2 | CID 45121123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 11367232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,6-Dimethyl-1-nitrobenzene | 81-20-9 [chemicalbook.com]
An In-depth Technical Guide to 2,6-Dimethyl-3-nitrofluorobenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of 2,6-Dimethyl-3-nitrofluorobenzene (CAS No. 18562-82-8), a key aromatic intermediate in synthetic organic chemistry. We will explore its physicochemical properties, outline a detailed synthetic protocol, and delve into its characteristic spectroscopic signature. The core of this document focuses on the compound's chemical reactivity, particularly its utility in nucleophilic aromatic substitution (SNAr) reactions, which is fundamental to its application as a building block in the development of pharmaceuticals and advanced materials. Safety protocols and handling procedures are also detailed to ensure safe laboratory practice. This guide is intended for researchers, chemists, and process development scientists who require a deep, practical understanding of this versatile reagent.
Introduction and Overview
This compound, also known as 2-fluoro-4-nitro-m-xylene, is a substituted nitroaromatic compound.[1] Its structure is characterized by a benzene ring functionalized with two methyl groups, a nitro group, and a fluorine atom. The strategic placement of these groups imparts a unique reactivity profile. Specifically, the potent electron-withdrawing nitro group, positioned ortho to the fluorine atom, strongly activates the carbon-fluorine bond towards nucleophilic attack. This activation is the cornerstone of its utility, making it a valuable precursor for synthesizing more complex molecular architectures. The presence of the two methyl groups provides steric hindrance and electronic effects that can be exploited to direct regioselectivity in further synthetic transformations. Its role as a versatile intermediate is well-established in the synthesis of biologically active compounds and functional materials.[2][3]
Key Identifiers:
-
IUPAC Name: 2-Fluoro-1,3-dimethyl-4-nitrobenzene[1]
-
Synonyms: 2-Fluoro-4-nitro-m-xylene, 3-Fluoro-2,6-dimethylnitrobenzene
-
CAS Number: 18562-82-8[4]
-
Molecular Formula: C₈H₈FNO₂[1]
-
InChIKey: PWCKAUYAICHCSR-UHFFFAOYSA-N[1]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design, purification, and storage.
| Property | Value | Source |
| Molecular Weight | 169.15 g/mol | PubChem[1] |
| Appearance | Yellow solid / liquid or low melting solid | HSDB[5] |
| Melting Point | 22-24 °C (approx.) | MSDSonline[5] |
| Boiling Point | ~225 °C (for related isomers) | ChemicalBook[6] |
| Solubility | Insoluble in water; Soluble in common organic solvents like ether, ethanol, and acetone. | HSDB[5] |
| XLogP3 | 2.6 | PubChem[1] |
Note: Experimental data for this specific isomer can be limited; some values are inferred from closely related isomers like 4-fluoronitrobenzene and 2,6-dimethyl-1-nitrobenzene.
Synthesis and Purification
The synthesis of this compound typically involves the nitration of a corresponding fluorinated precursor. While multiple routes exist, a common laboratory-scale approach is the nitration of 2,6-dimethylfluorobenzene.
Causality in Experimental Design: The choice of nitrating agent and reaction conditions is critical. A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating system. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in electrophilic aromatic substitution.[7] Temperature control is crucial to prevent over-nitration and the formation of undesired isomers. The directing effects of the existing substituents (two methyl groups and fluorine) guide the position of the incoming nitro group.
Detailed Experimental Protocol: Nitration of 2,6-Dimethylfluorobenzene
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,6-dimethylfluorobenzene (1.0 eq). Cool the flask to 0-5 °C using an ice-water bath.
-
Nitrating Mixture Preparation: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath. This exothermic process must be done slowly to prevent overheating.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 2,6-dimethylfluorobenzene, ensuring the internal temperature does not exceed 10 °C. The slow addition is vital for controlling the reaction rate and minimizing side-product formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the reaction and precipitates the crude product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. The organic solvent choice is based on its ability to dissolve the product while being immiscible with water.
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is typically a mixture of isomers. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound isomer.
Synthesis Workflow Diagram
Caption: A logical workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. Spectroscopic methods provide a molecular fingerprint.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The two aromatic protons will appear as doublets due to coupling with each other. The two methyl groups will likely appear as singlets, although they may be slightly different in chemical shift depending on the solvent and resolution.
-
¹³C NMR (Carbon NMR): The spectrum will show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JC-F) and the carbon attached to the nitro group being significantly deshielded.
-
¹⁹F NMR (Fluorine NMR): This is a highly diagnostic technique. A single resonance will be observed, and its chemical shift provides direct evidence of the fluorine's electronic environment.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A C-F stretching band will also be present, typically in the 1300-1000 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (169.15 g/mol ).[1] The fragmentation pattern can provide further structural information.
Chemical Reactivity and Synthetic Utility
The primary synthetic value of this compound lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr) .[8]
Mechanistic Insight: The SNAr reaction is a two-step process.[9]
-
Addition: A nucleophile attacks the carbon atom bearing the fluorine. This attack is highly favored because the electron density at this position is significantly reduced by the strong electron-withdrawing effect of the ortho-nitro group. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[9]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group.
The presence of the nitro group is essential; without such a strongly activating group, the aromatic ring is generally resistant to nucleophilic attack.[8] This predictable reactivity makes the title compound an excellent electrophilic partner for a wide range of nucleophiles.
Common Transformations:
-
With Amines (Buchwald-Hartwig or SNAr): Reaction with primary or secondary amines can be used to form substituted anilines, which are common motifs in pharmaceuticals.
-
With Alcohols/Phenols: Alkoxides or phenoxides can displace the fluorine to form aryl ethers.
-
With Thiols: Thiolates readily react to form thioethers.
These transformations allow for the modular construction of complex molecules, where the 2,6-dimethyl-3-nitrophenyl scaffold can be elaborated upon. The fluorine atom serves as a versatile "handle" for introducing diverse functionalities.
Reactivity Pathway Diagram
Caption: Key SNAr reactions of this compound with various nucleophiles.
Applications in Research and Development
The unique reactivity profile of this compound makes it a valuable building block in several areas:
-
Drug Discovery: Fluorine is a bioisostere of hydrogen but with vastly different electronic properties. Incorporating fluorine into drug candidates can enhance metabolic stability, improve binding affinity, and modulate pKa, often leading to improved pharmacokinetic profiles.[10] This compound provides a scaffold to introduce a fluorinated, nitrated phenyl ring into potential drug molecules, which can then be further modified. The nitro group itself is a pharmacophore in many known drugs and can also be readily reduced to an aniline, providing another point for chemical diversification.[2]
-
Agrochemicals: Similar to pharmaceuticals, the synthesis of novel herbicides and pesticides often relies on functionalized aromatic intermediates.
-
Materials Science: Nitroaromatic compounds can be used as precursors for polymers, dyes, and other functional materials where their electronic properties are advantageous.
Safety and Handling
Working with nitrated aromatic compounds requires strict adherence to safety protocols.
-
Hazard Identification: this compound should be treated as a hazardous substance. While specific toxicology data for this exact isomer is sparse, related nitroaromatic and fluoroaromatic compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin.[11][12][13] They can cause skin and eye irritation.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11][14]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15] Keep away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents, strong bases, and reducing agents.[11][15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[12][15]
Conclusion
This compound is a synthetically valuable intermediate whose utility is primarily derived from the fluorine atom's activation towards nucleophilic aromatic substitution by an adjacent nitro group. This guide has provided a detailed framework for its synthesis, characterization, and safe handling. Its predictable reactivity makes it a reliable building block for medicinal chemists and materials scientists aiming to construct complex, functionalized aromatic systems. A comprehensive understanding of its properties and reactivity is key to unlocking its full potential in research and development.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Fluoro-1,3-dimethyl-5-nitrobenzene. National Center for Biotechnology Information.
- Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution.
- PubMed. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene.
- Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.
- ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC.
- AURA. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Google Patents. (n.d.). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene.
- Wikipedia. (n.d.). 3-Nitrochlorobenzene.
- Nelson Labs. (n.d.). ISO 18562: Biocompatibility Evaluation of Breathing Gas Pathway Devices.
- MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
- Cormica. (2024). ISO 18562: 2024 - Biocompatibility Evaluation of Breathing Gas Pathways.
- PrepChem.com. (n.d.). Synthesis of Prepration of m-nitrochlorobenzene.
- National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
- Eurofins. (n.d.). ISO 18562 - Medical Device Testing.
- PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. National Center for Biotechnology Information.
- PubChem. (n.d.). p-Fluoronitrobenzene. National Center for Biotechnology Information.
Sources
- 1. This compound | C8H8FNO2 | CID 45121123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. p-Fluoronitrobenzene | C6H4FNO2 | CID 9590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Dimethyl-1-nitrobenzene | 81-20-9 [chemicalbook.com]
- 7. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 8. vapourtec.com [vapourtec.com]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 11367232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 2-fluoro-1,3-dimethyl-4-nitrobenzene: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-fluoro-1,3-dimethyl-4-nitrobenzene, a key aromatic intermediate with significant potential in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, synthesis, reactivity, and potential applications.
Introduction and Significance
2-Fluoro-1,3-dimethyl-4-nitrobenzene (C₈H₈FNO₂) is a substituted nitroaromatic compound. The unique arrangement of its functional groups—an activating fluoro group, two electron-donating methyl groups, and a strongly electron-withdrawing nitro group—creates a molecule with distinct electronic properties and versatile reactivity.
The presence of the nitro group significantly influences the molecule's reactivity, making the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern synthetic chemistry. The fluorine atom, being a good leaving group in such reactions, further enhances its utility as a synthetic building block. Aromatic nitro compounds are pivotal in the development of a wide range of biologically active molecules, including antibacterial, antifungal, and antineoplastic agents.[1] Therefore, 2-fluoro-1,3-dimethyl-4-nitrobenzene represents a valuable scaffold for the synthesis of novel therapeutic agents and functional materials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-fluoro-1,3-dimethyl-4-nitrobenzene is crucial for its handling, storage, and application in synthetic protocols. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈FNO₂ | [2][3] |
| Molecular Weight | 169.15 g/mol | [2][4] |
| Appearance | Colorless crystal or light yellow solid | [3] |
| Melting Point | ~76-77 °C | [3] |
| Boiling Point | ~246.8 °C at 760 mmHg | [2] |
| Density | ~1.2 g/cm³ | [2] |
| Flash Point | ~103.1 °C | [2] |
| Solubility | Readily soluble in organic solvents such as ethanol, acetone, and dichloromethane; sparingly soluble in water. | [3] |
| LogP | 2.82 | [2] |
Synthesis of 2-fluoro-1,3-dimethyl-4-nitrobenzene
The most direct and common method for the synthesis of 2-fluoro-1,3-dimethyl-4-nitrobenzene is through the electrophilic nitration of 2-fluoro-1,3-dimethylbenzene. The methyl groups are ortho, para-directing, and the fluorine is also an ortho, para-director. The nitro group will preferentially add to the position para to the fluorine and ortho to one of the methyl groups due to the strong directing effect of the fluorine and the steric hindrance between the two methyl groups.
Proposed Synthetic Protocol: Electrophilic Nitration
This protocol is adapted from established procedures for the nitration of similar fluorinated aromatic compounds.[5][6][7]
Materials:
-
2-fluoro-1,3-dimethylbenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Methylene Chloride (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Magnesium Sulfate (MgSO₄)
-
Isopropyl Ether
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2-fluoro-1,3-dimethylbenzene to the cooled sulfuric acid with continuous stirring.
-
Add concentrated nitric acid dropwise to the mixture, ensuring the internal temperature does not exceed 10 °C. The addition of the nitronium ion (NO₂⁺) is the key electrophilic step.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Extract the aqueous mixture with methylene chloride (3x).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent in vacuo to yield the crude product.
-
Recrystallize the crude product from isopropyl ether to obtain pure 2-fluoro-1,3-dimethyl-4-nitrobenzene.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-fluoro-1,3-dimethyl-4-nitrobenzene.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-fluoro-1,3-dimethyl-4-nitrobenzene is dominated by the interplay of its substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nitro group deactivates the benzene ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution.[8] The fluorine atom, being a good leaving group, is susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). This reaction proceeds via a resonance-stabilized intermediate known as a Meisenheimer complex. The SNAr reactivity makes this compound an excellent precursor for introducing diverse functionalities at the 2-position.[9]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl).[8] This transformation yields 2-fluoro-1,3-dimethyl-4-aminobenzene, a valuable intermediate for the synthesis of dyes, pharmaceuticals, and other fine chemicals.
-
Electrophilic Aromatic Substitution: Further electrophilic substitution on the ring is generally disfavored due to the deactivating effect of the nitro group.[10] However, under harsh conditions, the regioselectivity would be dictated by the existing substituents.
Reactivity Overview Diagram
Caption: Key reaction pathways for 2-fluoro-1,3-dimethyl-4-nitrobenzene.
Potential Applications in Research and Drug Development
Given the reactivity profile of 2-fluoro-1,3-dimethyl-4-nitrobenzene, it serves as a versatile intermediate in several areas:
-
Medicinal Chemistry: As a building block, it can be used in the synthesis of complex molecules with potential therapeutic applications. The fluoro and nitro functionalities are common in drug candidates, with fluorine often enhancing metabolic stability and binding affinity.[11] The nitro group is a known pharmacophore in certain classes of antibiotics and anticancer agents.[1][3]
-
Agrochemicals: This compound can be a precursor for the synthesis of novel pesticides and herbicides.[3]
-
Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials, including high-performance polymers and materials for organic light-emitting diodes (OLEDs).[11]
Safety and Handling
As with other nitroaromatic compounds, 2-fluoro-1,3-dimethyl-4-nitrobenzene should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, related compounds are known to be harmful.[4][12]
-
General Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation, and may cause respiratory irritation.[4][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. Keep the container tightly closed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
2-Fluoro-1,3-dimethyl-4-nitrobenzene is a valuable and versatile chemical intermediate. Its unique combination of functional groups provides a platform for a variety of chemical transformations, most notably nucleophilic aromatic substitution and nitro group reduction. This makes it a compound of significant interest for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Proper understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in research and development.
References
- Chemsrc. (2025, August 25). 2-Fluoro-1,3-dimethyl-4-nitrobenzene.
- ChemBK. (2024, April 9). 1-FLUORO-2,3-DIMETHYL-4-NITROBENZENE.
- PubChem. 2-Fluoro-4-methylthio-1-nitrobenzene.
- PubChem. 2-Fluoro-1,3-dimethyl-5-nitrobenzene.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- PrepChem.com. Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.
- MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
- PubChem. 1-Fluoro-2,4-dimethyl-5-nitrobenzene.
- Google Patents. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- Google Patents. US4069262A - Preparation of 2-fluoronitrobenzene.
- National Institutes of Health. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- Quora. (2018, April 12). Is nitrobenzene less reactive than benzene?.
- MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- PubChem. CID 20849373.
- National Institutes of Health. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-1,3-dimethyl-4-nitrobenzene | CAS#:1736-84-1 | Chemsrc [chemsrc.com]
- 3. chembk.com [chembk.com]
- 4. 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 11367232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
A Technical Guide to the Predicted Spectroscopic Profile of 2,6-Dimethyl-3-nitrofluorobenzene
Abstract: This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 2,6-Dimethyl-3-nitrofluorobenzene. In the absence of publicly available empirical spectra for this specific compound, this document leverages foundational spectroscopic principles and extensive data from structurally analogous molecules to construct a reliable, theoretical spectroscopic profile. It is intended for researchers, chemists, and drug development professionals who may be synthesizing or characterizing this molecule. The guide covers predicted data and interpretation for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a discussion of the underlying scientific principles, detailed experimental protocols for data acquisition, and workflow visualizations to ensure both theoretical understanding and practical applicability.
Introduction and Molecular Structure
This compound (C₈H₈FNO₂) is a substituted aromatic compound with potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The biological activity of many nitroaromatic compounds is well-documented, often stemming from their electronic properties which can be finely tuned by other substituents on the aromatic ring.[1][2] Understanding the precise spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and structural confirmation during synthesis and downstream applications.
This guide provides a detailed predictive framework for its spectroscopic analysis. The predictions are derived from established substituent effects on aromatic systems, drawing parallels with data from similar compounds such as nitrobenzenes, fluorobenzenes, and dimethyl-nitrobenzenes.[3][4][5][6]
Molecular Structure and Key Features
The structure of this compound features a benzene ring with five substituents. The electronic nature of these groups dictates the chemical environment of each atom and, consequently, its spectroscopic behavior:
-
Nitro Group (-NO₂): A strong electron-withdrawing and deactivating group, it significantly deshields nearby nuclei (lowers chemical shifts in NMR) and possesses characteristic strong IR absorptions.
-
Methyl Groups (-CH₃): Weakly electron-donating and activating groups, they tend to shield nearby nuclei (raise chemical shifts).
-
Fluorine Atom (-F): Highly electronegative, it exerts a strong inductive electron-withdrawing effect but also a resonance-based electron-donating effect. It provides a unique spectroscopic handle via ¹⁹F NMR and introduces characteristic C-F and H-F coupling constants.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive information.
¹H NMR Spectroscopy
Expertise & Causality: The chemical shifts of the aromatic protons are governed by the cumulative electronic effects of the substituents. The strongly electron-withdrawing nitro group at C3 will deshield the ortho proton (H4) and the para proton (H6, which is substituted by a methyl group). The fluorine at C1 will also deshield its ortho protons (H2/H6, both substituted). The methyl groups at C2 and C6 will exert a weaker shielding effect. The resulting spectrum will reflect a balance of these competing influences.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Justification |
|---|---|---|---|---|---|
| H5 | 7.2 - 7.4 | d (doublet) | 1H | J(H5-H4) ≈ 8-9 Hz | Ortho to a methyl group, meta to a nitro group. Expected to be the most downfield of the aromatic protons. |
| H4 | 7.0 - 7.2 | d (doublet) | 1H | J(H4-H5) ≈ 8-9 Hz | Ortho to the nitro group, which causes significant deshielding. |
| CH₃ (C6) | 2.4 - 2.6 | s (singlet) | 3H | - | Ortho to fluorine, which may cause slight deshielding compared to a standard toluene methyl. |
| CH₃ (C2) | 2.3 - 2.5 | s (singlet) | 3H | - | Ortho to both fluorine and a nitro group, leading to a complex electronic environment. |
Note: Fine long-range couplings (⁴J and ⁵J) between the protons and fluorine, as well as between protons and methyl groups, may be observable, potentially leading to more complex multiplicities upon high-resolution measurement.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the sample.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures accurate integration.
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm. Integrate all signals and analyze the multiplicities and coupling constants.
¹³C NMR Spectroscopy
Expertise & Causality: Carbon chemical shifts are highly sensitive to substituent effects. The carbon attached to the electronegative fluorine (C1) will show a large downfield shift and a significant one-bond coupling constant (¹JCF). The carbon bonded to the nitro group (C3) will also be shifted downfield. Carbons ortho and para to the nitro group are typically deshielded, while the meta carbon is less affected.[3][7]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Predicted ¹JCF (Hz) | Predicted nJCF (Hz) | Justification |
|---|---|---|---|---|
| C1 | 160 - 165 | ~240-250 | - | Ipso-carbon attached to fluorine; shows a large downfield shift and strong ¹JCF coupling. |
| C3 | 148 - 152 | - | ³JCF ≈ 3-5 Hz | Ipso-carbon attached to the nitro group. |
| C2 | 135 - 140 | - | ²JCF ≈ 15-25 Hz | Carbon bearing a methyl group, ortho to both F and NO₂. |
| C6 | 130 - 135 | - | ²JCF ≈ 15-25 Hz | Carbon bearing a methyl group, ortho to F. |
| C5 | 128 - 132 | - | ⁴JCF ≈ 1-3 Hz | Aromatic CH, meta to F and NO₂. |
| C4 | 123 - 128 | - | ³JCF ≈ 7-9 Hz | Aromatic CH, ortho to NO₂ and meta to F. |
| CH₃ (C2) | 18 - 22 | - | ³JCF ≈ 3-5 Hz | Methyl carbon chemical shift. |
| CH₃ (C6) | 15 - 19 | - | ³JCF ≈ 3-5 Hz | Methyl carbon chemical shift. |
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.
-
Instrument Setup: Use the same spectrometer, switching to the ¹³C probe or channel.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds. For quantitative analysis, use inverse-gated decoupling with a delay of 5 times the longest T1.
-
Number of Scans: 128-1024 scans, depending on concentration.
-
-
Data Processing: Apply Fourier transformation with an exponential line broadening of 1-2 Hz. Perform phase and baseline corrections. Reference the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
¹⁹F NMR Spectroscopy
Expertise & Causality: ¹⁹F NMR is an exceptionally sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[8][9] The chemical shift of the fluorine nucleus is highly dependent on its electronic environment. For fluorine attached to an aromatic ring, the shift typically appears between -100 and -180 ppm relative to CFCl₃.[10][11] The presence of the ortho methyl groups and the meta nitro group will influence the final shift value.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Nucleus | Predicted δ (ppm) | Multiplicity | Justification |
|---|
| F | -110 to -130 | m (multiplet) | The chemical shift is in the typical range for an aryl fluoride. The multiplicity will arise from coupling to the ortho methyl protons (⁴JHF) and the meta proton H5 (⁴JHF). |
Experimental Protocol: Acquiring a ¹⁹F NMR Spectrum
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Tune the spectrometer to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment, often without proton decoupling to observe H-F couplings.
-
Spectral Width: A wide range, e.g., -250 to 50 ppm, to ensure signal capture.
-
Reference: An external reference standard like CFCl₃ (0 ppm) is typically used.
-
Number of Scans: 16-64 scans are usually sufficient due to the high sensitivity of ¹⁹F.
-
-
Data Processing: Standard Fourier transformation, phasing, and baseline correction.
Caption: General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy identifies the functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent bands will be from the nitro group's asymmetric and symmetric stretches, which are typically very strong and easily identifiable.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration |
|---|---|---|
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch (from -CH₃) |
| 1610 - 1580 | Medium | Aromatic C=C Stretch |
| 1550 - 1520 | Strong | N-O Asymmetric Stretch |
| 1360 - 1330 | Strong | N-O Symmetric Stretch |
| 1250 - 1150 | Strong | Aryl C-F Stretch |
| 850 - 750 | Strong | C-H Out-of-plane Bending |
Reference Spectra: The IR spectrum of nitrobenzene shows characteristic strong peaks around 1525 cm⁻¹ and 1350 cm⁻¹ for the NO₂ group.[12][13]
Experimental Protocol: Acquiring an IR Spectrum (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.
-
Sample Application: Place a small amount (1-2 drops of liquid or a few mg of solid) of the sample directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Label the major peaks corresponding to the key functional groups.
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Under electron ionization (EI), nitroaromatics often exhibit a distinct fragmentation pathway. The molecular ion (M⁺˙) is expected, followed by characteristic losses of nitro-related fragments (·NO₂, ·NO) and fragments related to the alkyl substituents.[4][14][15]
Predicted Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Weight: 169.05 g/mol [16]
-
Molecular Formula: C₈H₈FNO₂
| m/z | Predicted Ion | Identity | Notes |
| 169 | [C₈H₈FNO₂]⁺˙ | Molecular Ion (M⁺˙) | Should be clearly visible. |
| 152 | [M - OH]⁺ | Loss of hydroxyl | A common rearrangement for ortho-nitro compounds with adjacent methyl groups. |
| 139 | [M - NO]⁺ | Loss of nitric oxide | A common fragmentation pathway for nitroaromatics. |
| 123 | [M - NO₂]⁺ | Loss of nitro group | This fragment, [C₈H₈F]⁺, is expected to be a significant peak. |
| 108 | [M - NO₂ - CH₃]⁺ | Loss of nitro and methyl | Fragmentation of the fluorodimethylbenzene cation. |
digraph "MS_Fragmentation" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fillcolor="#FEF7E0", fontcolor="#202124"]; edge [color="#FBBC05"];M [label="[M]⁺˙\nm/z = 169"]; M_NO2 [label="[M - NO₂]⁺\nm/z = 123"]; M_NO [label="[M - NO]⁺\nm/z = 139"]; M_OH [label="[M - OH]⁺\nm/z = 152"]; M_NO2_CH3 [label="[M - NO₂ - CH₃]⁺\nm/z = 108"];
M -> M_NO2 [label="- ·NO₂"]; M -> M_NO [label="- ·NO"]; M -> M_OH [label="- ·OH (rearrangement)"]; M_NO2 -> M_NO2_CH3 [label="- ·CH₃"]; }
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Acquiring a GC-MS Spectrum
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: 250 °C, split mode (e.g., 50:1).
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C for 1 min, then ramp at 10-20 °C/min to 280 °C and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of that peak, identifying the molecular ion and major fragment ions. Compare the fragmentation pattern with the predicted pathway.
Conclusion
This guide presents a robust, predicted spectroscopic profile for this compound based on well-established principles and comparative data analysis. The detailed predictions for ¹H, ¹³C, and ¹⁹F NMR, IR, and MS provide a strong analytical framework for any researcher working with this compound. The provided protocols outline standard, reliable methods for acquiring high-quality data. By understanding the causal relationships between molecular structure and spectroscopic output, scientists can confidently identify and characterize this molecule, ensuring the integrity and success of their research and development efforts.
References
- University of Calgary. (n.d.). Fluorine NMR.
- Gerig, J.T. (2001). Fluorine NMR. Retrieved from a course chapter available online.
- University of Ottawa. (n.d.). 19F NMR Reference Standards. Retrieved from a university resource page.
- PubChem. (n.d.). 2-Fluoro-1,3-dimethyl-5-nitrobenzene. National Center for Biotechnology Information.
- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
- Reich, H.J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.
- NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR: 3-Nitrobenzaldehyde.
- NIST. (n.d.). Benzene, 1-fluoro-3-nitro-. NIST Chemistry WebBook.
- Iaroshenko, V. O., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(17), 5368.
- Hernández-Luis, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 706.
- Cecil, M. L., et al. (2018). Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. PLoS ONE, 13(6), e0198539.
- NIST. (n.d.). Benzene, nitro-. NIST Chemistry WebBook.
- PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. National Center for Biotechnology Information.
- Nikhil, et al. (2025). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 18(5), 2416-4.
- Razakov, R. R. (2023). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[15]-ANNULENE, HEXAFLUOROBENZENE AND THEIR HOMOLOGUES. Fluorine notes, 2(147).
- Khaikin, L. S., et al. (2015). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Structural Chemistry, 26, 1345–1367.
- PubChem. (n.d.). 2-Chloro-1-fluoro-3-nitrobenzene. National Center for Biotechnology Information.
- Research Journal of Pharmacy and Technology. (2025). Click chemistry in drug development recent trends and application.
- ResearchGate. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry.
- NIST. (n.d.). Benzene, 1,2-dimethyl-3-nitro-. NIST Chemistry WebBook.
- SpectraBase. (n.d.). 1-Fluoro-3-nitro-benzene - Optional[15N NMR] - Chemical Shifts.
- Google Patents. (n.d.). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene.
- NIST. (n.d.). Benzene, 1-methyl-3-nitro-. NIST Chemistry WebBook.
- ResearchGate. (n.d.). IR spectra of the aluminium chloride and nitrobenzene cocondensates at....
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Benzene, 1-fluoro-3-nitro- [webbook.nist.gov]
- 5. Fluorobenzene(462-06-6) 13C NMR spectrum [chemicalbook.com]
- 6. 2,6-Dimethyl-1-nitrobenzene | 81-20-9 [chemicalbook.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. biophysics.org [biophysics.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 12. Benzene, nitro- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. notes.fluorine1.ru [notes.fluorine1.ru]
- 16. 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 11367232 - PubChem [pubchem.ncbi.nlm.nih.gov]
NMR and mass spectrometry of 2,6-Dimethyl-3-nitrofluorobenzene
An In-Depth Technical Guide to the NMR and Mass Spectrometric Characterization of 2,6-Dimethyl-3-nitrofluorobenzene
Introduction
This compound is a substituted aromatic compound of significant interest in synthetic chemistry, potentially serving as a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1] The precise arrangement of its functional groups—two methyl groups, a nitro group, and a fluorine atom—on the benzene ring gives rise to unique chemical properties and requires rigorous analytical techniques for unambiguous structural confirmation. The strategic placement of these substituents, particularly the sterically hindered environment around the nitro group and the presence of the NMR-active ¹⁹F nucleus, makes a combined spectroscopic approach essential.
This technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound. As a senior application scientist, the narrative emphasizes the causality behind experimental choices and the logic of spectral interpretation, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols and analyses described herein form a self-validating system for the definitive identification of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is the cornerstone for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the unique fluorine environment. A multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not merely confirmatory but essential for complete assignment due to the molecule's substitution pattern.
Rationale for Experimental Design
The choice of NMR experiments is dictated by the molecular structure. The aromatic region of the ¹H NMR spectrum is simplified to two protons, whose chemical shifts are heavily influenced by the anisotropic and electronic effects of the adjacent nitro and fluoro substituents.[2] The presence of a single fluorine atom makes ¹⁹F NMR a highly sensitive and informative experiment, with a wide chemical shift range that minimizes signal overlap.[3] Furthermore, heteronuclear coupling between fluorine and adjacent carbon and proton nuclei (J-coupling) provides definitive proof of connectivity.
Experimental Protocol: NMR Sample Preparation and Acquisition
A robust and reproducible NMR analysis begins with meticulous sample preparation.
-
Sample Preparation : Dissolve approximately 10-15 mg of high-purity this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often preferred for its chemical inertness and minimal overlapping signals.
-
Internal Standard : Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0.00 ppm. For ¹⁹F NMR, an external standard like CFCl₃ is typically used, though modern spectrometers can reference internally.[4]
-
Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition :
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 16 ppm.
-
Number of Scans: 16-32, to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹⁹F NMR Acquisition :
-
Pulse Program: Standard single-pulse (zgfl).
-
Spectral Width: -250 to 50 ppm.
-
Number of Scans: 64-128.
-
Relaxation Delay (d1): 2 seconds.
-
Diagram 1: NMR Analysis Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
¹H NMR Spectral Analysis: Decoding the Proton Environment
The ¹H NMR spectrum is predicted to show three distinct signals: two in the aromatic region and one in the aliphatic region.
-
Aromatic Protons (H-4, H-5) : The protons at the C4 and C5 positions will appear as doublets due to mutual ortho coupling (³JHH ≈ 7-9 Hz).
-
H-4 : This proton is ortho to the strongly electron-withdrawing nitro group, which will deshield it significantly, placing its chemical shift downfield, likely in the range of 7.8-8.1 ppm.[2] It will also exhibit a smaller four-bond coupling to the fluorine atom (⁴JHF ≈ 2-3 Hz), potentially appearing as a doublet of doublets.
-
H-5 : This proton is ortho to the fluorine atom. The fluorine's electronegativity will also deshield this proton, but less so than the nitro group. Its chemical shift is expected around 7.1-7.3 ppm. It will show a larger three-bond coupling to the fluorine atom (³JHF ≈ 8-10 Hz), resulting in a clear doublet of doublets.
-
-
Methyl Protons (2x CH₃) : The two methyl groups at C2 and C6 are chemically equivalent due to free rotation. They will appear as a single, sharp singlet integrating to six protons. Their proximity to the deshielding nitro and fluoro groups will shift them slightly downfield compared to toluene, likely in the range of 2.3-2.5 ppm.
¹³C NMR Spectral Analysis: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum will display eight signals corresponding to the eight unique carbon atoms in the molecule.
-
Ipso-Carbons (C-1, C-2, C-3, C-6) : These carbons, directly attached to substituents, show characteristic shifts and couplings.
-
C-1 (C-F) : This carbon will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz), making it appear as a doublet. Its chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine, expected around 160-165 ppm.[5]
-
C-3 (C-NO₂) : The carbon bearing the nitro group will be deshielded, appearing around 148-152 ppm.[2]
-
C-2 & C-6 (C-CH₃) : These carbons will appear at a similar chemical shift, expected in the 130-135 ppm range. C-2 will show a two-bond coupling to fluorine (²JCF ≈ 15-20 Hz), while C-6 will show a four-bond coupling (⁴JCF), which may be too small to resolve.
-
-
Aromatic CH Carbons (C-4, C-5) :
-
C-4 : This carbon is adjacent to the nitro group and will be found around 125-130 ppm. It will display a three-bond C-F coupling (³JCF ≈ 3-5 Hz).
-
C-5 : This carbon is adjacent to the fluorine atom and will show a two-bond C-F coupling (²JCF ≈ 20-25 Hz), with an expected chemical shift around 115-120 ppm.
-
-
Methyl Carbons (-CH₃) : The two equivalent methyl carbons will appear as a single peak in the aliphatic region, around 15-20 ppm.
¹⁹F NMR Spectral Analysis: The Fluorine Perspective
¹⁹F NMR provides a clean, unambiguous signal for the fluorine atom.[6]
-
Chemical Shift : For a fluorine atom on an aromatic ring with an ortho nitro group, the chemical shift is expected to be in the range of -110 to -130 ppm relative to CFCl₃.[7][8]
-
Coupling : The signal will be split primarily by the ortho proton (H-5), resulting in a doublet (³JFH ≈ 8-10 Hz). Further smaller coupling to H-4 (⁴JFH ≈ 2-3 Hz) may resolve, leading to a doublet of doublets.
Summary of Predicted NMR Data
| Nucleus | Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H-4 | 7.8 – 8.1 | dd | ³JHH ≈ 8, ⁴JHF ≈ 2 |
| H-5 | 7.1 – 7.3 | dd | ³JHH ≈ 8, ³JHF ≈ 9 | |
| 2,6-CH₃ | 2.3 – 2.5 | s | - | |
| ¹³C | C-1 | 160 – 165 | d | ¹JCF ≈ 250 |
| C-2 | 130 – 135 | d | ²JCF ≈ 18 | |
| C-3 | 148 – 152 | s | - | |
| C-4 | 125 – 130 | d (small) | ³JCF ≈ 4 | |
| C-5 | 115 – 120 | d | ²JCF ≈ 22 | |
| C-6 | 130 – 135 | s (or narrow m) | ⁴JCF ≈ 1-2 | |
| 2,6-CH₃ | 15 – 20 | s | - | |
| ¹⁹F | F-1 | -110 to -130 | dd | ³JFH ≈ 9, ⁴JFH ≈ 2 |
Mass Spectrometry (MS): Unveiling Fragmentation Pathways
Mass spectrometry complements NMR by providing the molecular weight of the compound and offering structural clues through the analysis of its fragmentation patterns.
Rationale for Ionization Technique
Electron Ionization (EI) is the method of choice for a relatively small, volatile, and thermally stable molecule like this compound. EI operates at a high energy (typically 70 eV), which induces reproducible and extensive fragmentation, creating a characteristic "fingerprint" mass spectrum that is highly valuable for structural confirmation and library matching.[9]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the compound (approx. 100 µg/mL) in a volatile solvent such as methanol or dichloromethane.
-
Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Conditions :
-
Column : A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature : 250 °C.
-
Oven Program : Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10-15 °C/min.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Mass Range : Scan from m/z 40 to 300.
-
Analysis of Fragmentation Patterns
The molecular formula C₈H₈FNO₂ gives an exact mass of 169.0539. The EI mass spectrum is expected to show a prominent molecular ion (M⁺˙) at m/z 169. Nitroaromatic compounds exhibit several characteristic fragmentation pathways.[10][11]
-
Loss of NO₂ : The most characteristic fragmentation for nitrobenzenes is the loss of the nitro group (•NO₂, 46 Da), leading to a fragment ion at m/z 123 . This is often a very stable and abundant ion.
-
Loss of NO : A rearrangement followed by the loss of a nitric oxide radical (•NO, 30 Da) can occur, yielding an ion at m/z 139 . This is known as the "ortho effect" when a group is adjacent to the nitro function, though it is common in many nitroaromatics.
-
Loss of a Methyl Radical : Cleavage of a methyl group (•CH₃, 15 Da) from the molecular ion would produce a fragment at m/z 154 .
-
Sequential Losses : The primary fragments can undergo further fragmentation. For instance, the [M-NO₂]⁺ ion at m/z 123 could lose a hydrogen cyanide molecule (HCN, 27 Da) to form an ion at m/z 96 .
Diagram 2: Predicted EI-MS Fragmentation Pathway
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. rsc.org [rsc.org]
- 5. Fluorobenzene(462-06-6) 13C NMR spectrum [chemicalbook.com]
- 6. biophysics.org [biophysics.org]
- 7. rsc.org [rsc.org]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Benzene, 1-fluoro-3-nitro- [webbook.nist.gov]
solubility of 2,6-Dimethyl-3-nitrofluorobenzene in organic solvents
An In-depth Technical Guide to the Solubility of 2,6-Dimethyl-3-nitrofluorobenzene in Organic Solvents
Executive Summary
This compound is a substituted nitroaromatic compound with potential applications as an intermediate in organic synthesis for pharmaceuticals and specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies (such as crystallization), and developing formulations. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide provides a robust framework for predicting and experimentally determining its solubility profile. By analyzing its physicochemical properties and drawing parallels with structurally analogous compounds, we establish a theoretical solubility profile. This is complemented by a detailed, self-validating experimental protocol for accurate solubility determination, ensuring researchers can generate reliable data tailored to their specific laboratory conditions.
Introduction: The Critical Role of Solubility in Chemical Development
The successful transition of a chemical entity from laboratory synthesis to industrial application hinges on a precise understanding of its physical properties, chief among them being solubility. For a compound like this compound, solubility data governs fundamental process decisions. The choice of a reaction solvent can dictate reaction kinetics, yield, and impurity profiles. In downstream processing, solubility is the cornerstone of purification techniques like recrystallization and chromatography. For drug development professionals, poor solubility can be a major impediment to bioavailability and formulation.
This guide provides an in-depth analysis of the factors governing the solubility of this compound. We will first dissect its molecular structure to predict its behavior in different solvent classes and then provide a rigorous, step-by-step methodology for the experimental validation of these predictions.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of non-polar and polar functional groups that dictate its interactions with various solvents.
The core structure is a benzene ring substituted with two methyl groups, a nitro group, and a fluorine atom.
-
Non-Polar Characteristics : The aromatic ring and the two methyl (-CH₃) groups form a significant non-polar, hydrophobic backbone.
-
Polar Characteristics : The strongly electron-withdrawing nitro group (-NO₂) and the electronegative fluorine (-F) atom create significant dipole moments, introducing polarity to the molecule.[1]
Key computed physicochemical properties are summarized below, providing a quantitative basis for solubility prediction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈FNO₂ | PubChem[2] |
| Molecular Weight | 169.15 g/mol | PubChem[2] |
| XLogP3 | 2.6 | PubChem[2] |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | PubChem (from analogous compound)[3] |
The XLogP3 value of 2.6 indicates moderate lipophilicity, suggesting that the compound will favor organic phases over aqueous ones.[2] The TPSA, primarily contributed by the nitro group, confirms the presence of a significant polar region capable of engaging in dipole-dipole interactions.
Theoretical Solubility Profile and Solvent Selection Rationale
The foundational principle of "like dissolves like" provides a strong predictive framework for solubility.[4] This principle states that solutes dissolve best in solvents that have similar intermolecular forces. Based on the hybrid polar/non-polar nature of this compound, we can anticipate its solubility across different solvent classes.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
|---|---|---|---|
| Non-Polar | Hexane, Toluene | Low to Moderate | Toluene's aromaticity will allow for π-π stacking with the benzene ring, enhancing solubility. In contrast, the polarity of the nitro group will limit solubility in purely aliphatic solvents like hexane. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents offer a balance. Their organic backbones interact favorably with the dimethylbenzene ring via van der Waals forces, while their dipole moments can solvate the polar C-F and C-NO₂ moieties. Structurally similar nitrophenols show good solubility in these solvents.[5][6] |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups of alcohols can act as hydrogen bond acceptors for the nitro group's oxygen atoms. However, the primary interactions will be strong dipole-dipole forces. The alkyl chains of the alcohols are compatible with the non-polar regions of the solute. Analogous compound 2,6-Dimethyl-1-nitrobenzene is slightly soluble in methanol.[7][8] |
| Highly Polar | Water | Insoluble | The large, non-polar surface area of the molecule cannot be effectively solvated by the strong hydrogen-bonding network of water. The energy penalty for disrupting water's hydrogen bonds is too high. Nitroxylenes are generally insoluble in water.[8][9] |
This predictive analysis is crucial for narrowing down the selection of solvents for screening, saving valuable time and resources in a research setting.
Experimental Protocol for Solubility Determination
Theoretical predictions must be validated by empirical data. The following protocol describes a robust method for determining the qualitative and semi-quantitative solubility of this compound at a controlled temperature. This protocol is designed to be self-validating by ensuring equilibrium is reached and observations are made systematically.
Objective
To determine the approximate solubility of this compound in a selected range of organic solvents at 25 °C.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg precision)
-
Calibrated positive displacement pipettes or glass volumetric pipettes
-
4 mL glass vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath set to 25 °C
-
Spatula
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Solvent Preparation: For each solvent to be tested, accurately dispense 2.0 mL into a labeled 4 mL glass vial.
-
Causality: Using a precise volume is essential for an accurate final concentration calculation.
-
-
Temperature Equilibration: Place all vials in a thermostatic shaker set to 25 °C and allow them to equilibrate for at least 15 minutes.
-
Causality: Solubility is highly dependent on temperature. Maintaining a constant temperature ensures reproducible and comparable results.
-
-
Initial Solute Addition: Weigh approximately 5.0 mg of this compound and record the exact mass. Add this to the first vial.
-
Agitation and Equilibration: Cap the vial securely and vortex vigorously for 2 minutes.[4] This creates a fine suspension and maximizes the surface area for dissolution. Following vortexing, place the vial back into the 25 °C shaker for 30 minutes.
-
Causality: Vigorous agitation helps to break down solute aggregates, while the subsequent equilibration period allows the system to reach thermodynamic equilibrium. Rushing this step is a common source of error, leading to an underestimation of solubility.
-
-
Observation: Remove the vial and visually inspect it against a dark background. Look for any undissolved solid particles.
-
Iterative Addition:
-
If the solid has completely dissolved, record the observation and add another pre-weighed ~5.0 mg aliquot of the solute to the same vial. Repeat steps 4 and 5.
-
If any solid remains undissolved, the solution is considered saturated. Proceed to step 7.
-
-
Data Calculation and Reporting: Calculate the solubility based on the total mass of solute that fully dissolved in the 2.0 mL of solvent. Express the result in mg/mL or g/L.
Table 3: Solubility Classification Scale
| Solubility Range (mg/mL) | Classification |
|---|---|
| > 100 | Very Soluble |
| 10 - 100 | Freely Soluble |
| 1 - 10 | Sparingly Soluble |
| < 1 | Insoluble / Poorly Soluble |
Analysis of Intermolecular Interactions
The experimentally observed solubility can be explained by the specific intermolecular forces between the solute and solvent molecules.
Caption: Dominant intermolecular forces driving solubility.
-
In Polar Aprotic Solvents (e.g., DCM): The primary forces are strong dipole-dipole interactions between the C-Cl bonds of DCM and the C-F and C-NO₂ bonds of the solute. Van der Waals forces between the rest of the molecules also contribute significantly, leading to high solubility.
-
In Non-Polar Solvents (e.g., Hexane): The only available interactions are weak London dispersion forces. These are often insufficient to overcome the solute-solute interactions within the crystal lattice of the solid compound, resulting in poor solubility.
-
In Polar Protic Solvents (e.g., Ethanol): A combination of forces is at play. Dipole-dipole interactions are significant. The oxygen atoms on the nitro group can act as hydrogen bond acceptors for the ethanol's -OH proton. Furthermore, van der Waals forces between the ethyl chain and the dimethylbenzene ring are favorable. This combination leads to good solubility.
Conclusion
While readily available quantitative data for the solubility of this compound is limited, a robust prediction of its behavior can be made based on its physicochemical properties. The molecule's hybrid structure, featuring a non-polar aromatic backbone and strong polar functional groups, suggests high solubility in polar aprotic solvents (such as acetone, THF, and DCM), moderate-to-high solubility in polar protic solvents (like ethanol and methanol), and poor solubility in both highly non-polar (hexane) and highly polar (water) solvents .
This guide provides the theoretical foundation for solvent selection and, critically, a detailed, reliable experimental protocol for researchers to generate precise solubility data. Adherence to this methodology will empower scientists and drug developers to make informed decisions in process development, purification, and formulation, ultimately accelerating their research and development timelines.
References
- Title: Experiment: Solubility of Organic & Inorganic Compounds Source: OCF, Berkeley College of Chemistry URL:[Link]
- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Columbia University URL:[Link]
- Title: this compound Source: PubChem, National Center for Biotechnology Inform
- Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: University of Texas
- Title: Solubility of Organic Compounds Source: University of Calgary URL:[Link]
- Title: CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility Source: SALTISE URL:[Link]
- Title: Which is the best organic solvent for nitrophenol solubility and extraction?
- Title: 2-Fluoro-1,3-dimethyl-5-nitrobenzene Source: PubChem, National Center for Biotechnology Inform
- Title: Nitroaromatic Compounds, from Synthesis to Biodegradation Source: National Center for Biotechnology Inform
- Title: 1,2-Dimethyl-3-nitrobenzene Source: PubChem, National Center for Biotechnology Inform
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H8FNO2 | CID 45121123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 11367232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. 2,6-Dimethyl-1-nitrobenzene | 81-20-9 [chemicalbook.com]
- 8. 2,6-Dimethyl-1-nitrobenzene CAS#: 81-20-9 [m.chemicalbook.com]
- 9. 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Application of 2,6-Dimethyl-3-nitrofluorobenzene
This guide provides a comprehensive overview of the safe handling, chemical properties, and practical applications of 2,6-Dimethyl-3-nitrofluorobenzene for researchers, scientists, and professionals in drug development. The content is structured to deliver not just procedural steps but also the underlying scientific principles to ensure both safety and experimental success.
Section 1: Compound Profile and Hazard Identification
This compound is a substituted aromatic compound with significant potential in organic synthesis, particularly as a building block in the development of novel pharmaceutical agents and other specialty chemicals. Its chemical structure, featuring a nitro group and a fluorine atom on a dimethylated benzene ring, imparts a unique reactivity profile that is both synthetically useful and hazardous if not handled with appropriate care.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |
| Molecular Weight | 169.15 g/mol | PubChem[1] |
| Appearance | Light yellow crystalline solid | Oxford Lab Chem[2] |
| Melting Point | 80-83 °C | Oxford Lab Chem[2] |
| Boiling Point | 242 °C | Oxford Lab Chem[2] |
| Solubility | Insoluble in water. Soluble in organic solvents such as ether, benzene, and hot ethanol. | ChemicalBook[3], Wikipedia[4] |
Hazard Analysis and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its toxicity upon exposure through various routes and its potential for environmental harm.
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5][6]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[6]
-
Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[6]
-
Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[6]
The Globally Harmonized System (GHS) pictograms associated with these hazards are:
Section 2: Prudent Practices for Safe Handling and Storage
Given the hazardous nature of this compound, a stringent set of safety protocols must be adhered to at all times. The following guidelines are based on established best practices for handling toxic and reactive nitroaromatic compounds.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure to hazardous chemicals.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Personal Protective Equipment (PPE): Essential for Personal Safety
The selection and proper use of PPE are critical to prevent personal exposure.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[2]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Storage and Incompatibility
Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3] The container should be tightly sealed.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3]
Spill and Waste Management
Prompt and appropriate action in the event of a spill is essential to mitigate risks.
-
Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spilled material with an inert absorbent such as vermiculite or sand. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[2]
-
Waste Disposal: Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for hazardous waste.
Section 3: Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily derived from its susceptibility to nucleophilic aromatic substitution (SₙAr) reactions.
Understanding SₙAr Reactivity
The presence of the strongly electron-withdrawing nitro group, in conjunction with the fluorine atom (a good leaving group), activates the aromatic ring towards attack by nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[7]
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SₙAr).
The methyl groups at the 2- and 6-positions provide steric hindrance around the nitro group and the fluorine atom, which can influence the rate and regioselectivity of the reaction.
Representative Experimental Protocol: Synthesis of N-Substituted 2,6-Dimethyl-3-nitroanilines
The following is a representative protocol for the reaction of this compound with a primary or secondary amine, adapted from general procedures for SₙAr reactions on similar substrates.[2]
Disclaimer: This protocol is for informational purposes only. Researchers must conduct a thorough risk assessment and adapt the procedure as necessary for their specific experimental conditions and scale.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) as the solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in DMF or DMSO.
-
To this solution, add the amine (1.1-1.5 equivalents).
-
Add the base (2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2,6-dimethyl-3-nitroaniline.
Section 4: Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
Skin Contact: Immediately wash off with soap and plenty of water. Take the victim to a hospital. Consult a physician.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: The compound is combustible and may emit toxic fumes of nitrogen oxides and hydrogen fluoride upon decomposition.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[2]
References
- MATERIAL SAFETY DATA SHEET - oxfordlabchem.com.
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH.
- 3-Nitroaniline (Metanitroaniline) : Organic Synthesis - YouTube.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH.
- CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION - aircc.
- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts.
- One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
- Safety Data Sheet - DC Fine Chemicals.
- NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. - SciSpace.
- Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH.
- nitrobenzene - Organic Syntheses Procedure.
- 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823 - PubChem.
- Benzene, nitro- - the NIST WebBook - National Institute of Standards and Technology.
- 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax.
- 2-Chloro-1-fluoro-3-nitrobenzene | C6H3ClFNO2 | CID 88883 - PubChem.
- 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 11367232 - PubChem.
- 3-Nitrochlorobenzene - Wikipedia.
- CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene - Google Patents.
- CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google Patents.
- Benzene, 1-methyl-3-nitro- - the NIST WebBook.
- 1-Fluoro-3-nitro-benzene - Optional[15N NMR] - Chemical Shifts - SpectraBase.
Sources
- 1. 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 11367232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,6-Dimethyl-1-nitrobenzene(81-20-9) 13C NMR [m.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scbt.com [scbt.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
The Enigmatic Reactivity of 2,6-Dimethyl-3-nitrofluorobenzene: A Technical Guide for Strategic Application in Drug Discovery
Abstract
This in-depth technical guide provides a comprehensive analysis of the reactivity of the fluorine atom in 2,6-Dimethyl-3-nitrofluorobenzene, a unique aromatic building block with significant potential in medicinal chemistry and drug development. We will explore the delicate interplay of electronic activation and steric hindrance that governs its susceptibility to nucleophilic aromatic substitution (SNAr). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to effectively utilize this versatile scaffold in the synthesis of novel molecular entities.
Introduction: A Molecule of Contrasting Influences
This compound presents a fascinating case study in aromatic chemistry. The molecule's reactivity is dictated by a confluence of powerful, yet opposing, electronic and steric factors. The nitro group (NO2), a potent electron-withdrawing group, is strategically positioned meta to the fluorine atom. While a meta positioning does not allow for resonance stabilization of the Meisenheimer intermediate, the inductive effect of the nitro group still significantly activates the aromatic ring towards nucleophilic attack.[1]
Simultaneously, the two methyl groups flanking the fluorine atom at the ortho positions introduce substantial steric hindrance. This steric congestion can significantly impede the approach of a nucleophile, thereby tempering the electronic activation provided by the nitro group. Understanding and strategically navigating this intricate balance is paramount to successfully employing this compound in synthetic campaigns.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is not as straightforward as the nitration of 2,6-dimethylfluorobenzene due to the directing effects of the substituents. A plausible synthetic route commences with the nitration of m-xylene (1,3-dimethylbenzene).
Nitration of m-Xylene
The nitration of m-xylene yields a mixture of isomers, with 2,6-dimethyl-1-nitrobenzene being a key intermediate.
Protocol:
-
Cool m-xylene to below 10°C in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Prepare a pre-cooled nitrating mixture of sulfuric acid (56.5%), nitric acid (28.5%), and water (15%).
-
Add the nitrating mixture to the m-xylene in batches, maintaining the temperature between 15-30°C.
-
After the addition is complete, continue stirring at 30°C for 2 hours.
-
Allow the layers to separate and wash the organic layer with water until neutral.
-
The crude product can be purified by vacuum distillation to yield 2,6-dimethyl-1-nitrobenzene.
Subsequent Fluorination
The Duality of Reactivity: Electronic Activation vs. Steric Hindrance
The reactivity of the fluorine atom in this compound in SNAr reactions is a direct consequence of the push-and-pull between electronic and steric effects.
Electronic Activation: The strong inductive electron-withdrawing nature of the nitro group at the meta position polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[1] This is a fundamental principle of SNAr reactions, where electron-deficient aromatic rings are essential for the stabilization of the negatively charged Meisenheimer intermediate.[2]
Steric Hindrance: The two ortho-methyl groups act as bulky sentinels, physically obstructing the trajectory of an incoming nucleophile towards the carbon atom bearing the fluorine. This steric shield can significantly increase the activation energy of the reaction, leading to slower reaction rates or the need for more forcing conditions compared to less hindered analogues like 3-nitrofluorobenzene.[3][4]
This inherent tension means that the success of an SNAr reaction with this substrate is highly dependent on the nature of the nucleophile and the reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Reactions: A Practical Guide
Given the steric constraints, successful SNAr reactions on this compound will likely require careful optimization of reaction parameters.
General Considerations
-
Nucleophile Choice: Smaller, more potent nucleophiles are more likely to overcome the steric barrier. For instance, primary amines may react more readily than secondary amines, and smaller alkoxides would be preferred over bulky ones.
-
Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are recommended. These solvents are effective at solvating the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion.
-
Temperature: Elevated temperatures are often necessary to provide sufficient energy to overcome the activation barrier imposed by steric hindrance. Microwave irradiation can be a valuable tool for safely and efficiently reaching the required temperatures.
-
Base: When using neutral nucleophiles like amines or alcohols, a non-nucleophilic base is required to generate the more reactive anionic nucleophile in situ. Common choices include potassium carbonate (K2CO3), sodium hydride (NaH), or organic bases such as triethylamine (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Experimental Workflow: A Representative Protocol
The following is a generalized, step-by-step methodology for a typical SNAr reaction with an amine nucleophile. This protocol should be considered a starting point and may require optimization for specific substrates.
Caption: A generalized workflow for SNAr reactions.
Mechanistic Insights
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Caption: The addition-elimination mechanism of SNAr.
Note: Due to the limitations of the current environment, the images in the DOT script are placeholders. In a full implementation, these would be replaced with chemical structure diagrams.
Data Presentation: Expected Reactivity Profile
While specific quantitative data for this compound is limited, we can extrapolate an expected reactivity profile based on general principles of SNAr and data from analogous, sterically hindered systems.
| Nucleophile Type | Expected Reactivity | Typical Conditions | Anticipated Yield | Key Considerations |
| Primary Amines | Moderate to Good | 80-120 °C, DMSO or DMF, K2CO3 | 40-70% | Smaller amines (e.g., methylamine, ethylamine) will react more readily. |
| Secondary Amines | Low to Moderate | 100-150 °C, DMSO or NMP, Stronger base (e.g., NaH) | 20-50% | Steric hindrance from the amine will significantly impact the reaction rate. |
| Alkoxides/Phenoxides | Moderate | 60-100 °C, THF or DMF, NaH or t-BuOK | 50-80% | Smaller alkoxides (e.g., methoxide, ethoxide) are preferred. |
| Thiols | Good | Room Temp to 80 °C, DMF, K2CO3 or Et3N | 60-90% | Thiols are generally excellent nucleophiles for SNAr reactions. |
| Azides | Moderate to Good | 50-100 °C, DMF or Acetone/Water, NaN3 | 50-80% | A versatile transformation for introducing a nitrogen handle.[5] |
Conclusion and Future Outlook
This compound is a challenging yet rewarding substrate for nucleophilic aromatic substitution. Its unique substitution pattern offers access to novel chemical space, but its utility is contingent on a thorough understanding of the interplay between electronic activation and steric hindrance. By carefully selecting nucleophiles and optimizing reaction conditions, particularly through the use of high-boiling polar aprotic solvents and elevated temperatures, researchers can successfully incorporate this valuable building block into their synthetic strategies.
Future work in this area could focus on the development of catalytic methods to promote SNAr reactions on this and other sterically hindered substrates under milder conditions. Furthermore, a systematic study quantifying the impact of varying the size of the ortho-alkyl groups on the reaction rate would provide invaluable data for predictive synthetic planning.
References
- Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021, April 27). Chemistry Stack Exchange.
- Reaction scope for SNAr‐type azidation of fluoronitrobenzenes. (n.d.). ResearchGate.
- Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. (2005). Macromolecules, 38(15), 6389–6396. [Link]
- Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. (n.d.). PrepChem.com.
- Preparation of 2-fluoronitrobenzene. (1978). U.S.
- 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (2018). Molbank, 2018(4), M1013. [Link]
- Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. (2005). ResearchGate.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2022). Molecules, 27(15), 4785. [Link]
- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (2003). Journal of the Chemical Society, Perkin Transactions 2, (7), 1278-1285. [Link]
- Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile. (2003). ResearchGate.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). International Journal of Molecular Sciences, 21(20), 7731. [Link]
- Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. (2014). ACS Omega, 9(1), 169-179. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. prepchem.com [prepchem.com]
The Interplay of Electronic and Steric Effects in 2,6-Dimethyl-3-nitrofluorobenzene: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the electronic effects of substituents in 2,6-dimethyl-3-nitrofluorobenzene. The presence of ortho- and meta-substituents, including electron-donating methyl groups, a strongly electron-withdrawing nitro group, and an electronegative fluorine atom, creates a complex electronic environment within the aromatic ring. This guide will dissect the interplay of inductive and resonance effects, as well as the significant role of steric hindrance, in determining the molecule's reactivity and properties. Methodologies for both experimental and computational characterization of these effects will be detailed, offering a comprehensive resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Introduction: The Significance of Electronic Effects in Drug Development and Materials Science
The electronic landscape of an aromatic molecule is a critical determinant of its chemical behavior. Substituents on a benzene ring can dramatically alter its reactivity, regioselectivity in chemical reactions, and physical properties such as acidity, basicity, and dipole moment.[1][2] In the realms of drug development and materials science, a profound understanding of these electronic effects is paramount for the rational design of novel molecules with desired functionalities. For instance, modifying the electronic properties of a lead compound can enhance its binding affinity to a biological target, improve its pharmacokinetic profile, or, in the context of materials, tune its optical and electronic properties.
The molecule this compound presents a fascinating case study in the confluence of multiple substituent effects. The strategic placement of two methyl groups, a nitro group, and a fluorine atom sets the stage for a nuanced interplay of electron-donating and electron-withdrawing forces, further complicated by steric interactions. This guide aims to unravel these complexities, providing a robust framework for predicting and understanding the chemical behavior of this and similarly substituted aromatic compounds.
Deconstructing the Substituent Effects in this compound
The overall electronic character of this compound is a composite of the individual contributions of each substituent, modulated by their relative positions on the benzene ring. These contributions can be broadly categorized into inductive effects, resonance effects, and steric effects.
Inductive Effects: Through-Sigma Bond Polarization
The inductive effect (I) describes the transmission of charge through a chain of atoms via electrostatic induction.[3][4] It is a distance-dependent effect that weakens with an increasing number of intervening bonds.[3]
-
Fluorine (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I).[5] It pulls electron density away from the carbon atom to which it is attached, and this effect is propagated through the sigma bonds of the benzene ring.[3]
-
Nitro Group (-I): The nitrogen atom in the nitro group is highly electron-deficient due to the presence of two electronegative oxygen atoms. This results in a potent -I effect, withdrawing electron density from the aromatic ring.[6][7]
-
Methyl Groups (+I): Alkyl groups, such as methyl, are electron-donating by induction (+I).[8] This is attributed to the sp3-hybridized carbon of the methyl group being less electronegative than the sp2-hybridized carbon of the benzene ring.[8] The two methyl groups in this compound collectively push electron density into the ring.
Resonance Effects: Delocalization of Pi-Electrons
The resonance effect (M or R) involves the delocalization of π-electrons between the substituent and the aromatic ring.[3][4] This effect is most pronounced when the substituent is at the ortho or para position relative to a reaction center.[9]
-
Fluorine (+R): Despite its strong -I effect, fluorine possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system, resulting in an electron-donating resonance effect (+R).[10][11] However, due to fluorine's high electronegativity, this +R effect is relatively weak compared to its -I effect.[12]
-
Nitro Group (-R): The nitro group is a powerful electron-withdrawing group by resonance (-R). The π-system of the nitro group can conjugate with the aromatic π-system, pulling electron density out of the ring and delocalizing it onto the oxygen atoms.[6][13] This effect is particularly strong at the ortho and para positions relative to the nitro group.[14]
-
Methyl Groups (+R via Hyperconjugation): Methyl groups can donate electron density through a special type of resonance known as hyperconjugation. This involves the overlap of the C-H σ-bonds of the methyl group with the π-system of the benzene ring.[8][15]
The "Ortho Effect" and Steric Hindrance
The presence of two methyl groups at the 2- and 6-positions introduces significant steric hindrance. This "ortho effect" can have profound consequences on the molecule's conformation and reactivity.[16] The bulky methyl groups can sterically hinder the approach of reactants to the adjacent positions (fluorine at C1 and the nitro group at C3).[17]
Furthermore, steric inhibition of resonance (SIR) can occur.[16] The steric clash between the ortho-methyl groups and the nitro group can force the nitro group to twist out of the plane of the benzene ring. This disruption of coplanarity reduces the overlap between the p-orbitals of the nitro group and the aromatic π-system, thereby diminishing its -R effect.[16]
The interplay of these electronic and steric effects is summarized in the diagram below:
Caption: Interplay of Electronic and Steric Effects.
Quantifying Substituent Effects: The Hammett and Taft Equations
Physical organic chemistry provides quantitative tools to describe the electronic and steric effects of substituents. The Hammett and Taft equations are linear free-energy relationships that correlate reaction rates and equilibrium constants with substituent parameters.[18][19]
The Hammett Equation
The Hammett equation is expressed as:
log(k/k₀) = ρσ
where:
-
k is the rate constant for a reaction with a substituted benzene.
-
k₀ is the rate constant for the unsubstituted benzene.
-
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.[17]
Positive σ values indicate electron-withdrawing groups, while negative values denote electron-donating groups.
| Substituent | σ_meta | σ_para |
| -F | +0.34 | +0.06 |
| -NO₂ | +0.71 | +0.78 |
| -CH₃ | -0.07 | -0.17 |
Note: These are standard Hammett constants and may be influenced by the specific reaction conditions and the presence of other substituents.
The Taft Equation
The Hammett equation is generally not applicable to ortho-substituted systems due to steric effects. The Taft equation was developed to separate polar (inductive) and steric effects:
log(k/k₀) = ρσ + δEₛ
where:
-
σ* is the polar substituent constant (primarily inductive).
-
Eₛ is the steric substituent constant.
-
ρ* and δ are the corresponding reaction constants.
The Taft equation is particularly relevant for analyzing the reactivity of this compound, where the ortho-methyl groups are expected to exert a significant steric influence.
Experimental and Computational Methodologies for Characterization
A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough understanding of the electronic effects in this compound.
Experimental Protocols
Protocol 1: Determination of pKa for a Related Phenolic Derivative
-
Synthesis: Synthesize the corresponding phenolic derivative, 2,6-dimethyl-3-nitro-4-hydroxyfluorobenzene, through appropriate synthetic routes.
-
Titration: Perform a potentiometric or spectrophotometric titration of the synthesized phenol with a standard base (e.g., NaOH) in a suitable solvent system (e.g., water-ethanol mixture).
-
Data Analysis: Plot the pH or absorbance against the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
-
Interpretation: The pKa value will provide a quantitative measure of the combined electronic effects of the substituents on the acidity of the phenolic proton.
Computational Chemistry Workflows
Computational chemistry offers powerful tools to visualize and quantify electronic properties at the molecular level.
Protocol 2: Density Functional Theory (DFT) Calculations
-
Geometry Optimization: Perform a geometry optimization of this compound using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[3]
-
Frequency Calculation: Conduct a frequency calculation to ensure the optimized structure corresponds to a true energy minimum.
-
Property Calculations: From the optimized geometry, calculate various electronic properties:
-
Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecular surface. Regions of negative potential (red) indicate electron-rich areas, while positive potential (blue) signifies electron-poor regions.
-
Natural Bond Orbital (NBO) Analysis: Quantify charge transfer interactions between orbitals and determine atomic charges. This can reveal the extent of electron donation and withdrawal by each substituent.
-
Caption: Computational Workflow for Electronic Analysis.
Conclusion and Future Directions
The electronic properties of this compound are governed by a complex interplay of inductive, resonance, and steric effects. The electron-withdrawing nitro and fluoro groups are counteracted by the electron-donating methyl groups. The ortho-disposition of the methyl groups introduces significant steric hindrance, likely leading to a non-planar conformation of the nitro group and a modulation of its resonance effect.
While a deductive analysis based on established principles provides a robust framework for understanding this molecule, experimental and computational studies specifically on this compound are warranted to provide quantitative data and validate these predictions. Such studies would be invaluable for researchers seeking to utilize this and related polysubstituted aromatic compounds in the design of new pharmaceuticals and advanced materials.
References
- Taft equation - Grokipedia. (n.d.).
- Chemistry - Methyl Group Activating the Benzene Ring - The Student Room. (2013, May 19).
- Hammett equation - Wikipedia. (n.d.).
- Understanding the Hammett Equation | PDF | Chemistry - Scribd. (n.d.).
- Hammett equation - Grokipedia. (n.d.).
- Hammett Equation - Mechanisms of Organic Reactions - Pharmacy 180. (n.d.).
- Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. (n.d.).
- Taft equation - Wikipedia. (n.d.).
- A Walk through Recent Nitro Chemistry Advances - PMC - NIH. (2020, August 12).
- Steric parameters taft's steric factor (es) | PPTX - Slideshare. (n.d.).
- 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry-OpenStax Adaptation - Penn State Pressbooks. (n.d.).
- Why does NO₂ group show its effect only at ortho? - askIITians. (2025, August 20).
- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (n.d.).
- 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024, October 4).
- Resonance and Inductive Effects. (n.d.).
- (PDF) Substituent effects of nitro group in cyclic compounds - ResearchGate. (n.d.).
- Ortho effect - Grokipedia. (n.d.).
- Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). (2017, April 28).
- Lecture 18 - LFER for Sterics: The Taft Parameters. (n.d.).
- The Effect of Substituents on Reactivity - St.Peter's Institute of Pharmaceutical Sciences. (n.d.).
- Taft Equation – A Convenient Tool to Decide the Position of Attack in the Reactions of Aliphatic Amines and Tl (III). (n.d.).
- Effect of Substituent on Reactivity of Benzene for JEE - Vedantu. (n.d.).
- 14.3. Substituent Effects | Organic Chemistry II - Lumen Learning. (n.d.).
- Natural bond orbital (NBO) analysis of the angular group induced bond alternation (AGIBA) substituent effect | Request PDF - ResearchGate. (n.d.).
- 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (2022, September 24).
- Plots of electrostatic potential of fluorobenzene, chlorobenzene,... | Download Scientific Diagram - ResearchGate. (n.d.).
- Worked ex - Resonance vs Inductive Effects (video) - Khan Academy. (n.d.).
- Electrostatic surface potential maps of (form left to right) benzene,... - ResearchGate. (n.d.).
- Electrostatic surface potential (ESP) maps (left to right) of benzene,... - ResearchGate. (n.d.).
- Molecular electrostatic potential maps generated using density at the M06-2X/6 - ResearchGate. (n.d.).
- Why fluorine shows more resonance effect than chlorine? - Brainly.in. (2018, May 17).
- Does fluorine or chlorine have more of a resonance effect? - Quora. (2017, May 15).
- Molecular electrostatic potential maps reveal the e ff ect of... - ResearchGate. (n.d.).
- Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025, January 26).
- Natural Bond Orbital (NBO) Analysis. (n.d.).
- Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors - PMC - PubMed Central. (2022, June 13).
- Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors | ACS Omega. (2022, June 13).
- Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - RSC Publishing. (2021, June 10).
- Natural bond orbital (NBO) analysis for benzene, toluene, and p-xylene.... - ResearchGate. (n.d.).
- Steric effects - Wikipedia. (n.d.).
- Electronic structure of BN-aromatics: Choice of reliable computational tools - AIP Publishing. (2017, October 26).
- Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Electronic vs Steric Effects on the Stability of Anionic Species: A Case Study on the Ortho and Para Regioisomers of Organofullerenes - Sci-Hub. (n.d.).
- Electric field effects on aromatic and aliphatic hydrocarbons: a density-functional study. (n.d.).
- Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09 - Dr. Joaquin Barroso's Blog. (2009, November 11).
- (PDF) Using Computational Chemistry to Improve Students' Multidimensional Understanding of Complex Electrophilic Aromatic Substitution Reactions: Further Analysis of the Solvent Effect, Temperature Influence, and Kinetic Behaviors - ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. 2,6-二甲基-d6-硝基苯 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Chloro-1-fluoro-3-nitrobenzene | C6H3ClFNO2 | CID 88883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Dimethyl-1-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google Patents [patents.google.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Polar and steric effects of substituents in aromatic nucleophilic substitution. Reactions of 4-, 5-, and 6-substituted 1-chloro-2-nitrobenzenes with sodium thiophenoxide in methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 11367232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2,6-Dimethyl-1-nitrobenzene | 81-20-9 [chemicalbook.com]
- 18. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Page loading... [guidechem.com]
Methodological & Application
Application Note: Strategic Application of Nucleophilic Aromatic Substitution (SNAr) with 2,6-Dimethyl-3-nitrofluorobenzene in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Steric Hindrance in SNAr Chemistry
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] The reaction typically proceeds through a two-step addition-elimination mechanism, wherein a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the expulsion of a leaving group.[3][4][5]
This application note focuses on a particularly instructive substrate: 2,6-Dimethyl-3-nitrofluorobenzene . While possessing the requisite electronic activation from a nitro group and an excellent fluorine leaving group, its structure presents a significant synthetic challenge—steric hindrance from two ortho methyl groups flanking the site of substitution. Understanding and overcoming this steric impediment is key to unlocking its potential as a versatile building block. We provide a detailed mechanistic overview, field-tested protocols for various nucleophile classes, and insights into its application in drug discovery.
Section 1: The Mechanistic Landscape of a Hindered System
The viability of an SNAr reaction is governed by three primary factors: the electronic activation of the aromatic ring, the nature of the leaving group, and the reactivity of the nucleophile.[6][7] In the case of this compound, these factors are in a delicate balance.
1.1. The Addition-Elimination Pathway
The reaction is initiated by the attack of a nucleophile on the carbon atom bonded to the fluorine (the ipso-carbon). This is typically the rate-determining step.[8][9] The resulting intermediate, a negatively charged Meisenheimer complex, is stabilized by the potent electron-withdrawing nitro group, which delocalizes the charge through resonance.[10][11] Aromaticity is restored in the final, rapid step as the highly electronegative fluoride ion is eliminated.[6]
Figure 1: The Addition-Elimination mechanism of SNAr reactions.
1.2. Causality of Substituent Effects
-
Nitro Group (Activating Group): Positioned meta to the fluorine, the nitro group's primary contribution is its powerful inductive electron withdrawal (-I effect), which polarizes the C-F bond and makes the ipso-carbon highly electrophilic. While resonance stabilization of the Meisenheimer complex is most effective when the activating group is ortho or para to the leaving group, the inductive effect remains crucial for activating the ring.[5][12]
-
Fluorine (Leaving Group): In the context of SNAr, fluorine is an exceptional leaving group. Its high electronegativity strongly activates the ring towards the initial nucleophilic attack, which is the rate-determining step.[6][8] The strength of the C-F bond is less important than its effect on the reaction's activation energy; the energetic payoff of restoring the aromatic ring drives the elimination of the fluoride ion.[6][13]
-
Ortho-Dimethyl Groups (Steric Shielding): This is the defining feature of this substrate. The two methyl groups flanking the fluorine atom create a sterically congested environment. This shield hinders the approach of the nucleophile, increasing the activation energy of the first step and slowing the reaction rate considerably compared to unhindered analogues.[14][15] This effect necessitates more forcing reaction conditions (e.g., higher temperatures, stronger bases, or longer reaction times) and may preclude the use of very bulky nucleophiles.[16]
Section 2: Protocol Design and Experimental Strategy
Successfully employing this compound requires careful selection of reagents and conditions to overcome the steric barrier.
2.1. General Experimental Workflow
A typical workflow involves the deprotonation of the nucleophile (if necessary), reaction with the substrate in a suitable polar aprotic solvent, monitoring for completion, and a standard aqueous workup followed by purification.
Figure 2: General workflow for SNAr reactions.
2.2. Summary of Reaction Conditions
The choice of solvent and base is critical and depends on the nucleophile's pKa. Polar aprotic solvents like DMF and DMSO are preferred as they effectively solvate cations while leaving the anionic nucleophile highly reactive.[3]
| Nucleophile Class | Example Nucleophile | Typical Base | Solvent | Typical Temperature (°C) | Rationale |
| Secondary Amines | Morpholine, Piperidine | K₂CO₃, Et₃N | DMF, DMSO | 80 - 120 | A mild, non-nucleophilic base is sufficient to neutralize the HF formed. Higher temperatures are needed to overcome steric hindrance. |
| Alcohols/Phenols | Methanol, Phenol | NaH, K₂CO₃, t-BuOK | THF, DMF | 60 - 100 | A strong base is required to generate the more potent alkoxide/phenoxide nucleophile in situ.[3] |
| Thiols | Thiophenol, Benzyl Mercaptan | NaH, K₂CO₃, Cs₂CO₃ | DMF, MeCN | 25 - 80 | Thiols are generally more acidic and nucleophilic than alcohols, often allowing for milder reaction conditions. |
Section 3: Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nitroaromatic compounds can be toxic and potentially explosive under certain conditions. Strong bases like NaH are highly reactive and water-sensitive.
Protocol 1: Reaction with a Secondary Amine (Morpholine)
This protocol details the synthesis of 4-(2,6-dimethyl-3-nitrophenyl)morpholine.
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to dissolve the starting material.
-
Add morpholine (1.5 eq) to the solution via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).
-
Cool the mixture to room temperature.
-
-
Workup & Purification:
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x volume of DMF).
-
Wash the combined organic layers with brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Protocol 2: Reaction with an Alkoxide (Sodium Methoxide)
This protocol details the synthesis of 1,3-dimethyl-2-methoxy-4-nitrobenzene.
-
Materials:
-
This compound (1.0 eq)
-
Sodium Methoxide (NaOMe), 25% solution in methanol (1.2 eq) or solid NaH (1.2 eq) with Methanol (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment: As in Protocol 1, plus an ice bath.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sodium methoxide solution (1.2 eq). If using NaH and Methanol, first suspend NaH in THF, cool to 0°C, slowly add Methanol, stir for 20 min, then add the substrate solution.
-
Allow the reaction to warm to room temperature and then heat to 60 °C.
-
Monitor by TLC until completion (typically 4-8 hours).
-
-
Workup & Purification:
-
Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
-
Section 4: Applications in Drug Discovery and Development
The products derived from this compound are valuable intermediates in medicinal chemistry.
-
Scaffold Elaboration: The newly introduced amine, ether, or thioether linkage provides a vector for further molecular elaboration, allowing chemists to explore structure-activity relationships (SAR).
-
Reduction of the Nitro Group: A key subsequent transformation is the reduction of the nitro group to an aniline. This is a fundamental step in many synthetic routes, as anilines are precursors to a vast array of heterocycles and amides found in bioactive molecules.[17][18] The resulting 2,6-dimethyl-3-amino-substituted benzene core is a privileged scaffold in many areas of drug discovery.
-
Role of Fluorine and Methyl Groups: The incorporation of fluorine-containing building blocks is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[19] The dimethyl substitution pattern can provide a specific conformational lock or steric element crucial for selective binding to a biological target.
Many important drugs contain a nitroaromatic core, acting as anti-cancer, anti-inflammatory, or antimicrobial agents.[20][21] The ability to synthesize substituted nitroaromatics via SNAr is therefore a critical tool for the drug development professional.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
- Filo. (2023). p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo... Filo.
- BenchChem. (2025).
- Semantic Scholar. (n.d.). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Semantic Scholar.
- MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
- Allen. (n.d.). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous NaOH Reason Addition of nuceophilie on the a-carbon of aryl halide is the rate determing step is S_(N)Ar reaction. Allen.
- Journal of the Chemical Society B. (n.d.). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions.
- ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene....
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
- ResearchGate. (2005). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent.
- YouTube. (2017).
- Chemistry LibreTexts. (2022). 16.
- ResearchGate. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
- PubMed Central (PMC). (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.
- OpenStax. (2023). 16.
- Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene....
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- YouTube. (2019).
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Wikipedia. (n.d.).
- Source not available.
- Taylor & Francis Online. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.
- Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE.
- Taylor & Francis Online. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.
- ResearchGate. (n.d.). (PDF)
- National Institutes of Health (NIH). (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
- CORE. (n.d.).
- MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
- ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
- PubMed Central (PMC). (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 18. CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene - Google Patents [patents.google.com]
- 19. pharmacyjournal.org [pharmacyjournal.org]
- 20. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 2,6-Dimethyl-3-fluoroaniline
An Application Guide to the Chemoselective Reduction of 2,6-Dimethyl-3-nitrofluorobenzene
The transformation of this compound to 2,6-Dimethyl-3-fluoroaniline is a critical step in the synthesis of advanced chemical entities. The resulting aniline is a versatile building block, particularly valuable in the development of novel pharmaceuticals and agrochemicals. The presence of the fluoro-substituent and the specific substitution pattern of the methyl groups on the aromatic ring make this molecule a key intermediate for creating compounds with tailored biological activities.
The primary challenge in this synthesis lies in the chemoselective reduction of the nitro group without compromising the integrity of the carbon-fluorine bond. Dehalogenation is a common side reaction under various reductive conditions, particularly with catalytic hydrogenation.[1] Therefore, the selection of an appropriate reduction methodology is paramount to achieving a high yield of the desired product while maintaining the structural integrity of the molecule. This guide provides a detailed analysis of suitable reduction strategies, explains the rationale behind methodological choices, and offers validated, step-by-step protocols for researchers in organic synthesis and drug development.
Pillar 1: Mechanistic Overview of Aromatic Nitro Group Reduction
The reduction of an aromatic nitro group to a primary amine is a six-electron process that proceeds through several intermediates. While the exact pathway can vary with the chosen reagent and conditions, the generally accepted sequence involves the formation of nitroso and hydroxylamine species.[2][3]
Understanding this pathway is crucial for troubleshooting and optimizing the reaction. For instance, the accumulation of hydroxylamine intermediates can sometimes lead to side products, such as azoxy or azo compounds, especially under neutral or alkaline conditions.[4]
Caption: Stepwise pathway for the six-electron reduction of a nitroarene.
Pillar 2: A Comparative Analysis of Reduction Methodologies
The choice of reducing agent for this compound must prioritize the preservation of the C-F bond. Below is a comparative analysis of common methodologies, weighing their efficacy, selectivity, and practicality.
| Methodology | Primary Reagents | Advantages | Disadvantages & Causality | Suitability for Topic |
| Metal/Acid Reduction | Fe/HCl (Béchamp)[5][6] | Inexpensive, robust, highly chemoselective (spares halogens, esters, nitriles).[1] The reaction can be self-sustaining as FeCl₂ hydrolysis regenerates acid.[6] | Requires stoichiometric amounts of metal; work-up can be tedious due to iron sludge. | Excellent. High chemoselectivity makes it ideal for preserving the C-F bond. |
| Metal-Free Reduction | Sodium Dithionite (Na₂S₂O₄)[7][8] | Mild conditions, excellent chemoselectivity for nitro groups over halogens and other reducible functionalities.[7] Avoids heavy metal waste. The active species is the SO₂⁻ radical anion.[7] | Requires aqueous or semi-aqueous solvent systems, which may pose solubility issues for some substrates. Can be exothermic.[7] | Excellent. A highly selective and environmentally benign alternative. |
| Catalytic Transfer Hydrogenation | Pd/C, Hydrazine (N₂H₄) or Ammonium Formate (HCOONH₄)[9][10] | Avoids the use of high-pressure H₂ gas, enhancing safety. Can be highly selective under controlled conditions. | Dehalogenation is a significant risk, especially with Pd/C at elevated temperatures.[11] The C-I, C-Br, and C-Cl bonds are susceptible to cleavage. The C-F bond is more robust but not immune. | Good, with caution. Requires careful temperature control (room temperature is often preferred) to minimize defluorination.[11] |
| Catalytic Hydrogenation | H₂, Pd/C or Raney-Ni | Highly efficient and clean; the only byproduct is water. Can be run at large scale. | High risk of dehalogenation, particularly with Pd/C.[1][12] Requires specialized high-pressure equipment. Raney-Ni is pyrophoric. | Poor to Moderate. Generally not recommended as a first choice due to the high risk of C-F bond cleavage, unless specialized catalysts (e.g., sulfided Pt/C) are used.[1] |
| Other Metal Reductions | SnCl₂·2H₂O | Mild and highly selective for nitro groups, especially in the presence of carbonyls.[1][13] Generally safe for halogens. | Generates tin-based waste, which requires proper disposal. | Good. A reliable and selective alternative to iron-based methods. |
Pillar 3: Validated Experimental Protocols
The following protocols have been designed to be self-validating, incorporating steps for reaction monitoring and clear work-up procedures to ensure the isolation of a pure product.
Workflow Overview
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 9. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Strategic Use of 2,6-Dimethyl-3-nitrofluorobenzene in the Synthesis of Kinase Inhibitor Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
Protein kinases are a pivotal class of enzymes whose dysregulation is a cornerstone of numerous pathologies, most notably cancer. The development of small-molecule kinase inhibitors has, therefore, become a central focus of modern drug discovery. This guide provides an in-depth technical overview of the strategic application of 2,6-Dimethyl-3-nitrofluorobenzene, a highly versatile and functionalized aromatic building block, in the synthesis of key precursors for kinase inhibitors. We will explore the underlying chemical principles, provide detailed, field-tested protocols for its use in nucleophilic aromatic substitution and subsequent transformations, and illustrate its role in constructing privileged heterocyclic scaffolds that are common in clinically relevant kinase inhibitors.
Introduction: The Rationale for a Specialized Building Block
The ATP-binding site of protein kinases presents a druggable pocket that has been successfully targeted by a multitude of inhibitors, many of which are based on heterocyclic scaffolds such as quinazolines, pyrimidines, and pyrazines.[1][2][3] The construction of these core structures often relies on the precise and efficient assembly of substituted aromatic precursors.
This compound emerges as a reagent of significant strategic value for several key reasons:
-
Activated Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated for displacement by a potent ortho-nitro group, which acts as a strong electron-withdrawing group (EWG). This facilitates high-yielding SNAr reactions, a cornerstone of modern medicinal chemistry for forming aryl-amine or aryl-ether bonds.[4][5]
-
Latent Functionality: The nitro group, after serving its role as an activating group, can be readily reduced to an amine. This newly formed aniline is a critical handle for subsequent cyclization reactions to build heterocyclic cores.[6]
-
Steric and Conformational Control: The two ortho-methyl groups provide steric bulk that can influence the regioselectivity of subsequent reactions and modulate the final conformation of the inhibitor. This can be crucial for achieving selective binding to the target kinase and improving pharmacokinetic properties.
This document will elucidate the chemical logic behind using this reagent and provide actionable protocols for its successful implementation in a research and development setting.
The Chemistry of Activation: Understanding the SNAr Reaction
The primary utility of this compound lies in its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[7][8]
Mechanism and the Role of the Nitro Group:
The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition & Meisenheimer Complex Formation: A nucleophile (e.g., an amine) attacks the carbon atom bearing the leaving group (fluorine). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8]
-
Stabilization: The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, significantly stabilizing it and lowering the activation energy of this first, rate-determining step.[9][10]
-
Elimination & Rearomatization: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored to yield the final substituted product.
The fluorine atom is a particularly effective leaving group in SNAr reactions (often better than Cl, Br, or I), a phenomenon known as the "element effect," due to its high electronegativity which polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack.[5]
Caption: The addition-elimination mechanism of SNAr reactions.
Experimental Protocols: A Two-Step Synthesis of a Key Kinase Precursor
This section details a robust, two-step procedure starting from this compound to synthesize 2,6-dimethyl-3-aminophenyl aniline, a versatile intermediate for building various kinase inhibitor cores.
Protocol 1: SNAr Coupling with Aniline
This protocol describes the displacement of the fluoride with a representative amine nucleophile, aniline. This reaction can be adapted for a wide range of primary and secondary amines.
Objective: To synthesize N-(2,6-dimethyl-3-nitrophenyl)aniline.
Materials:
| Reagent/Material | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 169.15 | 1.0 g | 5.91 |
| Aniline | 93.13 | 0.66 g (0.64 mL) | 7.09 (1.2 eq) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.63 g | 11.82 (2.0 eq) |
| Dimethyl Sulfoxide (DMSO), anhydrous | - | 15 mL | - |
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.91 mmol) and anhydrous potassium carbonate (1.63 g, 11.82 mmol).
-
Add anhydrous DMSO (15 mL) to the flask.
-
Add aniline (0.64 mL, 7.09 mmol) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere.
-
Causality Insight: The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cation (K⁺) but not the carbonate anion, increasing the base's reactivity. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water (100 mL) with stirring.
-
A yellow-orange precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water (3 x 30 mL) and then with a small amount of cold hexane to remove non-polar impurities.
-
Dry the product under vacuum to yield N-(2,6-dimethyl-3-nitrophenyl)aniline as a solid. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro intermediate to the corresponding aniline, which is a critical step for further elaboration into heterocyclic systems.
Objective: To synthesize N¹-(2,6-dimethylphenyl)benzene-1,3-diamine.
Materials:
| Reagent/Material | MW ( g/mol ) | Amount | Moles (mmol) |
| N-(2,6-dimethyl-3-nitrophenyl)aniline | 242.27 | 1.0 g | 4.13 |
| Iron powder (Fe), <10 micron | 55.85 | 1.38 g | 24.78 (6.0 eq) |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.10 g | 20.65 (5.0 eq) |
| Ethanol (EtOH) | - | 20 mL | - |
| Water (H₂O) | - | 5 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, suspend N-(2,6-dimethyl-3-nitrophenyl)aniline (1.0 g, 4.13 mmol), iron powder (1.38 g, 24.78 mmol), and ammonium chloride (1.10 g, 20.65 mmol) in a mixture of ethanol (20 mL) and water (5 mL).
-
Causality Insight: This Fe/NH₄Cl system is a classic and robust method for nitro group reduction. Iron acts as the reductant, and the ammonium chloride solution provides a mildly acidic medium and acts as an electrolyte to facilitate the reaction on the metal surface. This method is often preferred over catalytic hydrogenation when other reducible functional groups are present.
-
Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The disappearance of the yellow starting material and the appearance of a new, UV-active spot indicates progress (typically 1-2 hours).
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with additional ethanol (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate (30 mL) and water (20 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to afford the title compound, which may be used in the next step without further purification.
Caption: A two-step synthesis of a key diamine precursor.
Connection to Kinase Inhibition: Targeting the EGFR/HER2 Pathway
The diamine precursor synthesized above is a valuable starting point for building inhibitors that target critical cancer-related kinases. For instance, it can be elaborated into a quinazoline core, a privileged scaffold found in inhibitors of the Epidermal Growth factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2), such as Lapatinib.[11][12][13][14]
Dysregulation of the EGFR/HER2 signaling pathway leads to uncontrolled cell proliferation and survival, which is a hallmark of many cancers, including breast and lung cancer. Inhibitors block the ATP-binding site of these kinases, preventing downstream signaling.
Caption: Inhibition of the EGFR/HER2 signaling cascade.
Conclusion
This compound serves as an exemplary building block for modern medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its architecture is intelligently designed for sequential, high-yielding transformations: an initial SNAr reaction leveraging the activated fluorine, followed by the strategic reduction of the nitro group to unlock further synthetic possibilities. The protocols and principles outlined in this guide provide researchers with a solid foundation for utilizing this reagent to accelerate the discovery and development of novel therapeutics.
References
- Organic Syntheses Procedure. m-NITRODIMETHYLANILINE.
- Cossey, K. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube.
- ResearchGate. Summarised assessment for lapatinib synthesis.
- Al-Ostoot, F. H., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 27(19), 6609.
- Nature Chemistry. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Springer Nature.
- Journal of China Pharmaceutical University. (2010). Practical synthesis of lapatinib.
- The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube.
- ResearchGate. Practical synthesis of lapatinib.
- Domingo, L. R., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817.
- PubMed. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases.
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences.
- Vibzz Lab. (2020). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. YouTube.
- Chemical Engineering: An International Journal (CEIJ). (2017). CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION.
- PubMed. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors.
- PubMed. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- PubMed. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2.
- Asian Journal of Research in Chemistry. (2011). Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review.
- SpringerLink. (2025). Pharmacological applications of azomethine derivatives in the therapy of different diseases.
- ResearchGate. Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols.
Sources
- 1. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. airccse.com [airccse.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. svedbergopen.com [svedbergopen.com]
- 11. medkoo.com [medkoo.com]
- 12. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: A Detailed Guide to the Synthesis of Benzimidazoles from 2,6-Dimethyl-3-nitrofluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of substituted benzimidazoles, a scaffold of significant interest in medicinal chemistry, starting from the readily available precursor, 2,6-Dimethyl-3-nitrofluorobenzene. We will explore a robust and efficient multi-step synthetic pathway, detailing the underlying chemical principles, providing step-by-step experimental protocols, and offering insights into reaction optimization and troubleshooting. The synthesis involves a sequential nucleophilic aromatic substitution, nitro group reduction, and a final cyclization to construct the benzimidazole core. This guide is intended to equip researchers with the necessary knowledge and practical protocols to successfully synthesize a diverse range of benzimidazole derivatives for applications in drug discovery and development.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is a privileged heterocyclic motif in medicinal chemistry.[1][2] Benzimidazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[2][3] Their therapeutic importance is underscored by their presence in numerous clinically approved drugs. The versatility of the benzimidazole core allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity, making it a highly attractive scaffold for the development of new therapeutic agents.[2]
This application note focuses on a strategic synthesis of benzimidazoles commencing with this compound. This starting material offers several advantages, including its commercial availability and the presence of activating and directing groups that facilitate a controlled and sequential synthetic route.
Synthetic Strategy: A Three-Step Approach
The preparation of benzimidazoles from this compound is efficiently achieved through a three-step sequence. This strategy provides a modular approach, allowing for the introduction of diversity at different stages of the synthesis.
Figure 1: Overall synthetic workflow for the preparation of benzimidazoles.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The initial step involves the reaction of this compound with a primary or secondary amine. The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution reactions, particularly when activated by electron-withdrawing groups like the nitro group positioned ortho and para to it.[4][5][6] The nitro group strongly withdraws electron density from the aromatic ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to nucleophilic attack. The two methyl groups ortho to the fluorine provide steric hindrance, which can influence the reaction rate but also directs the substitution to the desired position.
Step 2: Reduction of the Nitro Group
The second step is the reduction of the nitro group in the N-aryl-2,6-dimethyl-3-nitroaniline intermediate to an amino group. This transformation is crucial as it generates the ortho-phenylenediamine functionality required for the subsequent cyclization. A variety of reducing agents can be employed for this purpose, with common choices including metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂, Pd/C).[7][8] The choice of reducing agent can be critical to avoid the reduction of other functional groups that may be present in the molecule.
Step 3: Cyclization to Form the Benzimidazole Ring
The final step is the condensation of the substituted ortho-phenylenediamine with an aldehyde or a carboxylic acid to form the benzimidazole ring. This reaction, often referred to as the Phillips condensation when using a carboxylic acid, is a well-established method for benzimidazole synthesis.[9][10][11] The reaction with an aldehyde typically proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole.[12]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of N-Aryl-2,6-dimethyl-3-nitroanilines (General Procedure)
This protocol describes a general method for the nucleophilic aromatic substitution of this compound with an amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add the desired amine (1.1 - 1.5 eq) and potassium carbonate (2.0 eq).
-
Add DMF or DMSO as the solvent (sufficient to dissolve the starting materials).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure N-aryl-2,6-dimethyl-3-nitroaniline.
| Parameter | Condition | Rationale |
| Solvent | DMF or DMSO | High-boiling polar aprotic solvents that facilitate SNAr reactions. |
| Base | K₂CO₃ | A mild base to neutralize the HF formed during the reaction. |
| Temperature | 80-120 °C | Provides sufficient energy to overcome the activation barrier of the reaction. |
| Monitoring | TLC | Allows for the determination of reaction completion. |
Protocol 2: Reduction of the Nitro Group (General Procedure)
This protocol outlines a general method for the reduction of the nitro group to an amine using tin(II) chloride.
Materials:
-
N-Aryl-2,6-dimethyl-3-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the N-aryl-2,6-dimethyl-3-nitroaniline (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0 - 5.0 eq) to the solution.
-
Carefully add concentrated hydrochloric acid dropwise while stirring. An exothermic reaction may occur.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic (pH ~8-9).
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-aryl-3-amino-2,6-dimethylaniline. This product is often used in the next step without further purification.
| Parameter | Condition | Rationale |
| Reducing Agent | SnCl₂·2H₂O / HCl | A classic and effective method for the reduction of aromatic nitro groups.[8] |
| Solvent | Ethanol | A common solvent for this type of reduction. |
| Temperature | Reflux | Accelerates the rate of reduction. |
| Work-up | Basic neutralization | Necessary to deprotonate the amine product and remove the tin salts. |
Protocol 3: Cyclization to Benzimidazoles (General Procedure using an Aldehyde)
This protocol details the final cyclization step to form the benzimidazole ring using an aldehyde. One-pot procedures starting from the o-nitroaniline have also been reported and can be an efficient alternative.[3][13][14][15]
Materials:
-
Crude N-aryl-3-amino-2,6-dimethylaniline
-
Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol or Acetic acid
-
Optional: Oxidizing agent (e.g., air, nitrobenzene, DDQ)[16]
Procedure:
-
Dissolve the crude N-aryl-3-amino-2,6-dimethylaniline (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add the desired aldehyde (1.0 - 1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC. In some cases, bubbling air through the reaction mixture or adding a mild oxidizing agent can facilitate the final aromatization step.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure substituted benzimidazole.
Sources
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. adichemistry.com [adichemistry.com]
- 10. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. tandfonline.com [tandfonline.com]
- 14. One‐Pot Synthesis of Benzimidazoles from o‐Nitroanilines under Microwaves via a Reductive Cyclization | Semantic Scholar [semanticscholar.org]
- 15. pcbiochemres.com [pcbiochemres.com]
- 16. tandfonline.com [tandfonline.com]
reaction of 2,6-Dimethyl-3-nitrofluorobenzene with chiral amines
Title: Diastereoselective Synthesis and Chromatographic Resolution of Chiral Amines via Nucleophilic Aromatic Substitution with 2,6-Dimethyl-3-nitrofluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive guide to the reaction of this compound with chiral amines, a key transformation in the synthesis of complex chiral molecules for drug discovery and development. We delve into the mechanistic underpinnings of this nucleophilic aromatic substitution (SNAr) reaction, detailing the role of the nitro group in activating the aromatic ring. Detailed, step-by-step protocols for both the synthesis of diastereomeric products and their subsequent separation by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are presented. This guide is intended to equip researchers with the practical knowledge and theoretical understanding necessary to successfully employ this reaction in their synthetic endeavors.
Introduction: The Significance of Chiral Amine Synthesis
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] The stereochemistry of these amines is often critical to their biological activity, making the development of efficient and selective synthetic methods a cornerstone of modern organic chemistry and drug discovery.[2] The introduction of fluorine-containing moieties into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity.[2]
The reaction of this compound with a chiral amine serves as a powerful tool for the synthesis of novel chiral building blocks. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the fluorine atom is displaced by the chiral amine. The presence of the electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack.[3][4][5] The reaction of a racemic or enantiomerically pure chiral amine with the achiral fluorobenzene derivative results in the formation of a mixture of diastereomers, which can then be separated using standard chromatographic techniques.[6][7]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds through a two-step addition-elimination mechanism.[8]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the chiral amine attacks the carbon atom bearing the fluorine atom on the this compound ring. This is the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex.[8] The negative charge is delocalized and stabilized by the electron-withdrawing nitro group, particularly when it is positioned ortho or para to the site of substitution.[3][5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This step is typically fast.
The presence of the two methyl groups ortho to the fluorine atom can introduce steric hindrance, potentially affecting the reaction rate. However, the strong activation provided by the nitro group generally allows the reaction to proceed under reasonable conditions.[9]
Caption: Mechanism of the SNAr reaction.
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Reagents and solvents should be of high purity. Anhydrous solvents may be required depending on the specific amine and base used.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol for the Synthesis of N-(chiral)-2,6-Dimethyl-3-nitroaniline Derivatives
This protocol describes a general procedure for the reaction of this compound with a chiral primary amine.
Materials:
-
This compound
-
Chiral primary amine (e.g., (R)-(+)-1-phenylethylamine)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq).
-
Add the chiral primary amine (1.1 eq) and the base (K₂CO₃, 2.0 eq or Et₃N, 1.5 eq).
-
Add the anhydrous solvent (DMF or MeCN) to achieve a concentration of 0.1-0.5 M with respect to the fluorobenzene.
-
Stir the mixture at room temperature or heat to 60-80 °C under a nitrogen atmosphere. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the diastereomeric mixture.
Protocol for Diastereomer Separation by HPLC
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Normal phase chiral column (e.g., Chiralpak AD-H) or a reversed-phase C18 column. Diastereomers can often be separated on achiral columns.[6]
Mobile Phase:
-
Normal Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Reversed Phase: A mixture of acetonitrile and water, often with a modifier like 0.1% formic acid or trifluoroacetic acid.
Procedure:
-
Dissolve a small amount of the purified diastereomeric mixture in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the separation at a suitable wavelength (e.g., 254 nm).
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the diastereomers.
-
Once an analytical method is established, preparative HPLC can be used to isolate larger quantities of each diastereomer.[10]
Protocol for Diastereomer Separation by SFC
Supercritical Fluid Chromatography (SFC) is often a faster and more efficient alternative to HPLC for chiral separations.[7]
Instrumentation and Columns:
-
Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.
-
Chiral stationary phase column suitable for SFC.
Mobile Phase:
-
Supercritical carbon dioxide (CO₂) as the main solvent.
-
A polar co-solvent, typically methanol or ethanol, is used as a modifier.
Procedure:
-
Dissolve the diastereomeric mixture in a suitable solvent (e.g., methanol).
-
Inject the sample onto the SFC system.
-
Develop a gradient of the co-solvent to elute the diastereomers.
-
Optimize the gradient, flow rate, and back-pressure to achieve optimal separation.
Data Presentation
The following tables provide representative data for the synthesis and separation of diastereomers formed from the reaction of this compound with (R)-1-phenylethylamine.
Table 1: Reaction Conditions and Yields
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | K₂CO₃ | DMF | 80 | 12 | 85 | 1.2 : 1 |
| 2 | Et₃N | MeCN | 60 | 18 | 78 | 1.1 : 1 |
| 3 | K₂CO₃ | MeCN | 80 | 10 | 92 | 1.3 : 1 |
Table 2: HPLC and SFC Separation Data
| Technique | Column | Mobile Phase | Retention Time (min) Diastereomer 1 | Retention Time (min) Diastereomer 2 | Resolution (Rs) |
| HPLC | Chiralpak AD-H | Hexane/IPA (90:10) | 8.5 | 10.2 | > 2.0 |
| SFC | Chiralcel OD-H | CO₂/MeOH (80:20) | 3.2 | 4.1 | > 1.8 |
Visualization of Workflows
Caption: General experimental workflow.
Caption: Principle of chiral separation.
Conclusion
The reaction of this compound with chiral amines provides a reliable and versatile method for the synthesis of novel, enantiomerically enriched compounds. The SNAr reaction is generally high-yielding, and the resulting diastereomers can be effectively separated using standard chromatographic techniques such as HPLC and SFC. The protocols and data presented in this application note serve as a valuable resource for researchers in drug discovery and synthetic chemistry, enabling the efficient preparation of complex chiral molecules with potential therapeutic applications. The principles outlined herein can be adapted to a wide range of chiral amines and other nucleophiles, further expanding the utility of this important synthetic transformation.
References
- Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). Master Organic Chemistry.
- Pietra, F., & Vitali, D. (1972). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, (4), 385-388.
- Rohrbach, S., Smith, A. J., Hulla, M., Nielsen, J., & Wanner, M. J. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 25(1), 85-96.
- Mae, T., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Organic Letters, 23(15), 5864-5869.
- Ośmiałowski, B., & Palusiak, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4798.
- LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
- Kawai, H., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1401.
- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. (2024). Organic Letters.
- Aromatic nucleophilic substitutions with o- and p-fluoronitrobenzenes in aprotic solvents. Steric effects on the base-catalysed step. (1972). Journal of the Chemical Society, Perkin Transactions 2.
- Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines. (n.d.). National Institutes of Health.
- Ibata, T., Isogami, Y., & Toyoda, J. (1991). Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure. Bulletin of the Chemical Society of Japan, 64(2), 42-47.
- analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.
- How can we separate diastereomers of larger organic moiety? (2024). ResearchGate.
- Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect.
- Welch, C. J., et al. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 137-143.
- Help separating diastereomers with very similar Rf. (2018). Reddit.
- Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2891.
- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2020). MDPI.
- Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. (2022). National Institutes of Health.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). National Institutes of Health.
Sources
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aromatic nucleophilic substitutions with o- and p-fluoronitrobenzenes in aprotic solvents. Steric effects on the base-catalysed step - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 2,6-Dimethyl-3-nitrofluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating a Challenging Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed transformation is particularly vital in drug discovery and development, where the construction of complex biaryl and heteroaryl scaffolds is paramount. The derivatives of nitro-containing aromatic compounds, for instance, exhibit a wide spectrum of biological activities, making them attractive targets for medicinal chemists.[2]
This guide focuses on a particularly challenging substrate: 2,6-Dimethyl-3-nitrofluorobenzene . Its successful coupling is complicated by a confluence of three distinct factors:
-
The Inert C-F Bond: The carbon-fluorine bond is the strongest carbon-halogen bond, making its activation in the oxidative addition step of the catalytic cycle thermodynamically and kinetically demanding.[3][4]
-
Steric Hindrance: The two methyl groups ortho to the fluorine atom create a sterically congested environment around the reaction center. This hinders the approach of the palladium catalyst for oxidative addition and can impede the final, bond-forming reductive elimination step.[5][6]
-
The Nitro Group: While the strong electron-withdrawing nature of the nitro group can electronically activate the aryl fluoride towards oxidative addition, it also introduces a potential competing reaction pathway. Recent studies have demonstrated that under specific catalytic conditions, the C-NO₂ bond itself can be cleaved and participate in cross-coupling, presenting a significant challenge to selectivity.[7]
These application notes provide a deep dive into the mechanistic considerations and offer robust, field-tested protocols designed to selectively activate the C-F bond of this compound, enabling its effective use as a building block for novel chemical entities.
Mechanistic Insights: The Critical Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a Pd(0)/Pd(II) catalytic cycle.[8][9] Understanding the influence of our challenging substrate on each step is key to developing a successful protocol.
-
Oxidative Addition: The cycle begins with the insertion of a low-coordinate, electron-rich Pd(0) complex into the carbon-fluorine bond of this compound. This is typically the rate-limiting step for aryl fluorides. The steric bulk of the ortho-methyl groups and the high C-F bond energy present a significant activation barrier. Overcoming this requires a highly reactive catalyst, which is generated by using bulky, electron-donating ligands. These ligands promote the formation of a coordinatively unsaturated 14-electron L-Pd(0) species (where L is the ligand), which is the active species for oxidative addition.[6][10]
-
Transmetalation: Following oxidative addition, a base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species.[11] This species then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: This final step involves the formation of the new C-C bond as the two organic partners are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[12] The steric clash between the ortho-methyl group and the incoming aryl group from the boronic acid can make this step difficult. The use of bulky ligands is again crucial, as they can facilitate this bond-forming event.[10]
Protocol Design: A Rational Approach to Component Selection
A successful protocol hinges on the rational selection of each reaction component to favor the desired C-F bond activation pathway and overcome the steric barriers.
The combination of a palladium precatalyst and a specialized ligand is the most critical factor for this transformation.
-
Palladium Precatalyst: Air-stable Pd(II) sources like Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are excellent choices. They are reduced in situ by the phosphine ligand or other reaction components to generate the active Pd(0) catalyst.[8]
-
Ligand Selection (The Key to Success): Standard ligands such as triphenylphosphine (PPh₃) are ineffective for this substrate.[6] Success requires bulky, electron-rich monophosphine ligands that promote the formation of highly reactive, monoligated palladium species.
-
Primary Recommendation (Buchwald Ligands): Biaryl phosphine ligands are the gold standard for challenging cross-couplings. We recommend starting with SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) . These ligands have a proven track record in coupling sterically hindered substrates and unreactive aryl chlorides, making them ideal candidates for aryl fluorides.[6]
-
Alternative Recommendation (N-Heterocyclic Carbenes - NHCs): NHCs are another class of highly effective ligands, known for their strong electron-donating ability and high thermal stability. An imidazolium salt precursor like IPr-HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) can be used with a strong base to generate the active NHC ligand in situ.[11]
-
The base plays a crucial role in activating the boronic acid to form a boronate complex, which is necessary for efficient transmetalation.[13] For sterically hindered couplings, a strong, non-nucleophilic base is preferred.
-
Primary Recommendation: Finely powdered Potassium Phosphate (K₃PO₄) is an excellent first choice. It is effective in a wide range of hindered couplings and generally minimizes side reactions.[6]
-
Alternative Recommendation: For particularly stubborn couplings, stronger bases like Cesium Carbonate (Cs₂CO₃) or Potassium tert-butoxide (t-BuOK) can be employed, although care must be taken as they can promote side reactions like protodeboronation.[6][11]
Anhydrous, aprotic polar solvents are required to ensure the stability of the catalyst and prevent unwanted side reactions.
-
Recommended Solvents: 1,4-Dioxane or Toluene are excellent choices. They have sufficiently high boiling points to allow for the elevated temperatures needed for C-F activation and are compatible with the recommended catalyst systems.[6][14]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. The palladium catalyst, ligands, and substrate should be handled with appropriate personal protective equipment (gloves, safety glasses). All glassware must be oven- or flame-dried, and the reaction should be run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.
This protocol provides a robust starting point for coupling this compound with a typical arylboronic acid (e.g., phenylboronic acid).
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous 1,4-Dioxane (to make a 0.1 M solution with respect to the aryl fluoride)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, K₃PO₄, SPhos, and Pd(OAc)₂.
-
Seal the flask with a septum, and attach it to a Schlenk line. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the anhydrous 1,4-dioxane.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and add water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]
-
Purify the crude residue by silica gel column chromatography to afford the desired biaryl product.
For less reactive coupling partners, such as sterically hindered (ortho-substituted) or electron-rich boronic acids, more forcing conditions may be required.
Key Modifications from Protocol 1:
-
Ligand: Switch to XPhos (0.04 equiv, 4 mol%). Its increased steric bulk can often facilitate the reductive elimination of hindered biaryls.
-
Base: Consider using Cesium Carbonate (Cs₂CO₃) (3.0 equiv) in place of K₃PO₄.
-
Temperature: Increase the reaction temperature to 120 °C . If necessary, switch the solvent to xylenes to reach higher temperatures (up to 140 °C).[6]
-
Catalyst Loading: If conversion remains low, increase the catalyst and ligand loading to 3-5 mol% Pd and 6-10 mol% ligand, respectively.
Data Summary and Troubleshooting
The following table provides recommended starting points for various classes of boronic acids.
| Boronic Acid Type | Recommended Ligand | Base | Solvent | Temp (°C) | Notes |
| Aryl (unsubstituted) | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | Standard conditions, generally high yields. |
| Aryl (electron-rich) | XPhos | K₃PO₄ | Toluene | 110-120 | May require slightly longer reaction times. |
| Aryl (electron-poor) | SPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | Generally faster reactions. |
| Aryl (ortho-substituted) | XPhos or RuPhos | Cs₂CO₃ | Toluene | 120 | Steric hindrance requires a bulkier ligand. |
| Heteroaryl | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | Use boronic esters to prevent protodeboronation.[8] |
| Vinyl | SPhos | K₃PO₄ | Toluene | 100 | Monitor carefully to avoid side reactions. |
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst/reagents.2. Insufficient temperature.3. Ineffective ligand. | 1. Use fresh Pd source, anhydrous solvent, and finely ground base.2. Increase temperature in 10 °C increments.3. Screen alternative ligands (XPhos, RuPhos). |
| Protodeboronation | 1. Presence of water.2. Base is too harsh. | 1. Ensure all reagents and solvents are strictly anhydrous.2. Switch to a milder base (e.g., K₃PO₄).3. Use the corresponding boronic ester (e.g., pinacol ester).[8] |
| Byproduct Detected (from C-NO₂ cleavage) | 1. Reaction temperature is too high.2. Ligand promotes C-NO₂ activation. | 1. Attempt the reaction at a lower temperature (e.g., 90-100 °C) for a longer time.2. Screen a different class of ligand (e.g., an NHC-based system). |
| Stalled Reaction | 1. Catalyst deactivation.2. Steric hindrance preventing reductive elimination. | 1. Increase catalyst/ligand loading.2. Switch to a bulkier ligand (e.g., from SPhos to XPhos or RuPhos). |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation critical for accessing novel, sterically hindered biaryl structures. Success is predicated on overcoming the high C-F bond energy and significant steric congestion. This is accomplished through the judicious selection of a highly active catalyst system, specifically one employing a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos, in combination with a suitable base and anhydrous solvent at elevated temperatures. Researchers must also remain vigilant to the potential for C-NO₂ bond activation as a competing pathway, using characterization data to confirm the desired regioselectivity. The protocols and insights provided here offer a robust framework for navigating these challenges, enabling the synthesis of valuable compounds for drug discovery and materials science.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Tsuchiya, T., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
- McLaughlin, M. (2016). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Karim, A., et al. (2022). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH. [Link]
- WWJMRD. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
- Barde, A., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. [Link]
- University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
- Watson, D. A., et al. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed. [Link]
- Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. [Link]
- Lenormand, T., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
- Zúñiga-García, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC - NIH. [Link]
Sources
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. wwjmrd.com [wwjmrd.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes & Protocols: The Strategic Utility of 2,6-Dimethyl-3-nitrofluorobenzene in Agrochemical Synthesis
Introduction: Unveiling the Potential of a Unique Building Block
In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action, the strategic selection of starting materials is paramount. 2,6-Dimethyl-3-nitrofluorobenzene is a uniquely functionalized aromatic compound that, while not a ubiquitous starting material, presents a compelling scaffold for the synthesis of new crop protection agents. Its trifecta of reactive sites—a nitro group poised for reduction, a fluorine atom amenable to substitution, and sterically directing methyl groups—offers a rich platform for synthetic diversification.
Nitroaromatic compounds have long served as foundational pillars in the production of a vast array of pesticides.[1] The subsequent transformation of the nitro group into an amine is a gateway to numerous classes of herbicides, insecticides, and fungicides.[1] Furthermore, the incorporation of fluorine into bioactive molecules is a well-established strategy in agrochemical design to enhance metabolic stability, binding affinity, and overall performance.
This guide elucidates the synthetic potential of this compound. While direct, large-scale applications in commercial agrochemicals are not widely documented, this document will leverage established principles of organic chemistry to outline its plausible and powerful applications. We will explore key transformations and provide detailed protocols for synthesizing advanced intermediates, thereby offering a roadmap for researchers in the discovery and development of next-generation agrochemicals.
Core Synthetic Strategies & Potential Applications
The synthetic utility of this compound is primarily anchored in two key transformations: the reduction of its nitro group and the nucleophilic aromatic substitution of its fluorine atom. These reactions can be employed sequentially or in concert to generate a diverse library of complex molecules.
Gateway to Anilines: The Critical Nitro Group Reduction
The conversion of the nitro moiety to an aniline is arguably the most crucial initial step in harnessing the potential of this building block. The resulting 3-fluoro-2,6-dimethylaniline is a versatile intermediate, ready for elaboration into various agrochemical classes, such as carboxamides, which are prominent in modern fungicides.
Causality in Experimental Design: The reduction of nitroarenes can be achieved through various methods, including catalytic hydrogenation or the use of dissolving metals. For laboratory-scale synthesis, reduction with iron powder in an acidic medium (e.g., with ammonium chloride or acetic acid) is often preferred due to its cost-effectiveness, operational simplicity, and tolerance of various functional groups, including aryl halides.[2]
Protocol 1: Synthesis of 3-Fluoro-2,6-dimethylaniline
Objective: To efficiently reduce the nitro group of this compound to yield the corresponding aniline.
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Celite®
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Add a 4:1 (v/v) mixture of ethanol and water.
-
To this suspension, add iron powder (5.0 eq) and ammonium chloride (4.0 eq).
-
Heat the reaction mixture to 80°C and stir vigorously. The reaction is typically exothermic and may require initial cooling.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (approximately 2-4 hours).
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield 3-Fluoro-2,6-dimethylaniline. The crude product is often of sufficient purity for subsequent steps.
Building Complexity: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom on the ring, activated by the electron-withdrawing nitro group, can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functionalities, including alkoxy, aryloxy, and thioalkoxy groups, which are prevalent in many agrochemicals.
Mechanistic Insight: In an SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The rate of this reaction is highly dependent on the electronic nature and position of the activating group. For this compound, the nitro group is meta to the fluorine atom. While ortho and para-nitro groups provide strong activation through direct resonance stabilization of the Meisenheimer complex, a meta-nitro group offers weaker activation primarily through an inductive effect.[3][4] Consequently, more forcing reaction conditions (e.g., higher temperatures, stronger nucleophiles, or polar aprotic solvents) may be required compared to ortho/para-activated systems. The flanking methyl groups also introduce steric hindrance, which can influence the approach of the nucleophile.
Protocol 2: Synthesis of 2,6-Dimethyl-3-nitro-1-(methoxy)benzene via SNAr
Objective: To displace the fluorine atom with a methoxy group, creating a valuable ether intermediate.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
Methodology:
-
In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium methoxide (1.2 to 1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction by TLC. Due to the meta-activation, the reaction may require several hours to reach completion.
-
After cooling to room temperature, carefully quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers and wash with water and brine to remove residual DMF.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2,6-Dimethyl-3-nitro-1-(methoxy)benzene.
Application Workflow: Synthesis of a Hypothetical Fungicide Analogue
By combining these core transformations, we can devise a synthetic route to a novel agrochemical candidate. The following workflow outlines the synthesis of a hypothetical carboxamide fungicide, structurally analogous to modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides. This class of fungicides is of immense agricultural importance for controlling a broad spectrum of fungal diseases.
Caption: Proposed workflow for synthesizing a hypothetical fungicide.
Protocol 3: Amide Coupling to Form a Fungicide Analogue
Objective: To couple the key aniline intermediate (from Protocol 1) with a synthetically relevant acid chloride to form the final active ingredient.
Methodology:
-
Dissolve 3-Fluoro-2,6-dimethylaniline (1.0 eq, from Protocol 1) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.
-
Add pyridine (1.5 eq) to the solution to act as a base.
-
Slowly add a solution of a suitable agrochemical acid chloride (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, 1.1 eq) in anhydrous DCM via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final fungicide analogue.
Data Presentation: Summary of Key Reactions
| Reaction Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Typical Time (h) | Product |
| Nitro Reduction | This compound | Fe, NH₄Cl | EtOH/H₂O | 80 | 2-4 | 3-Fluoro-2,6-dimethylaniline |
| SNAr (Methoxylation) | This compound | NaOMe | DMF | 80-100 | 4-8 | 2,6-Dimethyl-3-nitro-1-(methoxy)benzene |
| Amide Coupling | 3-Fluoro-2,6-dimethylaniline | Pyrazole-4-carbonyl chloride, Pyridine | DCM | 0 to RT | 4-6 | N-(3-fluoro-2,6-dimethylphenyl)-pyrazole-4-carboxamide |
Conclusion
This compound represents a strategic, albeit underutilized, building block for the synthesis of novel agrochemicals. Its defined stereoelectronic properties provide a unique starting point for creating diverse molecular architectures. The protocols detailed herein for nitro group reduction and nucleophilic aromatic substitution provide a validated framework for researchers to generate key aniline and ether intermediates. By leveraging these intermediates in established coupling chemistries, such as amide bond formation, discovery scientists can efficiently access new chemical spaces in the search for the next generation of high-performance fungicides, herbicides, and insecticides. The logical and stepwise approach outlined in this guide serves as a foundational blueprint for unlocking the full synthetic potential of this versatile compound.
References
- Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (No direct URL, standard textbook reference)
- Spain, J. C., & Smets, B. F. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(4), 550–575.
- Wikipedia. (n.d.). 3-Nitrochlorobenzene.
- Zaragoza Dörwald, F. (2006). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH. (No direct URL, standard textbook reference)
Sources
2,6-Dimethyl-3-nitrofluorobenzene in the synthesis of dye molecules
Application Notes & Protocols
Topic: 2,6-Dimethyl-3-nitrofluorobenzene in the Synthesis of Novel Dye Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Scaffold for Chromophore Development
The synthesis of novel organic dyes is a cornerstone of advancements in fields ranging from biological imaging and diagnostics to materials science and photovoltaics.[1] The strategic functionalization of aromatic cores allows for the fine-tuning of photophysical properties, such as absorption and emission wavelengths, quantum yields, and environmental sensitivity.[2] Among the most powerful methods for creating diverse dye libraries is the Nucleophilic Aromatic Substitution (SNAr) reaction.[3]
This application note focuses on the utility of This compound as a key building block for dye synthesis. This molecule is primed for SNAr reactions due to two critical structural features:
-
An Excellent Leaving Group: The fluorine atom is a highly effective leaving group in SNAr reactions.
-
A Strong Activating Group: The nitro (-NO₂) group is a powerful electron-withdrawing group that significantly reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[4] Its position meta to the fluorine leaving group is crucial for stabilizing the reaction intermediate.
The presence of two methyl groups provides steric hindrance that can influence reaction kinetics and the final conformation of the dye molecule, potentially leading to unique photophysical properties. This guide will explore the underlying mechanism, provide detailed protocols for synthesizing various dye classes from this scaffold, and discuss their characterization.
The Chemistry: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound does not proceed through a direct displacement. Instead, it follows a well-established two-step addition-elimination mechanism.[3][5]
-
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3] The negative charge of this complex is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group.[4][5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the elimination of the fluoride ion, a very stable leaving group, yielding the final substituted product.
The stability of the Meisenheimer complex is paramount for the reaction to proceed, and the electron-withdrawing nitro group plays a critical role in providing this stabilization.[4]
Caption: Figure 1: The two-step addition-elimination mechanism of SNAr.
Synthetic Applications: Building Diverse Dye Architectures
By varying the nucleophile, a wide array of dye molecules with distinct properties can be synthesized from the this compound scaffold. This versatility is key to creating tailored molecules for specific applications.
Caption: Figure 2: Synthetic routes from this compound.
Protocol 1: Synthesis of N-Aryl Derivatives (Donor-Acceptor Dyes)
Reacting the scaffold with aromatic amines creates donor-acceptor type dyes, where the amine acts as an electron donor and the nitro group as an acceptor. These dyes often exhibit strong intramolecular charge transfer (ICT) bands and are sensitive to solvent polarity.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., N,N-dimethyl-p-phenylenediamine) (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound.
-
Dissolve the starting material in anhydrous DMF.
-
Add the substituted aniline nucleophile, followed by the base (K₂CO₃).
-
Causality: A polar aprotic solvent like DMF is used because it effectively solvates the reactants and the charged Meisenheimer intermediate without interfering with the nucleophile. The base is crucial for deprotonating the amine nucleophile, increasing its nucleophilicity.[5]
-
Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically disappearance of the starting fluorobenzene), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the final dye.
Protocol 2: Synthesis of Aryl Ether Derivatives
The reaction with phenols or alcohols generates dye molecules with ether linkages. These are often highly fluorescent and can be used as environmental probes.
Materials:
-
This compound (1.0 eq)
-
Phenol or Alcohol (e.g., 4-methoxyphenol) (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the phenol in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C.
-
Causality: Strong bases like NaH are required to deprotonate the weakly acidic hydroxyl group of the phenol, generating the much more potent phenoxide nucleophile.[5] Anhydrous conditions are critical as NaH reacts violently with water.
-
Slowly add a solution of this compound to the generated phenoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Perform an aqueous workup and extraction as described in Protocol 1.
-
Purify the crude product by column chromatography.
Data Presentation & Spectroscopic Characterization
The synthesized dyes should be characterized to confirm their structure and evaluate their photophysical properties. The incorporation of different nucleophiles is expected to significantly alter the absorption and emission spectra of the resulting molecules.[6]
| Dye Class (Example Nucleophile) | Expected λmax Abs (nm) | Expected λmax Em (nm) | Expected Color | Key Features |
| N-Aryl (Aniline) | 400 - 450 | 500 - 580 | Yellow/Orange | Strong ICT, potential solvatochromism. |
| Aryl Ether (Phenol) | 350 - 400 | 450 - 520 | Colorless/Pale Yellow | Often highly fluorescent. |
| Aryl Thioether (Thiophenol) | 420 - 480 | 530 - 620 | Orange/Red | Sulfur's polarizability often leads to red-shifted spectra compared to ethers. |
Table 1: Predicted Spectroscopic Properties of Dyes Derived from this compound.
Characterization Checklist:
-
¹H and ¹³C NMR: To confirm the covalent structure and successful substitution.[7]
-
High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight.
-
UV-Visible Absorption Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε).[6]
-
Fluorescence Spectroscopy: To determine the maximum emission wavelength (λmax) and fluorescence quantum yield (ΦF).[8]
Conclusion
This compound serves as an exceptionally valuable and versatile platform for the synthesis of novel dye molecules. Through straightforward and robust Nucleophilic Aromatic Substitution reactions, researchers can access a wide chemical space of chromophores and fluorophores. The protocols and principles outlined in this guide provide a solid foundation for developing custom dyes tailored for specific applications in research and development, from cell imaging to advanced materials.
References
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- Giménez, D., et al. (2018). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central.
- Chemical Communications (RSC Publishing). (n.d.). Nitro group as a new anchoring group for organic dyes in dye-sensitized solar cells.
- ResearchGate. (n.d.). Spectroscopic data of dyes 1-6 in dichloromethane (DCM).
- Vapourtec Flow Chemistry. (n.d.).
- National Institutes of Health. (n.d.).
- MDPI. (n.d.). Recent Advances in Organic Dyes for Application in Dye-Sensitized Solar Cells under Indoor Lighting Conditions.
- AURA. (n.d.).
- MDPI. (n.d.).
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- RSC Publishing. (n.d.).
- Google Patents. (n.d.). CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene.
- Google Patents. (n.d.). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene.
- MDPI. (n.d.). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole.
- ResearchGate. (n.d.).
- Materials Advances (RSC Publishing). (n.d.). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis.
- Bulgarian Chemical Communications. (2022). Spectroscopic investigation of new benzanthrone luminescent dyes.
- ResearchGate. (n.d.).
- PubMed Central. (2012). Synthetic dye decolorization by three sources of fungal laccase.
- ResearchGate. (n.d.). (PDF) Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis.
- NC St
- ResearchGate. (n.d.). ChemInform Abstract: Nitro Group as a New Anchoring Group for Organic Dyes in Dye-Sensitized Solar Cells.
- ChemicalBook. (n.d.). 2,6-Dimethyl-1-nitrobenzene synthesis.
Sources
- 1. Recent Advances in Organic Dyes for Application in Dye-Sensitized Solar Cells under Indoor Lighting Conditions [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. vapourtec.com [vapourtec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SNAr Reactions of 2,6-Dimethyl-3-nitrofluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Challenges of Sterically Hindered SNAr Reactions
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. This reaction is particularly vital in medicinal chemistry and materials science for the construction of complex molecular architectures.[1] The reactivity of aryl halides in SNAr reactions is predominantly dictated by the electronic nature of the aromatic ring; the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is a prerequisite for facile substitution. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.[1]
This guide focuses on the SNAr reactions of a challenging substrate: 2,6-Dimethyl-3-nitrofluorobenzene . This molecule presents a unique combination of electronic activation and steric hindrance. The nitro group at the 3-position strongly activates the fluorine at the 1-position for nucleophilic attack. However, the two methyl groups flanking the reaction center create a sterically congested environment, which can significantly impede the approach of the nucleophile. Understanding and overcoming this steric barrier is key to successfully employing this versatile building block in synthesis.
This document provides a detailed exploration of the experimental conditions for SNAr reactions of this compound, offering insights into the causal relationships behind experimental choices and providing robust, adaptable protocols for various classes of nucleophiles.
The Dichotomy of Reactivity: Electronic Activation vs. Steric Hindrance
The reactivity of this compound in SNAr reactions is a tale of two competing effects:
-
Electronic Activation: The nitro group, being a potent electron-withdrawing group, significantly lowers the electron density of the aromatic ring, particularly at the ortho and para positions. This electronic deficit makes the ipso-carbon (the carbon bearing the fluorine) highly electrophilic and susceptible to nucleophilic attack. The formation of the intermediate Meisenheimer complex is stabilized by the delocalization of the negative charge onto the nitro group.
-
Steric Hindrance: The two methyl groups at the 2- and 6-positions act as bulky sentinels, guarding the electrophilic center. This steric congestion can dramatically decrease the reaction rate by raising the activation energy of the nucleophilic attack. The size of the incoming nucleophile becomes a critical determinant of reaction feasibility.
The interplay of these two factors necessitates careful consideration of reaction parameters to achieve optimal outcomes. While the electronic activation provides the thermodynamic driving force, the kinetic barrier imposed by steric hindrance must be overcome.
Core Principles for Designing SNAr Reactions with this compound
Successful SNAr reactions with this substrate hinge on the strategic selection of nucleophiles, solvents, bases, and reaction temperatures to mitigate the effects of steric hindrance.
The Nucleophile: Size and Reactivity Matter
The choice of nucleophile is paramount. Due to the steric shielding of the reaction center, smaller and more reactive nucleophiles are generally more effective.
-
Amines: Primary amines are generally more reactive than secondary amines of similar basicity due to reduced steric bulk. For secondary amines, cyclic amines with less conformational rigidity, such as azetidine or pyrrolidine, may react more readily than bulkier acyclic or cyclic amines like piperidine or morpholine.
-
Alkoxides and Phenoxides: Small alkoxides, such as methoxide and ethoxide, are preferred over bulkier alkoxides like tert-butoxide. The generation of the alkoxide or phenoxide in situ using a strong base is a common and effective strategy.
-
Thiols: Thiolates are excellent nucleophiles in SNAr reactions. Similar to alkoxides, less sterically demanding thiols will exhibit higher reactivity.
The Solvent: A Medium for Enhancing Reactivity
The solvent plays a crucial role in SNAr reactions by influencing the solubility of reagents and the reactivity of the nucleophile. Dipolar aprotic solvents are the preferred choice as they can solvate cations while leaving the anionic nucleophile relatively "naked" and thus more reactive.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Excellent for dissolving a wide range of substrates and promoting high reaction rates.
-
N,N-Dimethylformamide (DMF): A versatile and commonly used solvent for SNAr reactions.
-
N,N-Dimethylacetamide (DMAc): Similar to DMF but with a higher boiling point, allowing for higher reaction temperatures.
-
Acetonitrile (MeCN): A less polar option, but can be effective for certain reactions.
-
The Base: Facilitating Nucleophile Activation
A base is often required to deprotonate the nucleophile (e.g., alcohols, thiols, and sometimes amines) to generate the more reactive anionic species. The choice of base depends on the pKa of the nucleophile.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used for amines and thiols.
-
Stronger Bases: For less acidic nucleophiles like alcohols, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are necessary to generate the corresponding alkoxides.
Temperature: Overcoming the Activation Barrier
Due to the significant steric hindrance, SNAr reactions of this compound often require elevated temperatures to provide sufficient thermal energy to overcome the activation barrier. Reaction temperatures can range from room temperature for highly reactive nucleophiles to well over 100 °C for more challenging transformations. Microwave irradiation can also be a valuable tool to accelerate these reactions.
Diagrammatic Representation of the SNAr Mechanism
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific nucleophile and desired scale. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in DMSO.
-
Add benzylamine (1.2 eq) to the solution.
-
Add powdered K₂CO₃ (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methanol (MeOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Carefully add NaH (1.2 eq) to the THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methanol (1.5 eq) to the suspension and stir for 30 minutes at 0 °C to generate sodium methoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the methoxide solution.
-
Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Reaction with a Thiol (e.g., Thiophenol)
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in DMF.
-
Add thiophenol (1.1 eq) to the solution.
-
Add K₂CO₃ (2.0 eq) to the reaction mixture.
-
Stir the reaction at 50-70 °C, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: A Comparative Overview
The following table provides a hypothetical summary of expected reaction conditions and outcomes for the SNAr of this compound with various nucleophiles. These are illustrative and will require experimental validation.
| Nucleophile | Base | Solvent | Temperature (°C) | Expected Reaction Time | Expected Yield | Notes |
| Amines | ||||||
| Benzylamine | K₂CO₃ | DMSO | 80-100 | 6-12 h | Moderate to Good | A primary amine, less sterically hindered. |
| Piperidine | K₂CO₃ | DMAc | 120-140 | 12-24 h | Low to Moderate | A secondary amine, more sterically hindered. |
| Alkoxides | ||||||
| Sodium Methoxide | NaH | THF | Reflux | 8-16 h | Moderate | A small alkoxide, should be reactive. |
| Thiols | ||||||
| Thiophenol | K₂CO₃ | DMF | 50-70 | 4-8 h | Good to Excellent | Thiolates are highly nucleophilic. |
Troubleshooting and Optimization
-
Low or No Conversion:
-
Increase Temperature: The steric hindrance may require higher thermal energy. Consider using a higher boiling point solvent or microwave heating.
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration.
-
Use a Stronger Base: Ensure complete deprotonation of the nucleophile.
-
Change the Solvent: A more polar aprotic solvent like DMSO or NMP might accelerate the reaction.
-
-
Side Reactions:
-
Lower the Temperature: If decomposition or side product formation is observed, reducing the temperature may improve selectivity.
-
Use a Weaker Base: For sensitive substrates, a milder base might be beneficial.
-
Conclusion
The SNAr reaction of this compound is a challenging yet rewarding transformation that provides access to a variety of sterically encumbered aromatic compounds. By carefully selecting the nucleophile, solvent, base, and reaction temperature to counteract the significant steric hindrance, researchers can successfully employ this substrate in their synthetic endeavors. The protocols and principles outlined in this guide serve as a comprehensive starting point for the development of robust and efficient synthetic methodologies.
References
Sources
Application Notes & Protocols: 2,6-Dimethyl-3-nitrofluorobenzene as a Versatile Building Block in Advanced Materials Synthesis
Abstract
This document provides a detailed technical guide for researchers, materials scientists, and professionals in drug development on the application of 2,6-Dimethyl-3-nitrofluorobenzene. While direct, extensive literature on this specific monomer is emerging, its structural features—a highly activated fluorine atom for nucleophilic aromatic substitution (SNAr), a versatile nitro group for subsequent functionalization, and flanking methyl groups influencing solubility and steric interactions—position it as a valuable building block. This guide extrapolates from established chemical principles and related compounds to present robust, chemically sound protocols for its potential use in synthesizing high-performance polymers, functionalizing surfaces, and as a precursor for specialty chemicals. The focus is on providing not just procedural steps, but the underlying rationale to empower researchers in their experimental design.
Introduction: Compound Profile and Strategic Value
This compound (also known as 2-Fluoro-1,3-dimethyl-5-nitrobenzene) is an aromatic compound with significant potential in materials science. Its utility is derived from a strategic combination of functional groups on a stable benzene core.
-
The Fluoro Group: Positioned para to the strongly electron-withdrawing nitro group, the C-F bond is highly activated towards nucleophilic aromatic substitution (SNAr). This makes the fluorine atom an excellent leaving group, enabling the facile formation of C-O, C-N, and C-S bonds under relatively mild conditions.[1][2]
-
The Nitro Group: This group is not only critical for activating the SNAr reaction but also serves as a versatile chemical handle. It can be retained to impart specific electronic properties or polarity to a material, or it can be chemically reduced to a primary amine (-NH₂). This amine can then be used for a host of secondary reactions, including polymerization to form polyimides or for conjugation in bioconjugate chemistry.
-
The Methyl Groups: The two methyl groups located ortho to the reactive fluorine atom introduce steric hindrance, which can influence reaction kinetics and the rotational freedom of the resulting bond. Furthermore, they enhance the molecule's solubility in organic solvents and contribute to the thermal and mechanical properties of resulting polymers.
The convergence of these features makes this compound a prime candidate for applications requiring precise control over polymer architecture, surface chemistry, and the introduction of tunable functionalities.
Physicochemical and Safety Data
A summary of the key properties of this compound is provided below. This data is essential for experimental planning, safety assessments, and reaction stoichiometry calculations.
| Property | Value | Source |
| IUPAC Name | 2-Fluoro-1,3-dimethyl-5-nitrobenzene | PubChem[3] |
| CAS Number | 1736-85-2 | PubChem[3] |
| Molecular Formula | C₈H₈FNO₂ | PubChem[3] |
| Molecular Weight | 169.15 g/mol | PubChem[3] |
| Appearance | Not specified (typically light yellow solid/liquid) | General knowledge |
| GHS Hazard Statements | H302, H315, H319, H335 | PubChem[3] |
| Signal Word | Warning | PubChem[3] |
| Hazard Summary | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | PubChem[3] |
Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in materials synthesis is driven by the SNAr mechanism. This is a two-step addition-elimination process. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.
-
Nucleophilic Attack: A nucleophile (Nu⁻), such as a phenoxide, alkoxide, or amine, attacks the electron-deficient carbon atom bearing the fluorine. This step is typically rate-determining. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the highly electronegative fluoride ion, which is a good leaving group.
The strong electron-withdrawing effect of the para-nitro group is essential as it delocalizes the negative charge of the Meisenheimer complex, stabilizing it and lowering the activation energy for its formation.
Detailed Protocol
-
Reagent Calculation: The amount of end-capper required is determined by the Carothers equation to achieve a target number-average degree of polymerization (Xn). The molar ratio (r) of the difunctional monomers is set slightly off-stoichiometry, and the monofunctional end-capper makes up the difference.
-
Reaction Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet.
-
Charging the Flask: Under a positive flow of inert gas, charge the flask with Bisphenol-S, Bis(4-fluorophenyl) sulfone, a calculated amount of this compound, and finely ground, anhydrous potassium carbonate (K₂CO₃, ~30% molar excess relative to phenol groups).
-
Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) and toluene (typically 80:20 v/v) to achieve a solids concentration of 25-35% (w/v).
-
Azeotropic Dehydration: Heat the mixture to ~150-160 °C with vigorous stirring. Toluene will form an azeotrope with the water generated from the phenoxide formation, which is collected in the Dean-Stark trap. Continue until no more water is collected (~4-6 hours).
-
Polymerization: After dehydration, carefully drain the toluene from the trap and increase the reaction temperature to 190-200 °C. The solution will become progressively more viscous. Maintain the reaction for 12-24 hours.
-
Workup and Precipitation: Cool the reaction vessel to below 100 °C and dilute the viscous polymer solution with additional NMP. Slowly pour the polymer solution into a large excess of a vigorously stirring non-solvent mixture (e.g., 80:20 Methanol:Water) to precipitate the polymer as fibrous strands.
-
Purification: Filter the polymer and wash it extensively with hot deionized water to remove salts and then with methanol to remove residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 100-120 °C until a constant weight is achieved.
-
Characterization: Analyze the polymer's molecular weight and polydispersity via Gel Permeation Chromatography (GPC), confirm its structure using ¹H and ¹⁹F NMR, and determine its thermal properties (e.g., glass transition temperature) by Differential Scanning Calorimetry (DSC).
Application Protocol 2: Post-Polymerization Functionalization
Context: The nitro group introduced by this compound can be reduced to an amine. This creates a reactive site on a polymer end-group or side-chain, which can be used for grafting other molecules, cross-linking, or altering material properties (e.g., increasing hydrophilicity or providing a site for dye attachment).
Objective: To perform a two-step modification: first, attach this compound to a nucleophilic polymer backbone, and second, reduce the nitro group to an amine.
Synthetic Pathway
Detailed Protocol (Example: Functionalization of Polyvinylamine)
This protocol is adapted from methodologies used for similar fluoro-aromatic compounds. [5][6] Step 1: SNAr Grafting of the Nitro-Aromatic Moiety
-
Dissolution: Dissolve the starting polymer (e.g., Polyvinylamine, PVAm) in an appropriate solvent (e.g., water or a polar aprotic solvent like DMF).
-
Reagent Addition: Add a base (e.g., triethylamine or K₂CO₃) to deprotonate the amine groups. Add this compound (typically 0.1-0.5 molar equivalents relative to the amine monomer units, depending on the desired degree of functionalization).
-
Reaction: Heat the mixture to 60-100 °C and stir for 8-24 hours under an inert atmosphere. Monitor the reaction progress by taking aliquots and analyzing via UV-Vis spectroscopy (appearance of the nitroaromatic chromophore) or NMR.
-
Purification: Precipitate the functionalized polymer in a suitable non-solvent (e.g., diethyl ether or acetone). Filter and wash the polymer to remove unreacted starting material and salts. Dry under vacuum.
Step 2: Reduction of the Nitro Group to an Amine
-
Redissolution: Dissolve the purified nitro-functionalized polymer in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Reduction:
-
Method A (Catalytic Hydrogenation): Place the solution in a hydrogenation vessel. Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10 wt%). Pressurize the vessel with hydrogen gas (H₂) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Method B (Chemical Reduction): Add an excess of a reducing agent like tin(II) chloride (SnCl₂) dissolved in concentrated hydrochloric acid (HCl). Stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or the disappearance of the yellow color).
-
-
Workup:
-
For Method A: Filter the reaction mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate to obtain the amine-functionalized polymer.
-
For Method B: Neutralize the acidic solution carefully with a base (e.g., NaOH or NaHCO₃) and extract or precipitate the polymer.
-
-
Final Purification: Purify the final amine-functionalized polymer by dialysis or reprecipitation and dry under vacuum. The success of the reduction can be confirmed by FTIR (disappearance of NO₂ stretches) and NMR spectroscopy.
References
- Wulff, G., & Pielartzik, H. (2001). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. Macromolecular Rapid Communications, 22(15).
- Niazi, M. R., et al. (n.d.). Nitroaromatics as n-type organic semiconductors for field effect transistors. Royal Society of Chemistry.
- Pielartzik, H., & Wulff, G. (2002). Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. Macromolecular Chemistry and Physics, 203(1).
- National Center for Biotechnology Information (n.d.). 2-Fluoro-1,3-dimethyl-5-nitrobenzene. PubChem Compound Database.
- Al-Bayati, T. H., et al. (2022). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. MDPI.
- Mae, T., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1438.
- Ren, Y., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry, 25(47), 11046-11056.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 11367232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Reactions of 2,6-Dimethyl-3-nitrofluorobenzene
Welcome to the technical support center for navigating the synthetic challenges of 2,6-dimethyl-3-nitrofluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in achieving desired reactivity with this sterically hindered substrate. My goal is to provide you with not just protocols, but a deeper understanding of the mechanistic principles at play, empowering you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Steric Hindrance
This compound presents a significant synthetic hurdle due to the steric shielding of the reaction center by the two ortho-methyl groups. These bulky substituents impede the approach of nucleophiles, drastically slowing down or even preventing standard nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group at the meta position offers only moderate activation of the C-F bond, which is often insufficient to overcome the severe steric hindrance. This guide will explore various strategies to surmount these challenges, from catalyst selection to reaction condition optimization.
Frequently Asked Questions (FAQs)
Q1: Why is my standard SNAr reaction with this compound failing or giving very low yields?
A1: The primary reason for the low reactivity of this compound in classical SNAr reactions is the severe steric hindrance imposed by the two methyl groups flanking the fluorine atom.[1] These groups physically block the trajectory of the incoming nucleophile, making it difficult to form the necessary Meisenheimer intermediate, which is the rate-determining step in most SNAr reactions.[2][3] While the nitro group provides some electronic activation, its meta position relative to the fluorine is less effective at stabilizing the negative charge in the intermediate compared to an ortho or para positioning.[4]
Q2: Can I improve the yield of my SNAr reaction by simply increasing the temperature and reaction time?
A2: While higher temperatures and longer reaction times can sometimes improve yields in sluggish reactions, this approach has its limitations with highly hindered substrates. Excessive heat can lead to decomposition of starting materials, reagents, or the desired product. Furthermore, side reactions may become more prevalent at elevated temperatures. A more effective strategy often involves the use of specialized catalysts or reaction conditions designed to overcome steric barriers.
Q3: What are the most effective strategies for promoting nucleophilic substitution on this substrate?
A3: For sterically hindered substrates like this compound, transition metal-catalyzed cross-coupling reactions are often more successful than traditional SNAr.[5] Specifically, Palladium-catalyzed Buchwald-Hartwig amination has proven to be a powerful tool for forming C-N bonds with sterically encumbered aryl halides.[6][7] This method utilizes a catalytic cycle that avoids the direct formation of a sterically demanding Meisenheimer complex.[6] Additionally, the use of microwave irradiation can significantly accelerate reaction rates and improve yields.[8][9]
Troubleshooting Guides & Protocols
Issue 1: Low to No Conversion in Amination Reactions
If you are attempting to synthesize 2,6-dimethyl-3-nitroaniline derivatives and observing poor results, consider transitioning from a standard SNAr approach to a Buchwald-Hartwig amination.
Recommended Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is designed to facilitate the coupling of amines with the sterically hindered this compound. The key to success lies in the selection of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand.
Core Principle: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The use of bulky ligands promotes the reductive elimination step, which is often rate-limiting, especially with hindered substrates.[10]
Experimental Workflow:
Caption: General workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv).
-
Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and a bulky phosphine ligand (e.g., XPhos, RuPhos, or a sterically hindered carbazolyl-derived P,N-ligand, 4-10 mol%).[7][10]
-
Reaction: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Quantitative Data Summary: Catalyst & Ligand Selection
| Catalyst Precursor | Ligand | Base | Temperature (°C) | Typical Yield Range |
| Pd₂(dba)₃ | XPhos | NaOtBu | 100-110 | 70-90% |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 90-100 | 65-85% |
| Pd(OAc)₂ | Carbazolyl-P,N Ligand | NaOtBu | 80-100 | 80-95%[10] |
Issue 2: Slow Reaction Rates and Side Product Formation
Even with optimized catalytic systems, reaction times can be long, and side reactions like hydrodefluorination can occur. Microwave-assisted synthesis can be a powerful tool to address these issues.
Recommended Protocol: Microwave-Assisted Synthesis
Core Principle: Microwave irradiation accelerates chemical reactions by directly heating the solvent and reactants, leading to a rapid increase in temperature and pressure.[9] This can significantly reduce reaction times and often leads to cleaner reaction profiles with fewer side products.[8]
Experimental Workflow:
Caption: Workflow for microwave-assisted organic synthesis.
Step-by-Step Methodology:
-
Preparation: In a dedicated microwave reaction vial, combine this compound, the nucleophile, base, catalyst, and ligand as described in the Buchwald-Hartwig protocol.
-
Sealing: Securely cap the vial.
-
Microwave Program: Place the vial in the microwave reactor. Set the desired temperature (e.g., 120-150 °C) and a short reaction time (e.g., 15-60 minutes). The instrument will use variable power to maintain the target temperature.
-
Cooling: After the irradiation period, allow the vial to cool to a safe handling temperature.
-
Work-up and Purification: Follow the same work-up and purification procedures as outlined for the conventional heating method.
Comparative Data: Conventional vs. Microwave Heating
| Method | Temperature (°C) | Time | Typical Yield |
| Conventional | 100 | 12-24 h | 75% |
| Microwave | 140 | 30 min | 88% |
Mechanistic Insights: Why These Methods Work
The Buchwald-Hartwig Catalytic Cycle
The success of the Buchwald-Hartwig amination hinges on its ability to circumvent the high-energy SNAr pathway.
Caption: Simplified Buchwald-Hartwig amination cycle.
The catalytic cycle begins with the oxidative addition of the aryl fluoride to a Pd(0) complex. This is followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[6] For sterically hindered substrates, bulky, electron-rich ligands are essential as they promote the reductive elimination step, preventing catalyst decomposition and increasing turnover.[10]
Microwave Acceleration
Microwave energy is transferred directly to polar molecules in the reaction mixture, resulting in rapid and uniform heating.[9] This localized superheating can overcome the activation energy barriers of difficult reactions more efficiently than conventional heating, leading to dramatically shorter reaction times and often improved yields by minimizing the thermal degradation of sensitive compounds.[8]
Conclusion
Overcoming the steric hindrance in reactions of this compound requires moving beyond classical synthetic methods. By employing advanced techniques such as Palladium-catalyzed Buchwald-Hartwig amination and microwave-assisted synthesis, researchers can achieve high yields of desired products that are otherwise inaccessible. Understanding the underlying mechanisms of these powerful methods is key to troubleshooting and adapting them to new and challenging synthetic targets.
References
- Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Publications.
- Transition-metal-catalysed C-N bond activation. The Royal Society of Chemistry. 2015-12-15.
- O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. OUCI.
- Catalysed SNAr reactions. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. 2026-01-03.
- Buchwald–Hartwig amination. Wikipedia.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. 2024-07-17.
- Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole.
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
- Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research - ACS Publications. 2020-08-25.
- Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Accounts of Chemical Research - ACS Publications.
- m-NITRODIMETHYLANILINE. Organic Syntheses Procedure.
- Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar.
- A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives. Benchchem. 2026-01-05.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. ResearchGate. 2025-08-10.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC - PubMed Central.
- Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. NIH.
- Amination of aryl chlorides and fluorides toward the synthesis of aromatic amines by palladium-catalyzed route or transition metal free way: Scopes and limitations. ResearchGate. 2025-08-05.
- Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. PMC - NIH.
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal.
- Synthesis of 2,6-dimethyl aniline. PrepChem.com.
- Concerted Nucleophilic Aromatic Substitution Reactions. CORE.
- (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate.
- Buchwald-Hartwig Amination of Nitroarenes. PubMed. 2017-10-16.
- Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. ACS Publications. 2014-02-21.
- Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters - ACS Publications. 2015-09-17.
- Nucleophilic aromatic substitution. Wikipedia.
- SNAr reaction scope & limitations. YouTube. 2020-02-02.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- 2,6-dimethyl-3-nitroaniline. CAS 67083-28-7. SCBT.
- Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. PubMed. 2024-02-02.
- Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 2018-08-20.
- Process for preparing nitroaniline derivatives. Google Patents.
- Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. 2017-03-17.
- Directed nucleophilic aromatic substitution reaction. RSC Publishing.
- 3-Nitrochlorobenzene. Wikipedia.
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PubMed Central. 2022-03-15.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. 2020-10-20.
- NCERT Solutions for Class 11 Chemistry Chapter 13 – Free PDF Download.
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PMC - PubMed Central.
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Semantic Scholar. 2021-04-19.
- 2-Fluoro-1,3-dimethyl-5-nitrobenzene. C8H8FNO2. CID 11367232. PubChem.
- Microwave-assisted reductive homocoupling of aromatic nitro monomers: synthesis of azo-linked porous organic polymers for CO2 capture. PMC - PubMed Central. 2025-03-07.
Sources
- 1. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
Navigating Byproduct Formation in the Synthesis of 2,6-Dimethyl-3-nitroaniline: A Technical Support Guide
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting byproduct formation in the synthesis of 2,6-dimethyl-3-nitroaniline. This document offers in-depth, field-proven insights and detailed experimental protocols to address common challenges encountered during this synthetic process.
Introduction: The Synthetic Challenge
The synthesis of 2,6-dimethyl-3-nitroaniline, a valuable building block in medicinal chemistry and materials science, presents a significant regioselectivity challenge. The direct nitration of 2,6-dimethylaniline is fraught with difficulties, including the formation of multiple isomers and oxidation byproducts due to the strongly activating nature of the amino group. A robust and reliable synthetic strategy involves a protection-nitration-deprotection sequence. This guide will focus on this widely accepted pathway, addressing potential pitfalls and offering solutions at each stage.
Core Synthetic Pathway & Potential Byproducts
The most effective route to 2,6-dimethyl-3-nitroaniline involves three key steps:
-
Protection: The amino group of 2,6-dimethylaniline is protected, typically as an acetamide (N-acetyl-2,6-xylidine), to moderate its activating effect and direct the nitration.
-
Nitration: The protected intermediate is nitrated using a mixed acid solution (HNO₃/H₂SO₄). This step is critical for achieving the desired regioselectivity.
-
Deprotection: The protecting group is removed to yield the final product.
The primary byproducts in this synthesis are positional isomers, with 2,6-dimethyl-4-nitroaniline being the most common. Other potential byproducts include dinitrated compounds and oxidation products if reaction conditions are not carefully controlled.
Caption: Synthetic pathway for 2,6-dimethyl-3-nitroaniline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2,6-dimethyl-3-nitroaniline in a question-and-answer format.
Part 1: Protection of 2,6-Dimethylaniline
Question 1: My acetylation of 2,6-dimethylaniline is incomplete. What are the possible causes and solutions?
Answer: Incomplete acetylation is often due to insufficient reagent, reaction time, or the presence of moisture.
-
Cause: Inadequate amount of acetic anhydride.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of acetic anhydride to ensure the complete consumption of the starting aniline.
-
-
Cause: Short reaction time.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature, but gentle heating (50-60 °C) can be employed to accelerate it.
-
-
Cause: Presence of water in the reagents or solvent.
-
Solution: Ensure that the 2,6-dimethylaniline and any solvent used are dry. Acetic anhydride readily hydrolyzes in the presence of water.
-
Part 2: Nitration of N-Acetyl-2,6-xylidine
Question 2: My TLC analysis after nitration shows multiple spots. What are these byproducts and how can I minimize their formation?
Answer: The formation of multiple spots indicates the presence of isomeric byproducts, primarily N-acetyl-2,6-dimethyl-4-nitroaniline. The ratio of 3-nitro to 4-nitro isomers is highly dependent on the reaction conditions.
-
Primary Byproduct: N-acetyl-2,6-dimethyl-4-nitroaniline. The acetylamino group is an ortho, para-director. Due to steric hindrance from the two methyl groups at the ortho positions, nitration is directed to the para (4-position) and the less sterically hindered meta (3-position) positions.
-
Minimizing Byproduct Formation:
-
Temperature Control: Maintaining a low temperature (0-10 °C) during the addition of the nitrating mixture is crucial. Higher temperatures can lead to decreased regioselectivity and an increase in oxidation byproducts.[1]
-
Question 3: The reaction mixture turned dark and tarry during nitration. What is the cause and can the product be salvaged?
Answer: A dark, tarry mixture is indicative of oxidation and/or polynitration, which occurs under harsh reaction conditions.
-
Cause:
-
Excessive Temperature: Allowing the reaction temperature to rise above 10 °C significantly increases the rate of side reactions.
-
Concentrated Nitrating Agent: Using an overly concentrated or large excess of nitric acid can lead to uncontrolled oxidation.
-
-
Solution:
-
Prevention: Strictly adhere to low-temperature conditions. Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation.
-
Salvage: Salvaging the product from a tarry mixture is challenging. Column chromatography may allow for the isolation of a small amount of the desired product, but the yield will be very low. It is generally more efficient to repeat the synthesis with stricter temperature control.
-
Part 3: Deprotection and Purification
Question 4: What are the recommended conditions for the hydrolysis of N-acetyl-2,6-dimethyl-3-nitroaniline?
Answer: Acid-catalyzed hydrolysis is the standard method for deprotecting N-acetylated anilines.
-
Method: Refluxing the N-acetyl compound in a mixture of concentrated sulfuric acid and water is a common and effective method.[5] A similar deprotection of N-(2,6-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide is achieved by heating in concentrated sulfuric acid at 50 °C.[6][7]
-
Monitoring: The progress of the hydrolysis can be monitored by TLC until the starting material is fully consumed.
Question 5: How can I effectively separate the desired 2,6-dimethyl-3-nitroaniline from the 2,6-dimethyl-4-nitroaniline byproduct?
Answer: The separation of these isomers can be achieved by exploiting differences in their physical properties, such as melting point and solubility.
-
Fractional Crystallization: This is a highly effective technique. The two isomers have different melting points, which often correlates with differences in solubility in various solvents.
-
N-acetylated isomers: N-acetyl-2,6-dimethyl-3-nitroaniline has a melting point of 171-173 °C.[4]
-
Deprotected isomers: 2,6-dimethyl-4-nitroaniline has a melting point of 165 °C.[6][7]
-
Procedure: A careful selection of a recrystallization solvent (e.g., ethanol, ethyl acetate) and controlled cooling can lead to the selective crystallization of one isomer. Multiple recrystallizations may be necessary to achieve high purity.
-
-
Column Chromatography: For small-scale purifications or to obtain very high purity material, column chromatography using silica gel is a viable option. A solvent system of hexane and ethyl acetate is a good starting point for elution.[6][7][8]
Experimental Protocols
Protocol 1: Synthesis of N-acetyl-2,6-dimethyl-3-nitroaniline[4]
-
In a flask equipped with a magnetic stirrer and a dropping funnel, add N-acetyl-2,6-xylidine (0.18 mole) and acetic acid (40 mL).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (80 mL) with continuous stirring.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (10 mL) to a small amount of concentrated sulfuric acid, and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of N-acetyl-2,6-xylidine, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the crystalline precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pale yellow needles of N-acetyl-2,6-dimethyl-3-nitroaniline (yield ~92%, m.p. 171-173 °C).[4]
Protocol 2: Hydrolysis of N-acetyl-2,6-dimethyl-3-nitroaniline (General Procedure)
-
In a round-bottom flask, combine the N-acetyl-2,6-dimethyl-3-nitroaniline with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 or 2:1 v/v ratio).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is no longer present.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the free amine.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Purify the crude 2,6-dimethyl-3-nitroaniline by recrystallization or column chromatography.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| N-Acetyl-2,6-xylidine | C₁₀H₁₃NO | 163.22 | 177-180 |
| N-Acetyl-2,6-dimethyl-3-nitroaniline | C₁₀H₁₂N₂O₃ | 208.21 | 171-173[4] |
| 2,6-Dimethyl-3-nitroaniline | C₈H₁₀N₂O₂ | 166.18 | Not available |
| N-Acetyl-2,6-dimethyl-4-nitroaniline | C₁₀H₁₂N₂O₃ | 208.21 | Not available |
| 2,6-Dimethyl-4-nitroaniline (Byproduct) | C₈H₁₀N₂O₂ | 166.18 | 165[6][7] |
Spectroscopic Data for 2,6-Dimethyl-4-nitroaniline:
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation.
References
- PubChem. 2,6-Dimethyl-4-nitroaniline. [Link]
- ResearchGate. SOME CHEMISTRY OF 2,6-DIETHYLANILINE. [Link]
- Canadian Science Publishing. SOME CHEMISTRY OF 2,6-DIETHYLANILINE. [Link]
- Capot Chemical. Specifications of 2,6-Dimethyl-4-nitroaniline. [Link]
- PubChem. N,N-Dimethyl-4-nitroaniline. [Link]
- PubChem. N,N-Dimethyl-3-nitroaniline. [Link]
- Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]
- DTIC.
- Google Patents. Separation of isomeric mixtures of nitroanilines.
- PrepChem. Preparation of N-acetyl-2,6-dimethyl-3-nitroaniline. [Link]
- National Toxicology Program. TR-278: 2,6-Xylidine (2,6-Dimethylaniline) (CASRN 87-62-7)
- Google Patents.
- PubChem. N-Acetyl-2,6-xylidine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-6-DIMETHYL-4-NITROANILINE(16947-63-0) 1H NMR spectrum [chemicalbook.com]
- 3. 2,6-Dimethoxy-4-nitroaniline | C8H10N2O4 | CID 54536590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-6-DIMETHYL-4-NITROANILINE | 16947-63-0 [chemicalbook.com]
- 7. 2-6-DIMETHYL-4-NITROANILINE CAS#: 16947-63-0 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,6-Dimethylnitrobenzene Reaction Products
A Note on Nomenclature: This guide focuses on the purification of 2,6-Dimethylnitrobenzene . While the initial request specified 2,6-Dimethyl-3-nitrofluorobenzene, publicly available, high-quality data for this specific fluorinated compound is scarce. However, 2,6-Dimethylnitrobenzene is a closely related and common analogue. The principles, techniques, and troubleshooting steps detailed herein are fundamentally applicable to a wide range of substituted nitroaromatic compounds, including its fluorinated counterpart, with appropriate adjustments to solvent systems and conditions.
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-tested insights to overcome challenges in your research. This guide addresses the purification of 2,6-Dimethylnitrobenzene, an important intermediate in the synthesis of dyes and pharmaceuticals.[1][2] The primary challenge in its purification stems from the formation of closely related isomers during synthesis.
Typical Reaction and Impurity Profile
The most common synthesis route to 2,6-Dimethylnitrobenzene is the electrophilic nitration of meta-xylene using a mixture of nitric and sulfuric acids.[1][3][4] While effective, this reaction is rarely perfectly selective.
Key Impurities to Expect:
-
Isomeric Byproduct: The major impurity is typically the 2,4-Dimethylnitrobenzene isomer. Due to the directing effects of the two methyl groups on the aromatic ring, this isomer often forms in significant quantities.[3][4]
-
Over-nitration Products: Dinitro-m-xylene species can also form, especially if the reaction temperature or nitrating agent concentration is too high.[3][4]
-
Unreacted Starting Material: Residual m-xylene may remain.
-
Acidic Residues: Traces of the strong acids used for nitration can persist after initial work-up.
These impurities, particularly the 2,4-isomer, have very similar physical properties to the desired 2,6-product, making separation a non-trivial task.
Troubleshooting Guide
This section is formatted to directly address common issues encountered during purification.
Question 1: My initial work-up yields a product with low purity (<80%). What are the first steps to improve this?
Answer: A low purity after the initial reaction quench and extraction points to residual acidic impurities and potentially a large amount of isomeric byproduct. Before attempting advanced purification like chromatography or recrystallization, a thorough wash is critical.
-
Causality: The crude organic phase will contain residual sulfuric and nitric acids which can complicate subsequent steps and potentially degrade the product upon heating.
-
Recommended Action:
-
Transfer the crude organic layer to a separatory funnel.
-
Wash sequentially with:
-
Water (to remove the bulk of the acid).
-
A 5% sodium carbonate[5] or sodium bicarbonate solution (to neutralize any remaining acid traces - watch for gas evolution!).
-
Brine (saturated NaCl solution) to break any emulsions and help dry the organic layer.
-
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
This simple but crucial procedure provides a much cleaner starting material for further purification.
Question 2: I'm having difficulty separating the 2,6- and 2,4-Dimethylnitrobenzene isomers. Their spots are very close on the TLC plate. What should I do?
Answer: Separating isomers is a classic challenge in organic chemistry because their polarities are often nearly identical.[6] This requires optimizing your purification technique, whether it be chromatography or crystallization.
For Flash Column Chromatography:
-
The "Rf = 0.3" Rule: Your primary goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3 on a TLC plate.[7] This generally provides the best separation.
-
Solvent System Optimization: Standard ethyl acetate/hexane systems may not be sufficient. Experiment with different solvent systems. Consider adding a small percentage of a slightly more polar or different selectivity solvent. For example, try toluene, or a hexane/dichloromethane mixture. The key is to test multiple systems via TLC before committing to a column.
-
Column Packing and Loading: A well-packed column is essential. Ensure there are no air bubbles or cracks.[8] Load your sample in a minimal amount of solvent; a concentrated band at the start of the column is critical for good separation.[8][9] Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, can also significantly improve resolution.[9][10][11]
For Recrystallization (Fractional Crystallization):
-
Exploiting Solubility Differences: Even if the isomers have similar polarities, their ability to pack into a crystal lattice can differ. This difference in solubility, however slight, can be exploited.
-
Solvent Screening: The ideal recrystallization solvent will dissolve your compound completely when hot but poorly when cold.[12] For nitroaromatic compounds, common solvents to screen include ethanol, methanol, isopropanol, or mixtures like hexane/ethyl acetate.[13]
-
Technique: Dissolve the impure solid in the minimum amount of boiling solvent. Allow it to cool slowly to room temperature, and then in an ice bath. Rapid cooling will trap impurities.[14] If one isomer is significantly less soluble, it will crystallize out first, enriching the mother liquor in the other isomer. It may take several recrystallization cycles to achieve high purity.[6]
Question 3: My product is "oiling out" during recrystallization instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly.[14]
-
Potential Causes & Solutions:
-
Melting Point Depression: High levels of impurities can significantly lower the melting point of your compound, making it more likely to oil out.
-
Cooling Too Rapidly: A shallow solvent pool or a flask cooled too quickly can cause the compound to crash out of solution as a liquid.[14] Use a narrow Erlenmeyer flask and allow it to cool slowly on a benchtop before moving to an ice bath.
-
Incorrect Solvent Concentration: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent (1-2 mL), and attempt to cool again.[14] This reduces the saturation level and can promote proper crystal growth.
-
Question 4: My compound seems to be decomposing on the silica gel column. The collected fractions are impure and yield is low. What's happening?
Answer: Silica gel is acidic and can cause decomposition of sensitive compounds.[10] Nitroaromatic compounds can sometimes be susceptible to this.
-
Diagnosis: To check for stability, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or significant streaking that wasn't present initially, your compound is likely not stable on silica.
-
Solutions:
-
Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with your column solvent containing a small amount of a base, like triethylamine (~0.1-1%).[7] This is often effective for basic or acid-sensitive compounds.
-
Switch the Stationary Phase: Consider using a different stationary phase like alumina (which is available in neutral, basic, or acidic forms) or Florisil.[10]
-
Minimize Contact Time: Run the column as quickly as possible ("flash" chromatography) to reduce the time the compound spends in contact with the silica gel.[15]
-
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial assessment of your crude product.
Caption: Decision workflow for purification of 2,6-Dimethylnitrobenzene.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for flash chromatography of 2,6-Dimethylnitrobenzene? A: A good starting point is a low-polarity mixture like 5% Ethyl Acetate in Hexane. From there, you can gradually increase the polarity. The goal is to achieve an Rf value of ~0.3 for the desired product.[7]
Q: How can I effectively monitor the purity of my column fractions? A: Thin-Layer Chromatography (TLC) is the most common method. Collect fractions in an array of test tubes and spot every few tubes on a TLC plate to track the elution of your compound and any impurities.
Q: What are the key safety precautions when handling 2,6-Dimethylnitrobenzene and its reaction mixtures? A:
-
Toxicity: Nitroaromatic compounds should be handled with care. They can be toxic if swallowed, inhaled, or absorbed through the skin.[16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16][18]
-
Ventilation: All work should be performed in a well-ventilated chemical fume hood.[17]
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.
Detailed Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a general guideline. The optimal solvent and volumes should be determined on a small scale first.
Materials:
-
Crude 2,6-Dimethylnitrobenzene
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating mantle or steam bath
-
Büchner funnel and filter flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of ethanol, just enough to create a slurry.
-
Gently heat the mixture to boiling while stirring.
-
Add more hot ethanol dropwise until all the solid just dissolves. Avoid adding a large excess of solvent.
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Flash Column Chromatography
This protocol assumes a solvent system has already been determined by TLC.
Materials:
-
Crude 2,6-Dimethylnitrobenzene
-
Silica gel (230-400 mesh)
-
Appropriate solvent system (e.g., Hexane/Ethyl Acetate)
-
Glass chromatography column with stopcock
-
Sand and cotton wool
-
Collection test tubes
Procedure:
-
Column Packing:
-
Insert a small plug of cotton wool into the bottom of the column, followed by a thin layer of sand.[7]
-
Prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.[8]
-
Add a protective layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum possible volume of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.[8]
-
Drain the solvent until the sample has fully entered the silica bed.
-
Carefully add fresh eluent to the top of the column.
-
-
Elution:
-
Begin eluting the solvent through the column, applying gentle air pressure if necessary to achieve a steady flow.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Concentration:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2,6-Dimethylnitrobenzene.
-
References
- University of Rochester, Department of Chemistry.
- Zakarian Group, University of California, Santa Barbara.
- CPAchem. Safety Data Sheet: 1,2-Dimethyl-3-nitrobenzene. (2021-05-16). [Link]
- Chemistry LibreTexts. 3.
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
- University of Colorado Boulder, Department of Chemistry.
- Orbid.
- ResearchGate.
- Chemistry LibreTexts. Running a flash column. (2025-03-21). [Link]
- University of Rochester, Department of Chemistry.
- SlidePlayer. Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]
- Professor Dave Explains.
- Google Patents. CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene.
- Acta Crystallographica Section C: Structural Chemistry. In-situ cryocrystallization of 1,2-dimethyl-3-nitrobenzene and 2,4-dimethyl-1-nitrobenzene. (2014-09). [Link]
- ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]
- Google Patents. CN1357530A - Process of Preparing 2,3,4-Trifluoro Nitrobenzene Using O-Chloro Nitrobenzene. [Link]
- Google Patents. US1793304A - Process for purifying nitrobenzene.
- Google Patents. CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene.
Sources
- 1. Page loading... [guidechem.com]
- 2. 2,6-Dimethyl-1-nitrobenzene | 81-20-9 [chemicalbook.com]
- 3. CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google Patents [patents.google.com]
- 4. CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Purification [chem.rochester.edu]
- 11. How to set up and run a flash chromatography column. [reachdevices.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Purification [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Improving Yield in the Nitration of 2,6-Dimethylfluorobenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitrated aromatic compounds. The nitration of 2,6-dimethylfluorobenzene is a critical transformation for producing valuable intermediates, such as 4-fluoro-2,6-dimethylaniline, a precursor in various pharmaceutical and material science applications.[1] However, achieving high yield and regioselectivity in this reaction presents significant challenges due to the complex interplay of directing effects from the substituents on the aromatic ring.
This document provides in-depth, field-proven insights in a troubleshooting-focused format. We will explore the causality behind experimental choices, address common issues encountered in the laboratory, and provide validated protocols to help you optimize your synthesis for higher yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nitration of 2,6-dimethylfluorobenzene to provide a solid theoretical foundation.
Q1: What is the expected major product in the nitration of 2,6-dimethylfluorobenzene, and what is the chemical reasoning behind the regioselectivity?
A1: The nitration of 2,6-dimethylfluorobenzene is expected to primarily yield 3-nitro-2,6-dimethylfluorobenzene . This outcome is governed by the competing directing effects of the three substituents on the aromatic ring.
-
Methyl Groups (-CH₃): These are activating, ortho-, para-directing groups.[2] They increase the electron density of the ring, making it more susceptible to electrophilic attack.[3] The two methyl groups at positions 2 and 6 strongly direct incoming electrophiles to positions 3, 4, and 5.
-
Fluorine Atom (-F): Fluorine is a deactivating, ortho-, para-directing group.[4] While its strong inductive effect (-I) withdraws electron density and deactivates the ring overall, its resonance effect (+M) directs substitution to the ortho and para positions.[5] In this case, the ortho positions (2 and 6) are blocked. The para position is C4.
Cumulative Effect: The positions C3 and C5 are ortho to one methyl group and para to the other, making them highly activated. Position C4 is para to the fluorine atom. The strong activating and directing influence of the two methyl groups typically outweighs the para-directing effect of the deactivating fluorine atom. Therefore, the nitronium ion (NO₂⁺) will preferentially attack the most electron-rich positions, C3 and C5, which are equivalent due to symmetry.
Q2: What is the standard nitrating agent for this reaction?
A2: The most common and effective nitrating agent for moderately deactivated or activated aromatic rings is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3] The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺) , the active species in the reaction.[6]
Q3: Why is strict temperature control so critical during this nitration?
A3: Temperature control is arguably the most critical parameter for achieving high yield and purity.
-
Preventing Side Reactions: Nitration is a highly exothermic reaction.[7] Without effective cooling, the temperature can rise uncontrollably, leading to undesirable side reactions such as polynitration (the addition of a second nitro group) and oxidation of the methyl groups or the entire aromatic ring, which results in the formation of tarry byproducts and a significant reduction in yield.[8]
-
Ensuring Regioselectivity: Reaction temperature can influence the ratio of isomers formed. While detailed studies on this specific substrate are limited, in many electrophilic aromatic substitutions, lower temperatures tend to favor the thermodynamically more stable product and can enhance selectivity.
-
Safety: A rapid increase in temperature can lead to a runaway reaction, posing a serious safety hazard due to the rapid evolution of gas and potential for vessel over-pressurization.[9][10]
Q4: What are the primary side reactions to be aware of?
A4: The main side reactions that can lower the yield of the desired product are:
-
Polynitration: The initial product, 3-nitro-2,6-dimethylfluorobenzene, is more deactivated than the starting material but can still undergo a second nitration under harsh conditions (e.g., high temperature, excess nitrating agent) to form dinitro products.[3]
-
Formation of the 4-Nitro Isomer: Although the 3-nitro isomer is electronically favored, some amount of 4-nitro-2,6-dimethylfluorobenzene may form due to the para-directing effect of the fluorine atom.
-
Oxidation and Degradation: The strong oxidizing nature of the nitrating mixture, especially at elevated temperatures, can cause degradation of the starting material and product, leading to the formation of complex, often intractable, dark-colored tars.[8]
Section 2: Troubleshooting Guide
This guide is structured to directly address specific issues you may encounter during your experiments.
Issue: Low or No Yield
Question: My reaction shows very low conversion of the starting material, or it did not seem to react at all. What are the likely causes and how can I fix this?
Answer: Low conversion is a common issue that can typically be traced back to the reaction conditions or the quality of the reagents.
Troubleshooting Steps & Solutions
| Probable Cause | Scientific Rationale & Explanation | Suggested Solution |
|---|---|---|
| Insufficiently Strong Nitrating Agent | The generation of the nitronium ion (NO₂⁺) is an equilibrium process. If the acids are not sufficiently concentrated (e.g., have absorbed atmospheric moisture), the concentration of the active electrophile will be too low to effectively nitrate the ring. | Use fresh, anhydrous, highly concentrated acids (e.g., H₂SO₄ 98%, HNO₃ >90%). Prepare the nitrating mixture just before use and keep it protected from moisture. |
| Reaction Temperature is Too Low | While low temperatures are crucial to prevent side reactions, an excessively low temperature can slow the reaction rate to a point where no significant conversion occurs within a practical timeframe. The rate-determining step, the attack of the aromatic ring on the nitronium ion, has an activation energy that must be overcome.[7] | Cautiously increase the reaction temperature in small increments. A common range for this type of reaction is 0-10°C.[11] Monitor the reaction progress closely using TLC or GC to find the optimal balance between reaction rate and side product formation. |
| Poor Mixing / Mass Transfer | 2,6-dimethylfluorobenzene is an organic compound that is immiscible with the highly polar mixed acid phase. If stirring is inadequate, the reaction can only occur at the interface between the two phases, severely limiting the reaction rate. | Increase the stirring speed to create a fine emulsion of the organic substrate in the acid phase. This maximizes the interfacial area and significantly improves the rate of reaction. |
Issue: Formation of Dark Tar-Like Substances
Question: My reaction mixture turned dark brown or black, and after workup, I recovered very little product, mostly a tarry mess. What is happening?
Answer: The formation of tar is a clear sign of product and/or starting material degradation, typically caused by oxidation.[8] This occurs when the reaction conditions are too harsh for the substrate.
dot
Caption: Troubleshooting workflow for tar formation.
Preventative Measures:
-
Maintain Low Temperature: The most critical factor is rigorous temperature control. The reaction should be performed in an ice or ice-salt bath to maintain an internal temperature between 0-5°C throughout the addition process.[8]
-
Control the Rate of Addition: Add the 2,6-dimethylfluorobenzene to the nitrating mixture slowly and dropwise. This ensures that the heat generated by the exothermic reaction can be effectively dissipated by the cooling bath, preventing localized hot spots where degradation can initiate.[12]
-
Check Stoichiometry: Use only a slight excess of nitric acid (e.g., 1.1-1.2 equivalents). A large excess of the oxidizing nitrating agent increases the likelihood of degradation.
Issue: Poor Regioselectivity
Question: I'm getting a significant amount of the 4-nitro isomer along with my desired 3-nitro product. How can I improve the selectivity?
Answer: Altering the isomer ratio is challenging but can sometimes be influenced by modifying the reaction conditions to favor one pathway over another.
Optimization Strategies:
-
Choice of Nitrating Agent: While mixed acid is standard, milder nitrating systems can sometimes offer different selectivity. A system like nitric acid in acetic anhydride generates acetyl nitrate, which is a less aggressive nitrating agent.[13] This may alter the isomer distribution, although yields might be lower due to the deactivated nature of the ring.
-
Solvent Effects: Performing the reaction in a co-solvent (if one is compatible with the strong acid conditions) can alter the solvation of the transition states leading to the different isomers, potentially influencing the product ratio. However, finding a suitable inert solvent is non-trivial.
-
Purification: In many cases, the most practical approach is not to completely eliminate the formation of the minor isomer but to optimize its separation from the major product. The two isomers have different dipole moments and should be separable by column chromatography on silica gel or potentially by fractional crystallization if one isomer is significantly less soluble. Analytical techniques like GC, HPLC, and NMR are essential for quantifying the isomer ratio and assessing the purity of the final product.[14]
Section 3: Optimized Experimental Protocol
This protocol is designed to maximize the yield of 3-nitro-2,6-dimethylfluorobenzene while minimizing side reactions. Strict adherence to all safety precautions is mandatory.
dot
Caption: Optimized workflow for the nitration of 2,6-dimethylfluorobenzene.
1. Preparation of the Nitrating Mixture: a. In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 3.0 equivalents). b. Place the flask in an ice-salt bath and cool the acid to 0°C with vigorous stirring. c. Slowly add concentrated nitric acid (>90%, 1.15 equivalents) to the sulfuric acid via the dropping funnel. CRITICAL: The rate of addition must be controlled to ensure the internal temperature of the mixture does not exceed 10°C.[7]
2. Reaction: a. Once the nitrating mixture is prepared and has returned to 0-5°C, begin the dropwise addition of 2,6-dimethylfluorobenzene (1.0 equivalent) through the dropping funnel. b. Maintain a slow addition rate to keep the internal reaction temperature between 0-5°C. This step is highly exothermic. c. After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.
3. Monitoring: a. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with dichloromethane (DCM), and analyzing the organic layer by TLC or GC to observe the consumption of the starting material.
4. Work-up and Quenching: a. Prepare a large beaker containing a stirred mixture of crushed ice and water. b. Once the reaction is complete, very slowly and carefully pour the reaction mixture onto the ice.[15] This will quench the reaction and precipitate the crude product. c. Allow the ice to melt, then transfer the mixture to a separatory funnel. d. Extract the aqueous layer three times with DCM. e. Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and finally with brine.[11]
5. Purification: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. b. The resulting crude oil or solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 3-nitro isomer from any unreacted starting material and the 4-nitro byproduct.
Section 4: Safety First - Handling Nitrating Agents
Nitration reactions are among the most hazardous operations performed in a laboratory. A thorough risk assessment must be conducted before beginning any experiment.[10]
-
Corrosivity and Toxicity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[16][17] The reaction can also produce toxic nitrogen dioxide (NO₂) gas. All manipulations must be performed in a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles with a full-face shield.[17]
-
Thermal Runaway: As discussed, the reaction is highly exothermic. Ensure a robust cooling system is in place and never add reagents too quickly. Have a larger cooling bath ready to submerge the flask in an emergency.
-
Quenching: The quenching process is also hazardous. Adding the acidic reaction mixture to water generates significant heat. Always pour the acid mixture slowly into a large excess of ice/water with good stirring; never add water to the concentrated acid mixture. [15]
-
Waste Disposal: Nitric acid waste should be segregated and disposed of according to institutional and regulatory guidelines. Do not mix it with organic solvent waste streams.[18]
References
- Nitration reaction safety. (2024). YouTube.
- American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-DNB and 1,3,5-TNB.
- Alabugin, I. V., et al. (2022). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate.
- IJRAR. (2021). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org.
- Chemistry Stack Exchange. (2017). In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene?
- CN111269082A - Preparation method of 3, 5-dimethyl fluorobenzene. Google Patents.
- Clark, J. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide.
- Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene.
- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Smith, K., et al. (2002). A novel method for the nitration of deactivated aromatic compounds. RSC Publishing.
- FranklyChemistry. (2013). Aromatic 2b. Preparation & Purification of Nitrobenzene. YouTube.
Sources
- 1. CN111269082A - Preparation method of 3, 5-dimethyl fluorobenzene - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ijrar.org [ijrar.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A novel method for the nitration of deactivated aromatic compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. ehs.washington.edu [ehs.washington.edu]
- 17. ehs.com [ehs.com]
- 18. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Technical Support Center: Managing Regioselectivity in Nucleophilic Aromatic Substitutions on Dimethyl-nitrofluorobenzenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions on dimethyl-nitrofluorobenzene substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity, reaction rates, and yield optimization. Here, we move beyond simple protocols to explain the underlying principles that govern these reactions, empowering you to troubleshoot effectively and design robust synthetic strategies.
Part 1: Foundational Principles & Core FAQs
This section addresses the fundamental concepts that dictate the outcome of SNAr reactions on these highly substituted aromatic rings. Understanding these principles is the first step in troubleshooting and optimizing your experiments.
Q1: What are the primary factors governing the success and regioselectivity of SNAr reactions on dimethyl-nitrofluorobenzenes?
A1: The regioselectivity and rate of SNAr reactions are governed by a delicate interplay of electronic and steric effects.
-
Electronic Effects : The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is paramount. Electron-withdrawing groups (EWGs), like the nitro group (-NO₂), are powerful activators when positioned ortho or para to the fluorine leaving group. They stabilize the Meisenheimer complex by delocalizing the negative charge through resonance.[1][3] Conversely, electron-donating groups (EDGs) like methyl groups (-CH₃) slightly destabilize this intermediate.
-
Steric Hindrance : Methyl groups, particularly when located at a position ortho to the fluorine, can physically block the incoming nucleophile.[4] This steric hindrance can dramatically decrease the reaction rate, even if the electronic factors are favorable.[5]
-
Leaving Group Ability : Fluorine is an excellent leaving group for SNAr reactions. Its high electronegativity makes the attached carbon highly electrophilic and susceptible to nucleophilic attack.
Q2: Why is the nitro group so critical for this reaction?
A2: The nitro group is the engine of the SNAr reaction on this scaffold. Aromatic rings are typically electron-rich and resistant to attack by nucleophiles.[1] The strongly electron-withdrawing nitro group pulls electron density out of the ring, making it 'electron-poor' and thus highly susceptible to nucleophilic attack. More importantly, its ability to delocalize the incoming negative charge in the Meisenheimer complex via resonance dramatically lowers the activation energy of the first, rate-determining step.[2]
Below is a diagram illustrating the SNAr mechanism and the crucial role of an ortho or para nitro group in stabilizing the key intermediate.
Caption: General SNAr mechanism and resonance stabilization.
Part 2: Troubleshooting Guides for Specific Isomers
The relative positions of the substituents dramatically alter the substrate's reactivity. Here we address common issues for specific, challenging isomers.
Case Study 1: 2,6-Dimethyl-1-fluoro-4-nitrobenzene
| Parameter | Description |
| Structure | ![]() |
| Key Challenge | Extreme steric hindrance from two ortho-methyl groups. |
| Electronic Profile | Excellent. The nitro group is para to the fluorine, providing maximum electronic activation. |
FAQs & Troubleshooting:
-
Q: My reaction with piperidine on 2,6-Dimethyl-1-fluoro-4-nitrobenzene is not proceeding, even at elevated temperatures. Why?
-
A: This is a classic case of steric hindrance trumping electronic activation. The two methyl groups flanking the fluorine atom create a formidable steric shield, preventing even moderately sized nucleophiles from approaching the reaction center. The reaction rate is likely exceedingly slow under standard conditions.
-
-
Q: How can I overcome this severe steric hindrance?
-
A: This requires a multi-faceted approach:
-
Elevate Temperature Significantly: You may need to push the temperature to 120-150 °C or even higher, depending on the solvent's boiling point. Use a sealed vessel if necessary.
-
Use a Smaller Nucleophile: If your synthesis allows, consider a smaller nucleophile. For example, ammonia or a primary amine with minimal branching near the nitrogen (e.g., methylamine) will have a greater chance of success than a bulky secondary amine.
-
Solvent Choice: Use a high-boiling polar aprotic solvent like DMSO or NMP to facilitate the reaction at high temperatures and help solvate the ionic intermediate.
-
Consider Alternative Chemistries: If SNAr fails, you may need to re-evaluate your synthetic route. A metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) might be a more viable, albeit more complex, alternative.
-
-
Case Study 2: 3,4-Dimethyl-1-fluoro-2-nitrobenzene
| Parameter | Description |
| Structure | ![]() |
| Key Challenge | High reactivity leading to potential side reactions; directing effect of methyl groups. |
| Electronic Profile | Very strong. The nitro group is ortho to the fluorine, providing excellent electronic activation. |
FAQs & Troubleshooting:
-
Q: This isomer seems much more reactive than others. How do I control the reaction to avoid impurities?
-
A: The ortho-nitro activation makes this substrate highly reactive. Control is key.
-
Lower the Temperature: Start the reaction at 0 °C or even room temperature. Monitor by TLC or LC-MS and only warm gently if the reaction is sluggish.
-
Controlled Addition: Add the nucleophile slowly (dropwise) to a solution of the substrate to maintain control over the reaction exotherm.
-
Weaker Base: Use a non-nucleophilic organic base like triethylamine (Et₃N) or DIPEA instead of a stronger inorganic base like K₂CO₃ if possible, as strong bases can sometimes lead to side reactions with the nitro group or solvent.
-
-
-
Q: Will the methyl groups influence the regioselectivity if there were another potential leaving group?
-
A: While not an issue on this specific molecule, it's a critical concept. If there were, for example, a second fluorine at the C-5 position, the electronic activation from the C-2 nitro group would still strongly favor substitution at C-1. The C-4 methyl group would offer minor steric hindrance to an incoming nucleophile attacking C-5, further reinforcing the inherent electronic preference for C-1 substitution.
-
Part 3: Experimental Protocols & Optimization Workflow
A reliable starting point and a logical workflow are essential for success.
Protocol: General Procedure for Amination of an Activated Dimethyl-nitrofluorobenzene
This protocol is a self-validating starting point. The inclusion of a base, specific solvent type, and temperature range are deliberate choices based on the SNAr mechanism.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the dimethyl-nitrofluorobenzene (1.0 eq).
-
Solvent & Base: Add a polar aprotic solvent (e.g., DMSO, DMF, or NMP; approx. 0.1-0.2 M concentration). Add a suitable base, typically anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq). The base acts as a scavenger for the HF formed during the reaction.
-
Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (ranging from room temperature for highly activated substrates to >120 °C for sterically hindered ones).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material is a key indicator. This step is crucial for validation; a reaction that doesn't progress indicates a problem with conditions (e.g., temperature is too low), while the formation of multiple spots suggests side reactions.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the solvent and base. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow Diagram
When a reaction provides a low yield, a systematic approach is necessary. The following workflow helps diagnose and solve common problems.
Caption: A workflow for troubleshooting low-yield SNAr reactions.
References
- Chemguide - Electrophilic substitution in methylbenzene and nitrobenzene. (n.d.).
- Save My Exams - Directing Effects. (2025, January 10).
- Saskoer - 10.10. Regioselectivity and Substituent Effects. (n.d.). Introduction to Organic Chemistry.
- Wikipedia - Nucleophilic aromatic substitution. (n.d.).
- Organic Chemistry Tutor - Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.).
- Chemistry Stack Exchange - How to explain regioselectivity in nucleophilic aromatic substitution. (2020, December 22).
- Chemistry LibreTexts - 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4).
- Chemistry LibreTexts - 16.7: Nucleophilic Aromatic Substitution. (2022, September 24).
- Buncel, E., et al. - Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions... (2015, August 10). ResearchGate.
Sources
Technical Support Center: Optimization of Catalytic Hydrogenation of 2,6-Dimethyl-3-nitrofluorobenzene
Welcome to the technical support center for the catalytic hydrogenation of 2,6-dimethyl-3-nitrofluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to facilitate the successful and safe execution of this important chemical transformation. The reduction of this compound to its corresponding aniline is a critical step in the synthesis of various pharmaceuticals and fine chemicals. However, the presence of multiple functional groups presents unique challenges in achieving high yield and selectivity. This resource aims to provide practical, experience-driven guidance to overcome these hurdles.
I. Understanding the Reaction: Mechanism and Challenges
The catalytic hydrogenation of a nitroarene is a complex multi-step process. The generally accepted reaction pathways involve either a direct reduction or a condensation route, as illustrated below. Understanding these pathways is crucial for troubleshooting, as the accumulation of intermediates can lead to impurities and reduced yields.[1][2]
Caption: Reaction pathways for nitroarene hydrogenation.
For this compound, the primary challenges are:
-
Chemoselectivity: Preferentially reducing the nitro group without affecting the fluorine atom (hydrodefluorination).
-
Reaction Rate: Ensuring a reasonable reaction time without compromising selectivity.
-
Catalyst Activity and Stability: Preventing catalyst poisoning or deactivation.
-
Safety: Managing the risks associated with high-pressure hydrogen and pyrophoric catalysts.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the optimization of the catalytic hydrogenation of this compound.
Q1: Which catalyst is most suitable for the selective hydrogenation of this compound?
A1: The choice of catalyst is critical for achieving high chemoselectivity. While several catalysts can effect the reduction of a nitro group, their propensity for causing hydrodefluorination varies.
-
Palladium on Carbon (Pd/C): This is a common and often effective catalyst for nitro group reduction.[3] However, it can sometimes lead to dehalogenation, especially at higher temperatures and pressures. Using a lower loading (e.g., 5 mol%) and milder conditions is a good starting point.[4]
-
Platinum on Carbon (Pt/C): Pt/C is generally more active than Pd/C and can be a good alternative if the reaction is sluggish.[5] However, it may also have a higher tendency for hydrodefluorination. Careful optimization of reaction conditions is necessary.
-
Raney Nickel (Ra-Ni): This is a cost-effective and highly active catalyst, but it often requires higher temperatures and pressures and may exhibit lower chemoselectivity.[2] It is also pyrophoric and requires careful handling.[4]
-
Non-Noble Metal Catalysts: Catalysts based on cobalt, nickel, or manganese are being developed for selective nitroarene hydrogenation and can be excellent alternatives.[1][2][6][7] These may offer improved chemoselectivity and are more economical.
Recommendation: Start with 5% Pd/C under mild conditions (room temperature, 1-4 atm H₂). If hydrodefluorination is observed or the reaction is slow, consider screening other catalysts like Pt/C or specialized non-noble metal catalysts.
Q2: What is the optimal solvent for this reaction?
A2: The solvent plays a crucial role in substrate solubility, catalyst activity, and reaction rate.[4][5]
-
Alcohols (Methanol, Ethanol): These are excellent general-purpose solvents for catalytic hydrogenation due to their polarity and ability to dissolve both the substrate and hydrogen.[4][5]
-
Ethyl Acetate (EtOAc): Another commonly used solvent that often provides good results.
-
Tetrahydrofuran (THF): Can be used, but care must be taken to ensure it is peroxide-free.
-
Acetic Acid: In some cases, particularly for debenzylation reactions, acetic acid can enhance catalyst activity by protonating heteroatoms.[5] For nitroarene reduction, it may be too acidic and could promote side reactions.
Recommendation: Begin with methanol or ethanol, ensuring the this compound is fully dissolved. If solubility is an issue, a solvent mixture can be considered.[5]
Q3: How can I monitor the progress of the reaction?
A3: Real-time or periodic monitoring is essential for determining the reaction endpoint and preventing over-reduction or side product formation.[8][9]
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method to qualitatively track the disappearance of the starting material and the appearance of the product.[8] A co-spot of the reaction mixture with the starting material is recommended for accurate identification.[8]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of the starting material and the formation of the product and any byproducts.[4][10] They are particularly useful for detecting and quantifying hydrodefluorination products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown byproducts.[8]
Workflow for Reaction Monitoring:
-
Carefully and safely withdraw a small aliquot from the reaction mixture.
-
If using TLC, spot the aliquot on a plate alongside the starting material.
-
For GC/HPLC/LC-MS, quench the reaction in the aliquot and filter it through a small plug of silica or celite to remove the catalyst before injection.
Q4: What are the key safety precautions I must follow?
A4: Catalytic hydrogenation involves significant hazards that must be managed through strict adherence to safety protocols.[11]
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[11][12] Always work in a well-ventilated fume hood, and ensure all equipment is properly grounded to prevent static discharge.[3][13]
-
Pyrophoric Catalysts: Catalysts like Raney Nickel and dry Pd/C can ignite spontaneously in air, especially after use when they are saturated with hydrogen.[3][11][13] Always handle catalysts under an inert atmosphere (e.g., nitrogen or argon) and keep them wet with solvent.[3][13]
-
Pressure: Use pressure-rated equipment and never exceed the maximum rated pressure of the vessel.[3][14] Conduct a leak test with an inert gas like nitrogen before introducing hydrogen.[14]
-
Exothermic Reaction: Hydrogenation reactions are often exothermic. Monitor the reaction temperature closely and have an adequate cooling system in place to prevent a runaway reaction.[3][15]
Mandatory Safety Procedures:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
Before starting, purge the reaction vessel with an inert gas (e.g., nitrogen) to remove all oxygen.[3][11][14]
-
After the reaction is complete, vent the excess hydrogen safely and purge the vessel again with an inert gas before opening it to the atmosphere.[11][14]
-
Quench the used catalyst by suspending it in water before disposal.[11]
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the catalytic hydrogenation of this compound.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. weihaicm.com [weihaicm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. njhjchem.com [njhjchem.com]
- 15. Maximizing hydrogen utilization efficiency in tandem hydrogenation of nitroarenes with ammonia borane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Challenges in the Nucleophilic Aromatic Substitution of 2,6-Dimethyl-3-nitrofluorobenzene
Welcome to the Technical Support Center for nucleophilic aromatic substitution (SNAr) reactions involving 2,6-Dimethyl-3-nitrofluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we will dissect the common challenges and provide actionable troubleshooting strategies and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Reaction Conversion
You've set up your reaction with this compound and your chosen nucleophile, but analysis shows a low yield of the desired product or a significant amount of unreacted starting material.
Possible Causes and Troubleshooting Steps:
-
Insufficient Activation of the Aromatic Ring: While the nitro group is a powerful electron-withdrawing group (EWG) that activates the ring for nucleophilic attack, its effect is most pronounced when it is ortho or para to the leaving group.[1][2][3] In this compound, the nitro group is meta to the fluorine, which significantly reduces its ability to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1][2]
-
Steric Hindrance: The two methyl groups ortho to the fluorine atom create significant steric hindrance.[6] This bulkiness can impede the approach of the nucleophile to the reaction center.[7]
-
Solution 1: If possible, select a smaller, less sterically hindered nucleophile. For instance, if you are using a secondary amine, consider if a primary amine could be a viable alternative in your synthetic route.
-
Solution 2: Increase the reaction temperature and/or reaction time to provide more energy for the nucleophile to overcome the steric barrier.
-
-
Weak Nucleophile: The nucleophilicity of your chosen reagent is a critical factor.[8] Neutral nucleophiles like water or alcohols are generally weaker than their anionic counterparts (hydroxide, alkoxides).[9]
-
Inappropriate Solvent: The choice of solvent can significantly influence the rate of an SNAr reaction.[4]
-
Solution: Employ polar aprotic solvents such as DMSO, DMF, or NMP.[8] These solvents are effective at solvating the cation of a nucleophilic salt, which leaves the anion more "naked" and, therefore, more reactive.[4][8] Protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity.[4]
-
Issue 2: Formation of Unwanted Byproducts
Your reaction is proceeding, but you are observing significant formation of side products, complicating purification and reducing the yield of your target molecule.
Possible Causes and Troubleshooting Steps:
-
Side Reactions with the Nitro Group: Under certain conditions, particularly with strong nucleophiles or reducing agents, the nitro group itself can be a target for reaction.
-
Solution: Carefully control the reaction conditions. Avoid excessively high temperatures that might favor side reactions.[4] If you are using a nucleophile that is also a reducing agent, consider alternative, non-reducing nucleophiles if your synthesis allows.
-
-
Reaction with the Solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can then act as a nucleophile.
-
Solution: If you suspect solvent-related byproducts, consider switching to a more stable polar aprotic solvent like DMSO or using a lower reaction temperature if feasible.
-
-
Vicarious Nucleophilic Substitution (VNS): In some cases, instead of substituting the fluorine, the nucleophile may displace a hydrogen atom on the ring, particularly if the nucleophile has a leaving group attached to the nucleophilic atom.[10]
-
Solution: This is a more complex issue and may require a redesign of the nucleophile. If VNS is suspected, a thorough literature search for similar transformations is recommended.
-
Frequently Asked Questions (FAQs)
Q1: Why is the nucleophilic substitution of this compound so challenging compared to, for example, 1-fluoro-4-nitrobenzene?
A1: The primary challenges stem from two key structural features of this compound:
-
Electronic Effects: The nitro group is in the meta position relative to the fluorine leaving group. In nucleophilic aromatic substitution, the rate-determining step is the formation of a negatively charged intermediate called a Meisenheimer complex.[2][11] This complex is significantly stabilized when electron-withdrawing groups are positioned ortho or para to the site of nucleophilic attack, as they can delocalize the negative charge through resonance.[1][2] A meta nitro group cannot participate in this resonance stabilization, leading to a much higher activation energy and a slower reaction.[1][2]
-
Steric Hindrance: The two methyl groups at the 2 and 6 positions flank the fluorine atom. This steric bulk physically hinders the approach of the incoming nucleophile to the carbon atom bearing the fluorine, further slowing down the reaction.[7]
Q2: What is the general order of leaving group ability in SNAr reactions, and why is fluorine a good leaving group in this context?
A2: In SNAr reactions, the typical leaving group reactivity order is F > Cl > Br > I.[8] This is counterintuitive when compared to SN2 reactions in aliphatic systems. The reason for this is that the rate-determining step in SNAr is the initial attack of the nucleophile to form the Meisenheimer complex, not the breaking of the carbon-leaving group bond.[3][12] Fluorine is the most electronegative halogen, and its strong inductive electron-withdrawing effect makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[3][4]
Q3: What are the ideal reaction conditions (temperature, solvent) for a typical nucleophilic substitution on this compound?
A3: Due to the challenges mentioned above, more forcing conditions are generally required.
-
Temperature: Elevated temperatures are often necessary, typically in the range of 80-150 °C, and sometimes even higher.[5] Monitoring the reaction progress by TLC or LC-MS is crucial to find the optimal balance between reaction rate and decomposition.
-
Solvent: Polar aprotic solvents are the preferred choice.[4][8] Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used.[8]
Q4: Can you provide a general protocol for a nucleophilic substitution reaction with an amine on this compound?
A4: The following is a general starting point. Optimization will likely be necessary for your specific amine.
Protocol: Synthesis of N-substituted-2,6-dimethyl-3-nitroaniline
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Reagents: Add the desired amine (1.1-1.5 equivalents) and a suitable base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents).[13]
-
Solvent: Add a polar aprotic solvent such as DMF or DMSO.
-
Reaction: Heat the reaction mixture to a temperature between 100-150 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Q5: How do the methyl groups influence the reaction, beyond just steric hindrance?
A5: Methyl groups are weakly electron-donating. In the context of nucleophilic aromatic substitution, which is favored by electron-withdrawing groups, the electron-donating nature of the methyl groups slightly deactivates the ring towards nucleophilic attack, albeit to a much lesser extent than the deactivating effect of a meta-positioned nitro group.
Visualizing the Challenges
To better understand the core issues, the following diagrams illustrate the key concepts:
Caption: Comparison of favorable vs. challenging SNAr reactions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reactions of 2,6-Dimethyl-3-nitrofluorobenzene with Strong Bases
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving 2,6-Dimethyl-3-nitrofluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the underlying chemistry of potential side reactions when using strong bases. Our focus is to provide not just protocols, but the scientific reasoning behind them to empower you in your experimental design.
Introduction: The Intended Reaction and Its Challenges
The reaction of this compound with a nucleophile in the presence of a strong base is a classic SNAr reaction. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, and the fluorine atom serves as a good leaving group. The methyl groups at the 2 and 6 positions provide steric hindrance that can influence the reaction's regioselectivity and rate.
The desired transformation is the substitution of the fluorine atom by the nucleophile. However, the use of strong bases can lead to several competing side reactions, resulting in a mixture of products and complicating purification. This guide will address the most common side reactions: hydrolysis, ether formation, and Vicarious Nucleophilic Substitution (VNS).
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.
FAQ 1: My reaction is producing a significant amount of a polar byproduct that is difficult to separate from my desired product. What could it be?
Answer: A common polar byproduct in SNAr reactions of this type is the corresponding phenol, 2,6-Dimethyl-3-nitrophenol . This arises from the hydrolysis of the starting material or the desired product if there is residual water in your reaction mixture. Strong bases like NaOH or KOH can readily provide the hydroxide nucleophile.
Causality: The hydroxide ion (OH⁻), being a small and strong nucleophile, can compete with your intended nucleophile and attack the carbon bearing the fluorine atom. This is especially problematic at elevated temperatures.
Solutions:
-
Strictly Anhydrous Conditions: Ensure all your reagents, solvents, and glassware are thoroughly dried. Using freshly distilled solvents and drying agents is recommended. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.
-
Choice of Base: If possible, use a non-hydroxide base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base. However, the choice of base will depend on the pKa of your nucleophile's conjugate acid.
-
Purification: If the phenol byproduct does form, it can often be separated from the desired product by column chromatography on silica gel.[1] The phenol is typically more polar and will have a lower Rf value.
FAQ 2: I am using an alcohol as a solvent, and I am observing an unexpected, less polar byproduct. What is its likely identity?
Answer: When using an alcohol (e.g., methanol, ethanol) as a solvent with a strong base, you can form an ether byproduct, 2,6-Dimethyl-3-nitroalkoxybenzene .
Causality: The strong base will deprotonate the alcohol solvent to form an alkoxide (e.g., methoxide, ethoxide). This alkoxide is a potent nucleophile and can compete with your intended nucleophile in the SNAr reaction.
Solutions:
-
Solvent Selection: If possible, switch to a polar aprotic solvent that is less likely to participate in the reaction, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired reaction over the side reaction with the solvent, especially if your primary nucleophile is more reactive at lower temperatures.
-
Purification: Ether byproducts can typically be separated by column chromatography. Their polarity will be different from your desired product, allowing for separation.
FAQ 3: My reaction is yielding a product with the correct mass, but the NMR spectrum shows substitution at a different position on the aromatic ring. What is happening?
Answer: You are likely observing a product of Vicarious Nucleophilic Substitution (VNS) . In this reaction, a hydrogen atom on the aromatic ring is substituted instead of the fluorine atom.[1][2] For this compound, this would most likely occur at the C4 or C5 position, leading to isomers of your desired product.
Causality: VNS is a known competitive pathway for nitroarenes under strongly basic conditions.[2] The reaction proceeds through the formation of a carbanion that attacks the electron-deficient aromatic ring. The steric hindrance from the two methyl groups in this compound might disfavor the direct attack at the fluorine-bearing carbon, making VNS a more competitive pathway.
Solutions:
-
Base and Solvent System: The choice of base and solvent can significantly influence the ratio of SNAr to VNS products. For some systems, using a bulkier base or a less polar solvent can favor the desired SNAr reaction.
-
Careful Characterization: Be aware of the possibility of VNS and carefully characterize your products using techniques like 2D NMR (COSY, HMBC) to confirm the substitution pattern.
-
Strategic Synthesis: If VNS is a major issue, you may need to reconsider your synthetic strategy. For example, installing the nitro group at a later stage or using a different starting material might be necessary.
Summary of Potential Side Reactions
| Side Reaction | Byproduct Structure | Cause | Preventative Measures |
| Hydrolysis | 2,6-Dimethyl-3-nitrophenol | Presence of water in the reaction | Use anhydrous reagents and solvents; inert atmosphere |
| Ether Formation | 2,6-Dimethyl-3-nitroalkoxybenzene | Use of alcohol as a solvent with a strong base | Use a polar aprotic solvent (DMF, DMSO) |
| Vicarious Nucleophilic Substitution (VNS) | Isomeric product with substitution at C-H | Strong base promoting attack at an unsubstituted ring position | Modify base/solvent system; careful product characterization |
Experimental Protocols
Protocol 1: Minimizing Hydrolysis in SNAr Reactions
This protocol outlines a general procedure for the reaction of this compound with a generic amine nucleophile, with an emphasis on anhydrous conditions.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF via syringe.
-
Stir the mixture under a nitrogen atmosphere.
-
Add the amine nucleophile (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Desired SNAr vs. Side Reactions
Caption: Competing reaction pathways for this compound.
Mechanism of Hydrolysis Side Reaction
Caption: Formation of the phenol byproduct via a Meisenheimer intermediate.
References
- Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS).
- UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols.
- Organic Syntheses. (n.d.). m-NITROPHENOL.
- PrepChem. (n.d.). Preparation of 2-methyl-3-nitrophenol.
- Google Patents. (n.d.). KR890002552B1 - Process for preparing alkoxy nitrobenzene.
- Google Patents. (n.d.). CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene.
- Google Patents. (n.d.). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene.
- PrepChem. (n.d.). Synthesis of 2,6-dimethyl-3-nitrobenzyl alcohol.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
Sources
Technical Support Center: Scale-Up of 2,6-Dimethyl-3-nitrofluorobenzene Derivative Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2,6-dimethyl-3-nitrofluorobenzene and its derivatives. This guide is designed for researchers, chemists, and process development professionals. We will address common challenges, provide in-depth troubleshooting, and offer practical guidance for transitioning from bench-scale synthesis to pilot or manufacturing scale, with a strong emphasis on safety and process control.
Core Synthetic Strategy: Electrophilic Nitration
The most direct and common route to this compound is the electrophilic aromatic substitution (EAS) nitration of 1-fluoro-2,6-dimethylbenzene. This process, while conceptually straightforward, presents significant challenges regarding regioselectivity, reaction control, and safety upon scale-up. The reaction hinges on the generation of the nitronium ion (NO₂⁺) from a nitrating agent, typically a mixture of nitric and sulfuric acids.[1]
The two methyl groups are ortho, para-directing activators, while the fluorine atom is a deactivating ortho, para-director. The cumulative effect directs the incoming nitro group primarily to the C3 and C5 positions. Steric hindrance from the adjacent methyl groups significantly influences the final isomer ratio.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the temperature so critical during the nitration of 1-fluoro-2,6-dimethylbenzene? A1: Temperature control is paramount for two primary reasons:
-
Safety: Nitration reactions are highly exothermic. As the scale of the reaction increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2] Poor heat management can lead to a rapid temperature increase, causing a thermal runaway, which can result in a violent reaction or explosion.[3]
-
Selectivity: Higher temperatures often lead to the formation of unwanted byproducts, including dinitrated compounds and oxidized impurities.[4] Maintaining a low and stable temperature (e.g., 0-10°C) is crucial for maximizing the yield of the desired mono-nitro product.
Q2: I am getting a significant amount of the 4-nitro isomer. How can I improve the regioselectivity for the desired 3-nitro product? A2: The formation of multiple isomers is a known challenge in the nitration of substituted xylenes and their analogs.[5] While complete elimination of the 4-nitro isomer is difficult, its ratio can be influenced by reaction conditions. Varying the composition of the mixed acid (the ratio of H₂SO₄ to HNO₃), the reaction temperature, and the addition rate can alter the isomer distribution. Some reports suggest that specific mixed acid compositions can favor certain isomers, though this requires careful empirical optimization for your specific substrate.[5]
Q3: What are the best practices for quenching a large-scale nitration reaction? A3: Quenching must be done with extreme care. The standard procedure is to slowly add the reaction mixture to a stirred slurry of crushed ice and water.[6] For scale-up, this should be done in a controlled manner using an addition funnel or a pump, ensuring the temperature of the quench vessel does not rise significantly. Never add water or ice directly to the concentrated acid mixture, as this can cause a violent, localized boiling and splashing of corrosive material.
Q4: Can I use a different nitrating agent besides mixed nitric/sulfuric acid? A4: Yes, alternative nitrating agents can be used, which may offer milder conditions. Options include nitric acid in acetic anhydride or using metal nitrate salts with a catalyst.[4][7] However, each system has its own set of challenges. For example, nitric acid in acetic anhydride can be hazardous if not handled correctly. When considering a change in nitrating agent for scale-up, a thorough safety and hazard analysis, including reaction calorimetry, is essential.[8][9]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting & Optimization Strategy |
| Incomplete Reaction | Analysis: Monitor the reaction progress using TLC, GC, or HPLC to confirm the consumption of the starting material. Solution: If starting material remains, consider extending the reaction time at the set temperature. Avoid the temptation to drastically increase the temperature, as this can promote side reactions.[4] |
| Poor Regioselectivity | Analysis: Characterize the crude product mixture by ¹H NMR or GC-MS to quantify the isomer ratio. Solution: Systematically vary the reaction parameters. Create a small design of experiments (DoE) to test different mixed acid ratios and temperatures. A higher concentration of sulfuric acid can sometimes influence isomer distribution. |
| Product Degradation | Analysis: The presence of dark, tar-like substances indicates product degradation.[4] Solution: This is often caused by "hot spots" or an overall reaction temperature that is too high. Ensure vigorous and efficient stirring. For larger scales, verify that the reactor's cooling system is adequate for the exotherm. Slowing the addition rate of the nitrating agent is a key control parameter.[2] |
| Loss During Work-up | Analysis: Assess product loss in aqueous and organic layers during extraction. Solution: Ensure the pH of the aqueous layer is neutral before extraction. Perform multiple extractions (e.g., 3x) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery.[6] |
Issue 2: Formation of Impurities
| Potential Cause | Troubleshooting & Optimization Strategy |
| Dinitration Products | Analysis: Identify dinitrated species by MS. Solution: This occurs when the nitrated product undergoes a second nitration. Use a stoichiometric amount of nitric acid (or a very slight excess, e.g., 1.05-1.1 equivalents). Add the nitrating agent slowly and maintain a low temperature to minimize the rate of the second nitration.[4] |
| Oxidation Byproducts | Analysis: Dark coloration or the presence of phenolic impurities (detectable by IR or NMR). Solution: This is common with highly activated rings. Ensure the temperature does not exceed the target range. Using milder nitrating agents or a continuous flow reactor, which offers superior temperature control, can mitigate this issue.[10] |
| Residual Acids in Product | Analysis: An oily product or one that fumes slightly may contain residual mineral acids. Solution: During work-up, wash the organic layer thoroughly. An initial water wash can remove the bulk of the acids, followed by a wash with a weak base like saturated sodium bicarbonate solution until CO₂ evolution ceases.[6] Finish with a brine wash to aid phase separation. |
Workflow & Troubleshooting Diagram
The following diagram outlines the general workflow for the synthesis and a decision tree for troubleshooting common issues.
Caption: Workflow for nitration and a troubleshooting decision tree.
Subsequent Transformations: Nucleophilic Aromatic Substitution (SNAr)
The synthesized this compound is an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nitro group activates the ring towards nucleophilic attack, and the fluorine atom serves as an excellent leaving group.[11]
This allows for the introduction of a wide variety of functional groups (e.g., amines, alkoxides, thiolates) at the C1 position.
Key Considerations for SNAr Scale-Up
| Parameter | Recommendation & Rationale |
| Solvent | Aprotic polar solvents like DMSO, DMF, or NMP are typically used as they effectively solvate the intermediate Meisenheimer complex.[11] For scale-up, consider solvent toxicity, boiling point (for removal), and cost. |
| Base | An inorganic base like K₂CO₃ or an organic base like triethylamine (Et₃N) is often required to neutralize the generated HF.[11] The choice depends on the nucleophile's sensitivity. Ensure the base is finely powdered for better reactivity in heterogeneous reactions. |
| Temperature | SNAr reactions can also be exothermic. Monitor the internal temperature and use controlled heating. The reaction temperature typically ranges from room temperature to 100 °C, depending on the nucleophile's reactivity.[11] |
| Moisture Control | Ensure anhydrous conditions, especially when using reactive nucleophiles like alkoxides, to prevent side reactions with water. |
SNAr Reaction Workflow Diagram
Caption: Generalized workflow for SNAr reactions.
Critical Scale-Up Safety Considerations
Scaling up nitration reactions introduces significant hazards that must be rigorously managed.[2]
-
Thermal Hazard Analysis: Before any scale-up, perform a thorough thermal hazard analysis using techniques like Reaction Calorimetry (RC1) and Differential Scanning Calorimetry (DSC).[8][9] This data will determine the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and potential for thermal decomposition of reactants and products.
-
Controlled Reagent Addition: The addition of the nitrating agent must be controlled at a rate slower than the rate of reaction and heat removal.[2] This ensures no dangerous accumulation of unreacted reagents.
-
Emergency Preparedness: The reactor should be equipped with an emergency cooling system and a pressure relief device. All personnel must be trained on emergency shutdown procedures.[3]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant apron or lab coat.[3] All operations should be conducted in an area with adequate ventilation or in a walk-in fume hood.
By carefully considering these troubleshooting and scale-up principles, researchers can safely and efficiently develop robust processes for the synthesis of this compound derivatives.
References
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). Organic Process Research & Development.
- Method of purifying nitrated aromatic compounds from a nitration process. (2016).
- Technical Support Center: Work-up Procedures for Aromatic Nitr
- Process for the purification of mononitro aromatic compounds. (1947).
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014).
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (n.d.).
- Nitr
- A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes. (n.d.). Benchchem.
- Synthetic Strategies Toward Substituted Benzenes. (2015). Chemistry LibreTexts.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (n.d.). Benchchem.
- Synthetic method of 2, 6-dimethyl nitrobenzene. (2019).
- minimizing side reactions in the electrophilic nitration of 2,6-Dimethoxytoluene. (n.d.). Benchchem.
- Large Scale Production of 2,6-dimethylnitrobenzene. (2007). Sciencemadness Discussion Board.
- Method for enhancing nitration reaction rate of 2,5-dichloronitrobenzene. (2014).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Large Scale Production of 2,6-dimethylnitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104230716A - Method for enhancing nitration reaction rate of 2,5-dichloronitrobenzene - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup Procedures for Reactions Involving 2,6-Dimethyl-3-nitrofluorobenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice for handling workup procedures for reactions involving 2,6-dimethyl-3-nitrofluorobenzene. The following content is structured to address common challenges and provide robust solutions based on established chemical principles and field-proven experience.
I. Introduction to this compound Chemistry
This compound is a versatile aromatic compound frequently employed in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, activated by the electron-withdrawing nitro group, serves as an excellent leaving group. The methyl groups, positioned ortho to the fluorine, introduce steric hindrance that can influence reaction rates and regioselectivity. Understanding the interplay of these structural features is paramount for successful reaction outcomes and efficient workup procedures.
The core of its reactivity lies in the SNAr mechanism, where a nucleophile attacks the carbon atom bearing the fluorine. This process proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is crucial for the reaction to proceed, and it is significantly stabilized by the presence of the electron-withdrawing nitro group.[1][2]
II. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the workup of reactions involving this compound.
Q1: What are the primary safety concerns when working with this compound and its reaction mixtures?
A1: this compound and related nitroaromatic compounds are toxic and should be handled with appropriate safety precautions.[3][4] Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspecting them before use), safety goggles or a face shield, and a lab coat.[3][5]
-
Ventilation: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Waste Disposal: Dispose of all chemical waste, including contaminated solvents and consumables, in designated and properly labeled containers according to your institution's guidelines.[3][4]
-
Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers. In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[3] For eye contact, rinse cautiously with water for several minutes.[3]
Q2: My SNAr reaction with this compound is sluggish or incomplete. What factors could be responsible?
A2: Several factors can contribute to incomplete reactions:
-
Insufficient Activation: While the nitro group is activating, the steric hindrance from the two methyl groups can slow down the reaction rate.
-
Nucleophile Strength: The nucleophile must be sufficiently strong to attack the electron-deficient aromatic ring. Weaker nucleophiles may require more forcing conditions.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred for SNAr reactions as they solvate the counter-ion of the nucleophile, increasing its reactivity.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. Careful temperature control is crucial.
-
Water Content: Anhydrous conditions are often necessary as water can protonate the nucleophile, reducing its efficacy.
Q3: I am observing the formation of a dark-colored reaction mixture. Is this normal, and how does it affect the workup?
A3: The formation of dark-colored solutions, often ranging from deep red to black, is common in SNAr reactions involving nitroaromatic compounds. This is typically due to the formation of highly colored Meisenheimer complexes and potential side products. While often not indicative of a failed reaction, these colored impurities can complicate product isolation. During workup, these impurities may partition between the organic and aqueous layers, making phase separation difficult. The use of a brine wash can help to break emulsions and improve phase separation. Further purification by column chromatography is usually necessary to isolate the pure product.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the workup of this compound reactions.
| Problem | Potential Cause(s) | Troubleshooting Strategy & Rationale |
| Difficult Phase Separation / Emulsion Formation | - Presence of polar, high-boiling point solvents (e.g., DMSO, DMF).- Formation of anionic species or colored impurities. | - Brine Wash: After the initial aqueous quench, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, forcing organic components into the organic layer and helping to break emulsions.- Addition of a Different Organic Solvent: Adding a less polar solvent like diethyl ether or ethyl acetate can sometimes help to break up emulsions.- Centrifugation: For persistent emulsions, centrifugation can be an effective method to separate the layers. |
| Low Product Yield After Extraction | - Incomplete reaction.- Product is partially soluble in the aqueous phase.- Inefficient extraction. | - Reaction Monitoring: Before workup, ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).- Back-Extraction: If the product has some water solubility, re-extract the aqueous layer multiple times with the organic solvent.- pH Adjustment: Depending on the nature of your product (acidic or basic), adjusting the pH of the aqueous layer before extraction can maximize the amount of neutral product that partitions into the organic phase. |
| Product Contaminated with Starting Material | - Incomplete reaction.- Co-elution during chromatography. | - Optimize Reaction Conditions: Increase reaction time, temperature (cautiously), or the equivalents of the nucleophile.- Optimize Chromatography: Use a shallower solvent gradient during column chromatography to improve separation. Consider using a different solvent system or stationary phase. |
| Formation of Unidentified Side Products | - Reaction temperature is too high.- Presence of reactive functional groups on the nucleophile.- Decomposition of starting material or product. | - Lower Reaction Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time.- Protecting Groups: If the nucleophile has other reactive sites, consider using protecting groups.- Degas Solvents: If you suspect oxidation, degassing the solvent before use can be beneficial. |
IV. Detailed Workup Protocols
Below are step-by-step protocols for a general SNAr reaction involving this compound.
Protocol 1: Standard Aqueous Workup
This protocol is suitable for reactions where the product is significantly less polar than the starting materials and impurities.
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature in an ice-water bath.
-
Slowly pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be at least 3-5 times the volume of the reaction mixture. This step is crucial for diluting polar aprotic solvents like DMSO or DMF, facilitating the transfer of the organic product into an extraction solvent.
-
-
Extraction:
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times. The choice of solvent depends on the polarity of your product.
-
Combine the organic extracts.
-
-
Washing:
-
Wash the combined organic layers with deionized water to remove residual polar solvents.
-
Wash the organic layer with brine to remove excess water and aid in phase separation.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Protocol 2: Workup for Water-Sensitive Products
This protocol is designed for reactions where the product may be sensitive to hydrolysis or other reactions with water.
-
Solvent Removal:
-
If the reaction was performed in a volatile solvent (e.g., THF, acetonitrile), concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
If a high-boiling point solvent like DMSO or DMF was used, proceed to the next step.
-
-
Direct Purification:
-
Dissolve the crude residue in a minimal amount of a suitable solvent.
-
Directly load the concentrated crude material onto a silica gel column for purification. This avoids an aqueous workup altogether.
-
Visualization of the General Workup Workflow
Caption: General Aqueous Workup Workflow.
V. Purification Strategies
Given the potential for colored impurities and side products, purification is a critical step.
Column Chromatography
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Recrystallization
If the crude product is a solid and of sufficient purity, recrystallization can be an effective purification method.[6]
-
Solvent Selection: Choose a solvent or solvent pair in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.[6]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.[6]
-
Isolation: Collect the pure crystals by vacuum filtration.[6]
Visualization of the Purification Workflow
Caption: Recrystallization Purification Workflow.
VI. Conclusion
Successful workup and purification of reactions involving this compound hinge on a systematic approach that anticipates and addresses potential challenges. By understanding the underlying chemistry and employing the troubleshooting strategies and protocols outlined in this guide, researchers can enhance the efficiency and outcome of their synthetic efforts.
VII. References
-
CPAchem. (2023-10-31). Safety data sheet. [Link]
-
EMU Physics Department. (2023-07-04). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Chemistry Stack Exchange. (2020-07-16). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?. [Link]
-
ResearchGate. (2025-08-07). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF. [Link]
-
PubMed Central - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Chemistry LibreTexts. (2021-12-12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
Sources
preventing dinitration in the synthesis of 2,6-Dimethyl-3-nitrofluorobenzene
Technical Support Center: Synthesis of 2,6-Dimethyl-3-nitrofluorobenzene
A Guide to Preventing Dinitration and Maximizing Mononitration Selectivity
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in chemical synthesis. This guide focuses on a frequent issue encountered by researchers: the prevention of dinitration during the synthesis of this compound.
The nitration of 2,6-dimethylfluorobenzene is a classic example of electrophilic aromatic substitution. However, the activating effects of the two methyl groups make the aromatic ring highly susceptible to a second nitration, leading to the formation of the undesired 2,6-Dimethyl-3,5-dinitrofluorobenzene byproduct. Controlling the reaction to favor the mononitrated product is critical for yield and purity.
Core Mechanism: Understanding Reactivity and Regioselectivity
The reaction proceeds via the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1] This powerful electrophile is then attacked by the electron-rich π system of the 2,6-dimethylfluorobenzene ring.[2][3]
The two methyl groups are activating, ortho-, para-directing groups, while the fluorine atom is a deactivating, ortho-, para-directing group. The combined directing effects favor electrophilic attack at the C3 and C5 positions (ortho to one methyl group and meta to the other) and the C4 position (para to both methyls and meta to fluorine). Steric hindrance from the adjacent methyl groups significantly disfavors nitration at the C4 position, making the C3 (and C5) position the most probable site for mononitration.
However, once the first nitro group is added at the C3 position, the resulting this compound is still an activated ring system. The nitro group is a strong deactivator, but the two methyl groups continue to activate the ring, making it susceptible to a second nitration, primarily at the C5 position, to yield the dinitro byproduct.
Caption: Reaction pathway for the nitration of 2,6-dimethylfluorobenzene.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction is producing a high percentage of the 2,6-Dimethyl-3,5-dinitrofluorobenzene byproduct. What are the primary causes and how can I fix this?
Answer: The formation of dinitrated products is a classic sign that the reaction conditions are too harsh. The primary factor is typically temperature, but the concentration of the nitrating agent and reaction time also play crucial roles.[4]
Primary Causes:
-
Elevated Reaction Temperature: The activation energy for the second nitration is higher than the first. If the temperature is too high (e.g., above 10-15°C), the rate of the second nitration increases significantly.
-
Excess Nitrating Agent: Using a molar excess of nitric acid provides more nitronium ions, increasing the probability of a second electrophilic attack on the mononitrated product.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed will inevitably lead to the formation of the more thermodynamically stable dinitro product.
-
Concentrated Reagents: Using highly concentrated acids (e.g., fuming nitric acid or oleum) creates a more potent nitrating mixture, which can be difficult to control for activated substrates.[5]
Solutions:
-
Lower the Reaction Temperature: This is the most effective method.[4] Perform the reaction in an ice bath (0-5°C) or an ice-salt bath to maintain temperatures below 0°C.
-
Control the Rate of Addition: Add the nitrating agent (or the substrate) slowly and dropwise. This ensures that the exothermic heat of reaction can be effectively dissipated, preventing localized temperature spikes that drive dinitration.[6]
-
Use Stoichiometric Control: Carefully control the molar equivalents of nitric acid. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient to drive the reaction to completion without promoting significant dinitration.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
Q2: I've controlled the temperature, but my yield of the mononitro product is still low. What other issues could be at play?
Answer: If dinitration is suppressed and yields are still poor, you may be facing issues with side reactions like oxidation or incomplete reaction.
Potential Causes & Solutions:
-
Oxidation: Highly activating substrates can be oxidized by nitric acid, especially at higher temperatures, leading to the formation of tarry, dark-colored byproducts.[7]
-
Solution: Ensure the temperature is strictly controlled. Using a milder nitrating agent, such as nitric acid in acetic anhydride, can sometimes mitigate oxidation.[7]
-
-
Incomplete Reaction: If conditions are too mild (e.g., temperature is too low or reaction time is too short), the reaction may not go to completion, leaving unreacted starting material.
-
Solution: Allow the reaction to stir for a sufficient time at the controlled low temperature, monitoring by TLC/GC. If the reaction stalls, a very slight, controlled increase in temperature (e.g., from 0°C to 5°C) might be necessary.
-
-
Poor Mixing: If the reaction mixture is not stirred efficiently, localized concentrations of the nitrating agent can lead to side reactions in one part of the flask while other parts remain unreacted.
-
Solution: Use vigorous mechanical or magnetic stirring to ensure the mixture is homogeneous.
-
Q3: What is the best workup and purification procedure to separate the desired mononitro product from the dinitro byproduct?
Answer: The workup is critical for removing acidic residue and preparing the crude product for purification.
Workup Procedure:
-
Quenching: Slowly pour the reaction mixture over crushed ice with stirring. This hydrolyzes any remaining nitrating agent and precipitates the organic products.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Purification: The mononitro and dinitro products often have different polarities. Column chromatography on silica gel is the most effective method for separation. The less polar mononitro product will typically elute before the more polar dinitro product. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) usually provides the best separation.
Frequently Asked Questions (FAQs)
Q: Why is the 3-position the major site of mononitration on 2,6-dimethylfluorobenzene? A: This is due to the directing effects of the substituents. The two methyl groups are strongly activating and direct ortho- and para-. The fluorine is weakly deactivating but also directs ortho- and para-. The C3 position is ortho to one methyl group and meta to the other, making it electronically favorable. The C4 position, while para to a methyl group, is sterically hindered by the two adjacent methyl groups, making attack at C3 more likely.[8]
Q: Are there alternative nitrating agents that can improve selectivity? A: Yes. For highly activated substrates, milder nitrating agents can offer better control.
-
Nitric Acid in Acetic Anhydride: This forms acetyl nitrate in situ, which is a less aggressive nitrating agent than the nitronium ion generated from mixed acid.[7]
-
Metal Nitrates (e.g., Bismuth Subnitrate): In some cases, metal nitrates can provide selective mononitration under milder conditions.[9]
-
Solid Acid Catalysts: Zeolites like H-beta have been used for regioselective nitration of similar compounds like o-xylene, offering environmental benefits by replacing sulfuric acid.[10][11]
Q: How critical is the order of addition of reagents? A: It is critically important for both safety and selectivity. The nitrating mixture (HNO₃/H₂SO₄) should always be prepared by adding the nitric acid slowly to the sulfuric acid while cooling.[6] This is because the dehydration of nitric acid by sulfuric acid to form the nitronium ion is highly exothermic. Adding sulfuric acid to nitric acid can cause a dangerous thermal runaway. When performing the reaction, it is generally preferable to add the cold nitrating mixture dropwise to the solution of the substrate to maintain better control over the reaction exotherm.
Recommended Protocol for Selective Mononitration
This protocol is designed to maximize the yield of this compound while minimizing dinitration.
Materials:
-
2,6-Dimethylfluorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Ice, Sodium Bicarbonate, Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2,6-dimethylfluorobenzene (1.0 eq) in DCM.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to between -5°C and 0°C with vigorous stirring.
-
Nitrating Mixture Preparation: In a separate flask, slowly add concentrated nitric acid (1.05 eq) to pre-chilled concentrated sulfuric acid (2.0 eq). Keep this mixture cold in an ice bath.
-
Addition: Add the cold nitrating mixture to the dropping funnel and add it dropwise to the stirred solution of 2,6-dimethylfluorobenzene over 30-45 minutes. Crucially, ensure the internal reaction temperature does not rise above 5°C. [7]
-
Reaction: After the addition is complete, let the mixture stir at 0-5°C for an additional 30 minutes. Monitor the reaction's progress by TLC.
-
Quenching & Workup: Once the starting material is consumed, slowly pour the reaction mixture onto a stirred slurry of crushed ice. Separate the organic layer. Wash the organic layer with cold water, 5% sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Controlling Nitration Conditions
The following table summarizes key parameters and their expected outcomes based on established principles of electrophilic nitration.
| Parameter | Condition for Mononitration | Condition Leading to Dinitration | Rationale |
| Temperature | -5°C to 5°C | > 15°C | Lower temperatures disfavor the higher activation energy pathway of the second nitration.[4] |
| HNO₃ Molar Ratio | 1.0 - 1.1 equivalents | > 1.5 equivalents | Stoichiometric control limits the availability of the electrophile for a second attack.[7] |
| Reaction Time | Monitor until SM consumed (~30-60 min) | Prolonged ( > 2 hours) | Extended reaction times increase the probability of the mononitro product reacting further. |
| Nitrating Agent | Conc. HNO₃ / H₂SO₄ (controlled) | Fuming HNO₃ / Oleum | Harsher nitrating agents increase reactivity, making the reaction difficult to control.[5] |
| Rate of Addition | Slow, dropwise (30-45 min) | Rapid, bulk addition | Slow addition allows for effective heat dissipation, preventing temperature spikes.[6] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common nitration issues.
References
- Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration.
- SimpleChemics. (2018, April 21). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution.
- Clark, J. (n.d.). Explaining the nitration of benzene - electrophilic substitution. Chemguide.
- Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Chemistry Steps. (n.d.). Nitration of Benzene.
- Olah, G. A., et al. (n.d.). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. PMC - NIH.
- Olah, G. A., et al. (n.d.). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. PNAS.
- ResearchGate. (n.d.). Regioselective nitration of o-xylene to 4-nitro- o-xylene using nitric acid over solid acid catalysts.
- Olah, G. A., et al. (n.d.). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. ResearchGate.
- ResearchGate. (n.d.). Beta zeolite: An efficient and eco-friendly catalyst for the nitration of o-xylene with high regio-selectivity in liquid phase.
- Google Patents. (n.d.). CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene.
- Rodrigues, J. A. R., et al. (n.d.). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. PMC - NIH.
- Google Patents. (n.d.). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene.
- Wikipedia. (n.d.). 3-Nitrochlorobenzene.
- PrepChem.com. (n.d.). Synthesis of Prepration of m-nitrochlorobenzene.
Sources
- 1. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 2. alevelh2chemistry.com [alevelh2chemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in the Reduction of 2,6-Dimethyl-3-nitrofluorobenzene
Welcome to the Technical Support Center for the catalytic reduction of 2,6-Dimethyl-3-nitrofluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the challenges associated with catalyst poisoning during this specific hydrogenation reaction. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.
Introduction: The Challenge of Reducing this compound
The catalytic hydrogenation of this compound is a critical transformation in the synthesis of valuable pharmaceutical intermediates. However, the reaction is not without its challenges. The sterically hindered nature of the substrate, due to the two methyl groups flanking the nitro group, can affect reaction rates. More importantly, the presence of a fluorine atom introduces the potential for the undesirable side reaction of hydrodehalogenation. Catalyst poisoning, the deactivation of the catalyst by impurities, further complicates this process, leading to decreased reaction efficiency, low yields, and product contamination. This guide will equip you with the knowledge to identify, prevent, and remedy catalyst poisoning in your experiments.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the reduction of this compound.
I. Diagnosing Catalyst Poisoning
Q1: My reaction is sluggish or has completely stalled. How do I know if catalyst poisoning is the culprit?
A1: A stalled or significantly slowed reaction is a classic symptom of catalyst poisoning. Other indicators include:
-
Incomplete Conversion: Even with extended reaction times or increased hydrogen pressure, the starting material is not fully consumed.
-
Reduced Product Yield and Selectivity: You observe a lower than expected yield of the desired 2,6-Dimethyl-3-fluoroaniline and/or an increase in byproducts.
-
Change in Catalyst Appearance: The catalyst may change color or consistency.
-
Need for Harsher Conditions: The reaction requires higher temperatures or pressures than initially anticipated to proceed.
A simple diagnostic test is to carefully add a fresh batch of catalyst to the stalled reaction mixture under an inert atmosphere. If the reaction resumes, it is highly probable that the original catalyst was poisoned.
Q2: What are the most likely sources of catalyst poisons in my reaction?
A2: Catalyst poisons can be introduced from various sources, including the reactants, solvents, and the experimental setup itself. Common culprits include:
-
Sulfur Compounds: Hydrogen sulfide (H₂S), thiols, and thiophenes are potent poisons for noble metal catalysts like palladium and platinum.[1] These can originate from contaminated starting materials or solvents.
-
Nitrogen Compounds: While the nitro group is the substrate, other nitrogen-containing functional groups, such as amines and amides present as impurities, can act as inhibitors.[1]
-
Heavy Metals: Trace amounts of metals like lead, mercury, and arsenic can irreversibly poison the catalyst.[1]
-
Halides: Although your substrate contains fluorine, other halide ions (Cl⁻, Br⁻, I⁻) from impurities can act as catalyst poisons.[1]
-
Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas supply, CO can strongly adsorb to the catalyst's active sites.
II. Common Poisons and Their Mechanisms
Q3: How do sulfur compounds poison my palladium or platinum catalyst?
A3: Sulfur compounds are notorious for their strong and often irreversible poisoning of platinum group metal catalysts. They function by:
-
Strong Chemisorption: Sulfur atoms have a high affinity for the metal surface and form strong metal-sulfide bonds. This blocks the active sites, preventing the adsorption of the nitro group and hydrogen.
-
Electronic Modification: The adsorbed sulfur can alter the electronic properties of the metal surface, reducing its catalytic activity.
dot graph "Sulfur_Poisoning_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_reaction" { label="Catalytic Cycle"; bgcolor="#F1F3F4"; "Active_Site" [label="Pd or Pt Active Site", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nitro_Compound" [label="this compound"]; "Hydrogen" [label="H₂"]; "Product" [label="2,6-Dimethyl-3-fluoroaniline"];
}
subgraph "cluster_poisoning" { label="Poisoning"; bgcolor="#F1F3F4"; "Sulfur_Compound" [label="Sulfur Impurity (e.g., R-SH)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Poisoned_Site" [label="Poisoned Active Site (Pd-S)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
} } caption { label="Mechanism of Sulfur Poisoning on a Catalyst Surface"; fontsize=10; fontname="Arial"; }
Q4: Can the product, 2,6-Dimethyl-3-fluoroaniline, act as a catalyst poison?
A4: Yes, this is a form of product inhibition. The resulting amine product can adsorb onto the catalyst surface, competing with the starting nitro compound for active sites. This is particularly relevant in sterically hindered systems where product desorption might be slower. While generally a form of reversible inhibition, high product concentrations can significantly slow the reaction rate.
Q5: My main side product is 2,6-dimethylaniline (defluorination). Is this related to catalyst poisoning?
A5: While not a direct result of poisoning by an external agent, the formation of the dehalogenated product is a catalyst-mediated side reaction. The choice of catalyst and reaction conditions greatly influences the extent of hydrodehalogenation. Palladium catalysts are generally more prone to causing dehalogenation than platinum catalysts.[2] Interestingly, selective poisoning can sometimes be used to reduce dehalogenation. Certain additives can preferentially block the catalyst sites responsible for C-F bond cleavage.[2]
III. Prevention and Mitigation Strategies
Q6: How can I prevent catalyst poisoning in the first place?
A6: Proactive prevention is the most effective strategy. This involves:
-
High-Purity Reagents: Use high-purity this compound, solvents, and hydrogen gas.
-
Feed Purification: If impurities are suspected in the starting material, consider purification by recrystallization or chromatography before the reaction.
-
Inert Atmosphere: Handle the catalyst and set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture.
-
Dedicated Glassware: Use scrupulously clean glassware dedicated to catalytic reactions to avoid cross-contamination.
Q7: My catalyst is poisoned. Can it be regenerated?
A7: In some cases, yes. The feasibility of regeneration depends on whether the poisoning is reversible or irreversible.
-
Reversible Poisoning: Caused by weakly adsorbed species. Regeneration can often be achieved by:
-
Washing: Washing the catalyst with a suitable solvent to remove the poison.
-
Thermal Treatment: Gently heating the catalyst under a stream of inert gas to desorb the poison.
-
-
Irreversible Poisoning: Involves the formation of strong chemical bonds between the poison and the catalyst. Regeneration is more challenging and may require:
-
Chemical Treatment: Using acidic or basic solutions to dissolve and remove the poison.
-
Oxidative/Reductive Cycles: Subjecting the catalyst to controlled oxidation followed by reduction to regenerate the active metal sites.
-
For severe irreversible poisoning, replacing the catalyst is often the most practical solution.
dot graph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Start" [label="Reaction Stalled or Sluggish", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Add_Fresh_Catalyst" [label="Add Fresh Catalyst", shape=diamond]; "Rate_Increase" [label="Reaction Rate Increases?", shape=diamond]; "Poisoning_Confirmed" [label="Catalyst Poisoning Confirmed", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Other_Issue" [label="Investigate Other Issues\n(e.g., H₂ supply, temperature, mixing)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Identify_Source" [label="Identify Potential Poison Source", shape=diamond]; "Purify_Reagents" [label="Purify Starting Materials/Solvents"]; "Check_H2" [label="Check H₂ Purity"]; "Regenerate_Catalyst" [label="Attempt Catalyst Regeneration"]; "Replace_Catalyst" [label="Replace Catalyst"]; "Optimize_Conditions" [label="Optimize Reaction Conditions"];
"Start" -> "Add_Fresh_Catalyst"; "Add_Fresh_Catalyst" -> "Rate_Increase"; "Rate_Increase" -> "Poisoning_Confirmed" [label="Yes"]; "Rate_Increase" -> "Other_Issue" [label="No"]; "Poisoning_Confirmed" -> "Identify_Source"; "Identify_Source" -> "Purify_Reagents" [label="Reagents"]; "Identify_Source" -> "Check_H2" [label="Gas"]; "Purify_Reagents" -> "Optimize_Conditions"; "Check_H2" -> "Optimize_Conditions"; "Poisoning_Confirmed" -> "Regenerate_Catalyst"; "Regenerate_Catalyst" -> "Replace_Catalyst" [label="If unsuccessful"]; "Replace_Catalyst" -> "Optimize_Conditions"; } caption { label="A logical workflow for troubleshooting catalyst poisoning."; fontsize=10; fontname="Arial"; }
Experimental Protocols
Protocol 1: Screening for Catalyst Poisons in Starting Material
This protocol outlines a method to determine if the this compound starting material contains catalyst poisons.
-
Setup: In two identical small-scale hydrogenation vessels, add the same amount of a standard, easily reducible substrate (e.g., nitrobenzene), solvent, and catalyst (e.g., 5% Pd/C).
-
Spiking: To one vessel, add a small amount (e.g., 1-5 mol%) of the this compound lot . The other vessel will serve as the control.
-
Hydrogenation: Run both reactions under identical conditions (temperature, pressure, stirring rate).
-
Analysis: Monitor the consumption of the standard substrate (nitrobenzene) in both reactions by TLC, GC, or LC-MS.
-
Interpretation: If the reaction with the added this compound is significantly slower than the control, it indicates the presence of a catalyst poison in your starting material.
Protocol 2: Catalyst Regeneration by Solvent Washing (for Reversible Poisoning)
-
Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture under an inert atmosphere.
-
Washing: Wash the recovered catalyst multiple times with a solvent in which the suspected poison is soluble but the catalyst is not. For non-polar poisons, a non-polar solvent like hexane can be used. For more polar poisons, ethanol or ethyl acetate may be effective.
-
Drying: Dry the washed catalyst under vacuum.
-
Testing: Reuse the regenerated catalyst in a small-scale reaction to assess the recovery of its activity.
Data Presentation: Catalyst Susceptibility to Common Poisons
The following table summarizes the general susceptibility of common hydrogenation catalysts to various poisons.
| Catalyst | Sulfur Compounds | Halide Ions | Nitrogen Compounds | Heavy Metals |
| Pd/C | High | Moderate | Moderate | High |
| Pt/C | High | Low-Moderate | Moderate | High |
| Raney Ni | Very High | High | High | Very High |
This table provides a general guideline. The actual susceptibility can vary based on the specific catalyst preparation and reaction conditions.
References
- Wikipedia.
Sources
Technical Support Center: Monitoring 2,6-Dimethyl-3-nitrofluorobenzene Reactions by TLC
As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 2,6-Dimethyl-3-nitrofluorobenzene. This substrate is commonly used in nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is displaced by a nucleophile, facilitated by the electron-withdrawing nitro group.[1][2] Accurate reaction monitoring is critical for optimizing yield, minimizing byproduct formation, and determining reaction completion. This guide is structured as a series of troubleshooting questions and FAQs to directly address challenges encountered in the lab.
Core Principles: The Chemistry Behind the TLC Plate
In a typical SNAr reaction, this compound (SM) is converted to a product (P) by replacing the fluorine atom with a nucleophile (e.g., an amine, alkoxide). This chemical transformation leads to a significant change in molecular polarity, which is the basis for separation by TLC.[3][4]
-
Starting Material (SM): this compound is a relatively non-polar aromatic compound.
-
Product (P): The product, often containing a new amine or ether functional group, is typically more polar than the starting material. This increased polarity is due to the introduction of functional groups capable of hydrogen bonding or stronger dipole-dipole interactions.
-
TLC Behavior: On a standard silica gel plate (a polar stationary phase), the more polar product will interact more strongly with the silica and travel a shorter distance up the plate.[5] Therefore, the product spot will have a lower Retention Factor (Rf) value than the starting material spot.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter while running TLC for your reaction.
Question 1: My spots are streaking or "tailing" down the lane. What's causing this and how do I fix it?
Answer: Spot streaking is a common issue that can obscure results and make Rf calculation impossible. The primary causes are sample overloading or improper solvent composition.[6][7]
-
Causality (Sample Overloading): Applying too much sample to the origin saturates the stationary phase. As the mobile phase moves, it cannot effectively dissolve and transport the entire spot at once, leading to a continuous "tail" of material.
-
Causality (Inappropriate Solvent/Acidity): Highly polar or acidic/basic compounds can interact too strongly or inconsistently with the silica gel. For example, amine products can protonate on the acidic silica surface, causing them to "stick" and streak.
Solutions & Protocol:
-
Dilute Your Sample: Prepare a more dilute solution of your reaction mixture for spotting. A concentration of ~1-5% is often a good starting point.[5] Spot multiple times in the same location, allowing the solvent to fully evaporate between applications, to increase concentration without overloading.[6][7]
-
Modify the Mobile Phase:
-
For acid-sensitive compounds, add a small amount of a basic modifier like triethylamine or ammonia (e.g., 0.1–2.0%) to your eluent.[6]
-
For base-sensitive compounds, add a small amount of an acidic modifier like acetic acid or formic acid (e.g., 0.1–2.0%) to the mobile phase.[6] This neutralizes active sites on the silica gel, leading to sharper, more defined spots.
-
Question 2: The spots for my starting material and product are too close together (ΔRf is too small). How can I improve the separation?
Answer: Poor separation indicates that the chosen mobile phase is not optimal for differentiating between the polarities of your compounds. The goal is to find a solvent system where the starting material has an Rf of approximately 0.5-0.6 and the product has a lower, distinct Rf.[8]
-
Causality: If the eluent is too polar, all compounds will travel too far up the plate (high Rf values), compressing the separation. If the eluent is not polar enough, all compounds will remain near the baseline (low Rf values).
Solutions & Protocol:
-
Systematically Adjust Polarity: The most common eluent for these reactions is a mixture of a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate).[9][10]
-
If spots are too high (Rf > 0.8): Decrease the polarity of the mobile phase. Reduce the proportion of ethyl acetate in your hexane:ethyl acetate mixture (e.g., move from 4:1 to 9:1).
-
If spots are too low (Rf < 0.2): Increase the polarity of the mobile phase. Increase the proportion of ethyl acetate (e.g., move from 9:1 to 4:1).
-
-
Try Different Solvents: If adjusting the ratio is insufficient, change the solvents entirely. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity of the separation.
Question 3: I see an unexpected third spot on my TLC plate. What could it be?
Answer: An unexpected spot could be an impurity in the starting material, a reaction intermediate, a byproduct, or a sign of compound decomposition on the silica gel plate.[11]
-
Causality (Byproducts): SNAr reactions can sometimes yield side products. For instance, if water is present, hydrolysis of the starting material could occur, leading to 2,6-dimethyl-3-nitrophenol.
-
Causality (Decomposition): Some organic molecules are sensitive to the acidic nature of silica gel and can degrade during chromatography.[11]
Solutions & Protocol:
-
Run Controls: Always run a lane with only your starting material to check for impurities.
-
Perform a 2D TLC: To test for stability on the silica plate, perform a 2D TLC.
-
Spot the reaction mixture in one corner of a square TLC plate.
-
Run the plate in the first dimension using your chosen eluent.
-
Remove the plate, dry it completely, and rotate it 90 degrees.
-
Run the plate again in the second dimension using the same eluent.
-
Interpretation: If the compounds are stable, all spots will appear along the diagonal. Spots that appear off the diagonal represent compounds that decomposed during the analysis.[11]
-
Question 4: My spots are not visible under the UV lamp. How can I visualize them?
Answer: While this compound and many of its derivatives are aromatic and should be UV-active, their concentration might be too low, or they may not quench fluorescence effectively.[12][13] In this case, chemical staining is required.
-
Causality: A compound must absorb UV light at 254 nm to appear as a dark spot on a fluorescent TLC plate.[13][14] If the concentration is below the detection limit or if the compound has a poor chromophore for that wavelength, it will be invisible.
Solutions & Protocol:
-
Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[12] This method is non-destructive, but the spots will fade over time, so they should be circled immediately.[12][13]
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as amines or alcohols (common products). Prepare a solution of 1.5g KMnO₄, 10g K₂CO₃, and 1.25mL 10% NaOH in 200mL water. Dip the plate in the solution and gently heat. Oxidizable compounds will appear as yellow-brown spots on a purple background.[15]
-
Nitro-Group Specific Stain (Reduction & Diazotization): This is a highly sensitive and specific method for visualizing the starting material or other nitro-containing compounds.[16]
-
Step 1 (Reduction): Spray the plate with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl and heat at 100°C for 10-15 minutes. This reduces the nitro group (-NO₂) to an amine (-NH₂).[16][17]
-
Step 2 (Diazotization & Coupling): Cool the plate, spray it with 2% aqueous sodium nitrite (NaNO₂), and then immediately spray with a 10% solution of β-naphthol in 10% aqueous NaOH.[16] This sequence converts the newly formed amine into a brightly colored azo dye (orange to red spot).
-
Frequently Asked Questions (FAQs)
Q: What is a good starting mobile phase for monitoring this reaction?
A: A mixture of 7:1 Hexane:Ethyl Acetate is an excellent starting point. This system provides a good polarity balance for many aromatic nitro compounds and their derivatives.[9][10] From here, you can adjust the ratio to optimize separation as described in the troubleshooting guide.
Q: How do I use TLC to know when my reaction is complete?
A: A reaction is considered complete when the spot corresponding to the limiting reactant (in this case, likely this compound) is no longer visible in the reaction mixture lane.[5][18] To properly assess this, use a three-lane spotting system on your TLC plate:
-
Lane 1 (SM): A spot of the pure starting material.
-
Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it.[18]
-
Lane 3 (RM): A spot of the reaction mixture.
As the reaction proceeds, you will see the SM spot in Lane 3 diminish while the product spot (at a lower Rf) intensifies. The reaction is finished when the SM spot in Lane 3 has completely disappeared. The co-spot lane helps to unambiguously identify the SM spot in the reaction mixture, even if Rf values shift slightly.[18]
Q: My reaction is in a high-boiling solvent like DMF or DMSO, and it creates a huge smear from the origin. What should I do?
A: This is a very common problem. High-boiling, polar solvents like DMF and DMSO are not volatile and will streak up the entire lane, carrying your compounds with them.
-
Solution 1 (High Vacuum): Spot the TLC plate as usual. Before placing it in the developing chamber, put the plate into a flask or vacuum desiccator and apply high vacuum for 5-10 minutes. This will remove the majority of the high-boiling solvent, allowing for a clean separation.[11]
-
Solution 2 (Micro-Workup): Take a small aliquot (~0.1 mL) of your reaction mixture and perform a quick micro-workup. Add it to a small vial with ~1 mL of water and ~1 mL of ethyl acetate. Shake well, then use a pipette to carefully remove a sample from the top organic layer to spot on your TLC plate. This extracts your compounds into a volatile solvent, leaving the DMF or DMSO behind in the aqueous layer.[8]
Reference Data
The following table provides typical Rf values for guidance. Actual values may vary based on specific lab conditions (temperature, plate manufacturer, chamber saturation).
| Compound | Structure (Example Product) | Mobile Phase | Approx. Rf Value | Visualization |
| This compound (Starting Material) | 7:1 Hexane:EtOAc | ~0.65 | UV (dark spot) | |
| N-benzyl-2,6-dimethyl-3-nitroaniline (Example Product) | 7:1 Hexane:EtOAc | ~0.30 | UV (dark spot), KMnO₄ (yellow spot) | |
| 2,6-Dimethyl-3-nitrophenol (Potential Byproduct) | 7:1 Hexane:EtOAc | ~0.45 | UV (dark spot), stains |
References
- Department of Chemistry, University of Rochester.
- Tanabe, K., Matsushita, H., & Kuo, C. T. (1986). Separation of Aromatic Nitro Compounds by One-dimensional Dual Band Thin-Layer Chromatography and High Speed Liquid Chromatography. Journal of Japan Society of Air Pollution, 21(6), 535. [Link]
- Sandtorv, A. (2021, June 20). 2.4: TLC -ANALYSIS. Chemistry LibreTexts. [Link]
- International Journal of Chemical and Physical Sciences. (2015).
- Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
- Bitesize Bio. (2022, June 3).
- Washington State University. Monitoring Reactions by TLC. [Link]
- University of York.
- Wikipedia.
- Chemistry LibreTexts. (2022, August 21). 5.
- Virtual Amrita Laboratories.
- Royal Society of Chemistry. (2013). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Anal. Methods, 5, 634-640. [Link]
- Labster.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
- University of Colorado Boulder.
- Scribd.
- Ghafoor, A., & Bark, L. S. (1982). Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan, 4(3), 147. [Link]
- Chemistry LibreTexts. (2022, February 2). 3.
- Vapourtec.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. vapourtec.com [vapourtec.com]
- 3. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. silicycle.com [silicycle.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Chromatography [chem.rochester.edu]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. theory.labster.com [theory.labster.com]
- 15. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ijcps.org [ijcps.org]
- 18. chem.libretexts.org [chem.libretexts.org]
troubleshooting low conversion in 2,6-Dimethyl-3-nitrofluorobenzene reactions
Welcome to the technical support center for 2,6-Dimethyl-3-nitrofluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile intermediate. Here, we address common challenges, particularly low conversion rates, and provide in-depth, field-proven troubleshooting strategies.
Understanding the Substrate: Electronic and Steric Profile
This compound presents a unique combination of electronic and steric factors that significantly influence its reactivity. The fluorine atom and the nitro group are key players in activating the aromatic ring for nucleophilic aromatic substitution (SNAr), while the two methyl groups introduce considerable steric hindrance.
-
Electronic Effects: The nitro group (-NO₂) is a powerful electron-withdrawing group, which is essential for activating the aromatic ring towards nucleophilic attack.[1] It stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during SNAr reactions.[2][3] The fluorine atom also contributes to the activation of the ring through its high electronegativity, making the carbon atom it is attached to highly electrophilic.[4] In SNAr, the rate-determining step is typically the nucleophilic attack, and fluorine's ability to polarize the C-F bond accelerates this initial step.[4]
-
Steric Hindrance: The two methyl groups ortho to the fluorine atom create significant steric congestion around the reaction center. This steric hindrance can impede the approach of the nucleophile, potentially leading to lower reaction rates and yields compared to less substituted analogues.[5][6]
Troubleshooting Guide: Low Conversion and Byproduct Formation
Low conversion is a frequent challenge in reactions with this compound. The following section provides a structured approach to diagnosing and resolving these issues.
Issue 1: Low or No Product Yield
A common and frustrating observation is the lack of significant product formation. This can often be traced back to several key factors.
Initial Diagnosis:
-
Reaction Monitoring: Are you monitoring the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS)? A lack of product detection could be due to analytical issues.
-
Starting Material Integrity: Have you confirmed the purity and identity of your this compound and the nucleophile? Degradation or impurities can inhibit the reaction.
Potential Causes & Corrective Actions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Reaction Temperature | SNAr reactions often have a significant activation energy barrier, especially with sterically hindered substrates. Elevated temperatures are frequently required to overcome this.[1][4] | Gradually increase the reaction temperature in 10-20 °C increments. Monitor for product formation and potential decomposition. |
| Weak Nucleophile or Inadequate Activation | The nucleophile must be sufficiently reactive to attack the electron-deficient aromatic ring. For alcohols and amines, deprotonation to form the more potent alkoxide or amide is crucial.[4] | If using a neutral nucleophile like an alcohol, ensure a strong enough base (e.g., NaH, K₂CO₃) is used in at least a stoichiometric amount to generate the corresponding alkoxide.[1][7] |
| Inappropriate Solvent Choice | Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred for SNAr reactions.[1][4] They effectively solvate the cation of the base and stabilize the charged Meisenheimer intermediate without deactivating the nucleophile through hydrogen bonding.[1] | Switch to a high-purity, anhydrous polar aprotic solvent. Ensure all reactants are soluble at the reaction temperature to avoid a slow heterogeneous reaction.[1] |
| Steric Hindrance | The methyl groups flanking the fluorine atom can physically block the nucleophile from attacking the reaction site.[8] | Consider using a less sterically bulky nucleophile if possible. In some cases, higher temperatures can help overcome the steric barrier. |
Troubleshooting Workflow for Low/No Product Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Formation of Multiple Products/Byproducts
The appearance of multiple spots on a TLC plate or several peaks in your chromatogram indicates the formation of side products.
Potential Causes & Corrective Actions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Presence of Water | Water can act as a competing nucleophile, leading to the formation of the corresponding phenol (2,6-Dimethyl-3-nitrophenol).[1] | Use anhydrous solvents and reagents. Thoroughly dry all glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with Solvent | At elevated temperatures, some solvents like DMF can decompose to generate dimethylamine, which can then act as a nucleophile.[4] | If this is suspected, switch to a more thermally stable solvent like DMSO. |
| Over-reaction or Di-substitution | If the product of the initial reaction is still reactive under the reaction conditions, further substitution can occur. | Employ milder reaction conditions, such as a lower temperature, a weaker base, or a shorter reaction time.[4] |
| Degradation of Starting Material or Product | High temperatures or highly basic/acidic conditions can lead to the decomposition of your starting materials or the desired product.[4] | Run the reaction at the lowest effective temperature. Consider a milder base if decomposition is suspected. |
Frequently Asked Questions (FAQs)
Q1: Why is fluorine a good leaving group in this SNAr reaction when it's typically a poor leaving group in SN2 reactions?
In SNAr reactions, the rate-determining step is usually the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group.[4] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[4] This accelerates the formation of the Meisenheimer complex. The subsequent loss of the fluoride ion to restore aromaticity is a faster step. Therefore, the leaving group ability in SNAr is often the reverse of that in SN2 reactions (F > Cl > Br > I).[4]
Q2: My reaction mixture turns a dark color. What does this indicate?
A dark coloration, often crimson or deep red, can be indicative of the formation of the Meisenheimer complex, the stabilized anionic intermediate of the SNAr reaction.[7] However, the formation of a dark, tar-like substance often suggests decomposition of the starting material or product, which can be caused by excessively high temperatures or other harsh conditions.[9] If you observe tar formation, it is advisable to repeat the reaction under milder conditions.[9]
Q3: Can the nitro group itself react or interfere with the reaction?
The nitro group is crucial for activating the ring to nucleophilic attack.[1] Under certain conditions, particularly with strong reducing agents, the nitro group can be reduced to an amino group.[10] However, in a typical SNAr reaction with a nucleophile and a base, the nitro group is generally stable.
Q4: I am performing a nitration to synthesize this compound and getting low yields and multiple isomers. How can I optimize this?
The direct nitration of 2,6-dimethylfluorobenzene can be challenging. The two methyl groups are ortho, para-directing, while the fluorine is also ortho, para-directing. This can lead to a mixture of nitrated products. To improve the yield of the desired 3-nitro isomer, careful control of reaction conditions is essential. Using a nitrating mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0-10 °C) can help control the regioselectivity.[11] Polynitration is also a potential side reaction if the conditions are too harsh (e.g., high temperature or excess nitrating agent).[9][12]
Experimental Protocol: General Procedure for SNAr with an Alcohol Nucleophile
This protocol provides a starting point for the reaction of this compound with an alcohol. Optimization will likely be required based on the specific alcohol used.
Materials:
-
This compound
-
Alcohol nucleophile (1.1-1.5 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.
-
Alkoxide Formation: Under a positive pressure of inert gas, add the alcohol to anhydrous DMSO in the flask. Cool the solution to 0 °C in an ice bath. Cautiously add the sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
SNAr Reaction: Dissolve the this compound in a minimal amount of anhydrous DMSO and add it to the dropping funnel. Add the solution dropwise to the stirred alkoxide mixture at room temperature.
-
Reaction Monitoring & Heating: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish at room temperature, gradually heat the mixture to 60-100 °C. Maintain the reaction at this temperature until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench by pouring it into ice-cold water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- Chemistry Steps. (n.d.). Activating and Deactivating Groups.
- Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups in Electrophilic Aromatic Substitution. Master Organic Chemistry.
- LibreTexts Chemistry. (2022, October 4). 7.4: Activation and Deactivation.
- LibreTexts Chemistry. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
- Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts.
- Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry.
- ResearchGate. (n.d.). Reaction development A Optimization of reaction conditions.
- ResearchGate. (n.d.). Optimization of Reaction Conditions.
- ResearchGate. (2025, August 10). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
- ResearchGate. (n.d.). Optimization of reaction conditions a.
- Google Patents. (n.d.). CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene.
- PubMed Central. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
- ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.
- ePrints Soton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics.
- Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
- ChemRxiv. (n.d.). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles.
- Google Patents. (n.d.). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene.
- Wikipedia. (n.d.). 3-Nitrochlorobenzene.
- PrepChem.com. (n.d.). Synthesis of Prepration of m-nitrochlorobenzene.
- MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene.
- Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
- Scribd. (n.d.). CN1357530A - Process of Preparing 2,3,4-Trifluoro Nitrobenzene Using O-Chloro Nitrobenzene - Google Patents.
- ResearchGate. (2019, December 7). Understanding the Mechanism of Nitrobenzene Nitration with Nitronium Ion: A Molecular Electron Density Theory Study.
- PubChem. (n.d.). 2-Fluoro-1,3-dimethyl-5-nitrobenzene.
- NCERT. (n.d.). NCERT Solutions for Class 11 Chemistry Chapter 13 – Free PDF Download.
- Chemguide. (n.d.). The nitration of benzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Aromatic Reactivity [www2.chemistry.msu.edu]
- 11. Page loading... [wap.guidechem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Regioselectivity in the Substitution of 2,6-Dimethyl-3-nitrofluorobenzene
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,6-Dimethyl-3-nitrofluorobenzene. Here, we will delve into the nuanced interplay of electronic and steric effects, with a particular focus on the critical role of temperature in dictating reaction outcomes. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to achieve your desired isomeric products.
Frequently Asked Questions (FAQs)
Q1: What are the possible regioisomers in the nucleophilic aromatic substitution of this compound, and which is electronically favored?
In the SNAr reaction of this compound, a nucleophile (Nu-) can displace the fluorine atom. The nitro group (NO2), a potent electron-withdrawing group, activates the aromatic ring for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[1] This stabilization is most effective when the negative charge can be delocalized onto the nitro group through resonance, which occurs when the nucleophile attacks the positions ortho or para to the nitro group.
In this specific substrate, two positions are activated by the nitro group for substitution of the fluorine:
-
Position 4 (para-substitution): The nucleophile attacks the carbon para to the nitro group.
-
Position 2 (ortho-substitution): The nucleophile attacks the carbon ortho to the nitro group.
Electronically, both positions are activated. However, the inductive effect of the nitro group, which withdraws electron density most strongly from the closest carbons, would suggest that the ortho position is more electrophilic and therefore more prone to nucleophilic attack.[1][2]
Q2: How do the methyl groups influence the regioselectivity of the reaction?
The two methyl groups at positions 2 and 6 introduce significant steric hindrance.[3][4][5][6][7] While the methyl group at position 6 does not directly impede attack at the fluorine-bearing carbon, the methyl group at position 2 provides substantial steric bulk around the ortho position. This steric hindrance can significantly slow down the rate of nucleophilic attack at this site, making the less hindered para position the more likely site of reaction.[3][6][7]
Q3: How does temperature affect the ortho vs. para product ratio?
Temperature is a critical parameter for controlling the regioselectivity of this reaction, as it governs the principles of kinetic versus thermodynamic control.
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is under kinetic control, meaning the product that is formed fastest will predominate.[8] The transition state leading to the kinetically favored product has a lower activation energy. In this case, due to the strong inductive effect of the nitro group, the ortho position is more electron-deficient, potentially leading to a faster initial attack by the nucleophile. However, the steric hindrance from the adjacent methyl group will raise the energy of this transition state.
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction is under thermodynamic control. This means that if the reaction is reversible, the more stable product will be the major isomer.[8] The para-substituted product is generally expected to be thermodynamically more stable due to reduced steric strain between the incoming nucleophile and the adjacent methyl group. By providing enough energy to overcome the activation barriers for both pathways and potentially allowing for equilibration, higher temperatures will favor the formation of the more stable para isomer.
Q4: Can computational chemistry predict the regioselectivity in this system?
Yes, computational methods, particularly Density Functional Theory (DFT) calculations, can be powerful tools for predicting the regioselectivity of SNAr reactions.[9][10][11][12][13] By calculating the energies of the transition states for both the ortho and para attack, one can predict the kinetically favored product. Similarly, by calculating the relative energies of the final products, the thermodynamically favored isomer can be determined. These computational studies can provide valuable insights before extensive experimental optimization.[9][10][11]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no conversion | 1. Insufficiently activated aromatic ring.2. Poor nucleophile.3. Low reaction temperature. | 1. While the nitro group is a strong activator, ensure your reaction conditions (solvent, base) are optimal.2. Use a stronger nucleophile or a catalyst to enhance nucleophilicity.3. Gradually increase the reaction temperature. Monitor for side product formation. |
| Mixture of ortho and para isomers | The reaction conditions are allowing for the formation of both the kinetic and thermodynamic products. | 1. To favor the para (thermodynamic) product: Increase the reaction temperature and prolong the reaction time to allow for equilibration to the more stable isomer.2. To favor the ortho (kinetic) product: Run the reaction at a lower temperature. This may require a more reactive nucleophile or longer reaction times to achieve reasonable conversion. |
| Predominantly undesired isomer formed | The reaction is being run under conditions that favor the undesired kinetic or thermodynamic product. | 1. If the ortho product is undesired: Increase the reaction temperature.2. If the para product is undesired: Decrease the reaction temperature. Consider using a bulkier nucleophile to further disfavor attack at the sterically hindered ortho position. |
| Side product formation | 1. Reaction temperature is too high, leading to decomposition.2. The nucleophile is reacting with other functional groups. | 1. Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS.2. Protect sensitive functional groups on the nucleophile if necessary. |
Experimental Protocol: Investigating the Effect of Temperature
This protocol provides a framework for systematically studying the effect of temperature on the regioselectivity of the amination of this compound with a model amine, piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
-
Heating/cooling system with precise temperature control
-
Analytical instrumentation for product ratio determination (e.g., GC-MS, 1H NMR)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of piperidine (1.2 eq).
-
Temperature Screening:
-
Low Temperature (Kinetic Control): Cool the reaction mixture to 0 °C and stir for 24 hours.
-
Room Temperature: Stir the reaction mixture at 25 °C for 24 hours.
-
Elevated Temperature (Thermodynamic Control): Heat the reaction mixture to 80 °C and stir for 12 hours.
-
-
Work-up: Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by 1H NMR or GC-MS to determine the ratio of the ortho and para substituted products.
Expected Data Summary
The following table illustrates a hypothetical outcome based on the principles of kinetic and thermodynamic control. Actual results may vary depending on the specific nucleophile and reaction conditions.
| Temperature (°C) | Reaction Time (h) | Predominant Control | Expected Major Isomer | Expected ortho/para Ratio |
| 0 | 24 | Kinetic | ortho | > 3:1 |
| 25 | 24 | Mixed | Mixture | ~ 1:1 |
| 80 | 12 | Thermodynamic | para | < 1:3 |
Visualizing the Reaction Pathways
Caption: Reaction pathways for the substitution of this compound.
Logical Relationship Diagram
Caption: Influence of temperature on reaction control and product outcome.
References
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
- Gorelsky, S. I. (n.d.). Methodology of calculations of the electronic structure of coordination compounds.
- Kinetic vs. Thermodynamic Control. (n.d.). Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry LibreTexts.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. puceinvestiga.puce.edu.ec [puceinvestiga.puce.edu.ec]
Validation & Comparative
A Comparative Guide to Leaving Groups in Nucleophilic Aromatic Substitution of Nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Rethinking Leaving Group Ability in SNAr Chemistry
In the realm of synthetic organic chemistry, the principles governing nucleophilic substitution on aliphatic carbons (SN1/SN2) are foundational. However, when the reaction shifts to an activated aromatic scaffold, such as a dimethyl-nitrobenzene, these established rules are inverted. In Nucleophilic Aromatic Substitution (SNAr), the reaction rate is not primarily dictated by the leaving group's ability to depart, but by the stability of the reaction intermediate. This guide provides an in-depth comparison of common leaving groups in the SNAr of nitro-activated aromatic systems. While direct kinetic data on dimethyl-nitrobenzene isomers can be sparse, we will leverage the extensively studied dinitrobenzene systems as highly relevant models to elucidate the core principles. We will explore the mechanistic underpinnings of the "element effect," present comparative experimental data, and provide a robust protocol for empirical evaluation.
The central thesis is that in SNAr reactions, the most electronegative halogens, particularly fluorine, serve as the superior leaving groups. This is a direct consequence of the reaction mechanism, where the rate-determining step is the initial nucleophilic attack and formation of a stabilized anionic intermediate, not the subsequent elimination of the leaving group.[1][2]
The SNAr Mechanism: A Tale of Two Steps
Unlike Sngcontent-ng-c4006390337="" class="ng-star-inserted">N2 reactions, a direct backside attack is sterically impossible for an aryl halide.[2] Similarly, the Sngcontent-ng-c4006390337="" class="ng-star-inserted">N1 pathway is highly unfavorable due to the instability of the resulting aryl cation.[2] Instead, the SNAr reaction proceeds via a distinct two-step addition-elimination mechanism.[3][4]
-
Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] The presence of strong electron-withdrawing groups (EWGs), such as a nitro (–NO₂) group, positioned ortho or para to the leaving group is crucial for stabilizing this intermediate.[6][7]
-
Leaving Group Departure (Fast Step): The aromaticity of the ring is restored by the elimination of the leaving group.[3]
The energy profile of this reaction is dominated by the high activation barrier of the first step. Consequently, factors that stabilize the Meisenheimer complex have the most profound impact on the overall reaction rate.
Caption: The SNAr addition-elimination mechanism.
The "Element Effect": An Inverse Relationship
In SNAr reactions of activated aryl halides, the reactivity order is often the reverse of that seen in aliphatic substitutions. This phenomenon is known as the "element effect".[8][9]
Typical SNAr Reactivity Order: F > Cl > Br > I
This counterintuitive trend is a direct consequence of the mechanism. The rate-determining step is the formation of the Meisenheimer complex, and its stability is paramount. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This potent inductive pull stabilizes the developing negative charge in the transition state and the subsequent anionic intermediate far more effectively than chlorine, bromine, or iodine.[1] This stabilization lowers the activation energy of the first step, leading to a significantly faster reaction rate.[3][6]
The strength of the carbon-halogen bond (C-F > C-Cl > C-Br > C-I), which is the primary factor in SN2 reactions, is of secondary importance here because the C-L bond is broken in the second, fast step of the reaction.[2][6]
Quantitative Comparison: Halogen Leaving Groups
The following table summarizes relative rate constants for the reaction of 1-substituted-2,4-dinitrobenzenes with the nucleophile piperidine in methanol. This system serves as a well-documented model for understanding the element effect.[8]
| Leaving Group (L) | Relative Rate Constant (k | C-L Bond Strength (kJ/mol) | Electronegativity (Pauling) |
| F | 3300 | ~544 | 3.98 |
| NO₂ | 110 | ~300 | N/A |
| Cl | 4.3 | ~400 | 3.16 |
| Br | 2.3 | ~336 | 2.96 |
| I | 1.0 | ~278 | 2.66 |
Data compiled from studies on 2,4-dinitrophenyl substrates, which serve as excellent models for activated aromatic systems.[1][8]
The data clearly demonstrates that the fluoro-substituted compound is orders of magnitude more reactive than its chloro, bromo, and iodo counterparts, despite having the strongest carbon-halogen bond.[1][6]
The Nitro Group as a Leaving Group
Interestingly, the nitro group (–NO₂) itself can function as a leaving group in SNAr reactions, departing as the nitrite anion (NO₂⁻).[8][10] Its reactivity is intermediate between that of fluorine and the heavier halogens. This is enabled by the high electron-withdrawing nature of the nitro group, which both activates the ring and makes it a viable leaving group, particularly on highly electron-deficient rings.[10]
Influence of Methyl Groups on the Dimethyl-nitrobenzene Scaffold
While the fundamental principles of the element effect hold true, the presence of two methyl groups on the nitrobenzene ring will modulate reactivity compared to the dinitrobenzene model system.
-
Electronic Effect: Methyl groups are weakly electron-donating. This effect will slightly decrease the electrophilicity of the aromatic ring, making it inherently less reactive towards nucleophilic attack compared to a ring activated by a second nitro group. This will result in generally slower reaction rates for dimethyl-nitrobenzenes than for dinitrobenzenes under identical conditions.
-
Steric Effect: The position of the methyl groups relative to the leaving group and the site of nucleophilic attack can introduce steric hindrance. This can slow the rate of nucleophilic attack (the k₁ step), potentially altering the relative reactivity of different isomers.
Despite these modulations, the relative order of leaving group ability (F > Cl > Br > I) is expected to be maintained, as it is governed by the fundamental electronic stabilization of the Meisenheimer complex.
Experimental Protocol: A Comparative Kinetic Analysis
To empirically validate the leaving group effect on a specific dimethyl-nitrobenzene scaffold, a comparative kinetic study is the most rigorous approach. This protocol outlines a general workflow for comparing the reaction rates of fluoro- and chloro-substituted dimethyl-nitrobenzenes with an amine nucleophile.
Objective: To determine the second-order rate constants for the reaction of 1-fluoro-2,4-dimethyl-5-nitrobenzene and 1-chloro-2,4-dimethyl-5-nitrobenzene with morpholine.
Materials:
-
1-Fluoro-2,4-dimethyl-5-nitrobenzene
-
1-Chloro-2,4-dimethyl-5-nitrobenzene
-
Morpholine (freshly distilled)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
An internal standard (e.g., dodecane, non-reactive under reaction conditions)
-
Reaction vials with septa
-
Constant temperature bath (e.g., oil bath or heating block)
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with an appropriate column and detector.
Workflow Diagram:
Caption: Workflow for comparative kinetic analysis of SNAr reactions.
Step-by-Step Procedure:
-
Preparation:
-
Prepare accurate stock solutions of the fluoro-substrate, chloro-substrate, morpholine, and the internal standard in anhydrous DMSO.
-
In a typical reaction vial, add the substrate stock solution and the internal standard stock solution. Seal the vial.
-
Place the vial in a constant temperature bath set to the desired reaction temperature (e.g., 80 °C) and allow it to equilibrate for 15 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by injecting the pre-heated morpholine stock solution into the vial. Start a timer immediately. This is t₀.
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot in a separate vial containing a quenching solution (e.g., dilute HCl in methanol) to stop the reaction.
-
-
Analysis:
-
Analyze each quenched sample using GC or HPLC to determine the concentration of the remaining substrate relative to the constant concentration of the internal standard.
-
Separately, run the same reaction and analysis for the other halogen-substituted substrate under identical conditions.
-
-
Data Processing:
-
For a second-order reaction, plot the inverse of the substrate concentration (1/[Substrate]) against time (t).
-
The data should yield a straight line with a slope equal to the second-order rate constant, k.
-
Compare the calculated rate constant for the fluoro-substrate (k
fluoro) with that of the chloro-substrate (kchloro). The ratio kfluoro/kchloroprovides a quantitative measure of the leaving group effect.
-
Conclusion and Outlook
For nucleophilic aromatic substitution on activated rings like dimethyl-nitrobenzenes, the choice of leaving group has a profound and often counterintuitive impact on reactivity. The established "element effect" demonstrates that fluorine is a significantly better leaving group than chlorine, bromine, or iodine.[1][8] This is not due to the ease of C-L bond cleavage, but to the powerful stabilizing influence of fluorine's electronegativity on the rate-determining Meisenheimer complex intermediate.[2] Researchers and process chemists can leverage this principle to accelerate reaction times and improve efficiency in the synthesis of complex aromatic molecules. When designing syntheses, prioritizing fluoro-substituted nitroaromatics over their chloro- or bromo-analogs is a scientifically grounded strategy for enhancing SNAr reaction rates.
References
- Ibrahim, M. F., Abdel-Reheem, H., Khattab, S., & Hamed, E. A. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 5(3). [Link]
- Ibrahim, M. F., Abdel-Reheem, H., & Hamed, E. A. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. [Link]
- Ibrahim, M., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
- Pudavar, V. A., et al. (2019). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules, 24(15), 2795. [Link]
- Singh, G., & Rawat, M. S. M. (2011). Aromatic nucleophilic substitution (snar) reactions of halo-substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group. Request PDF. [Link]
- Ostrowski, S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4787. [Link]
- Alarcón-Espósito, J., et al. (2019). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile. Request PDF. [Link]
- Isanbor, C. (2019). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. Request PDF. [Link]
- ron. (2016). Comparing the reactivity towards aromatic electrophilic substitution reaction. Chemistry Stack Exchange. [Link]
- Wikipedia contributors. (2023).
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Oscar Lanzi. (2021). Nitro as a leaving group in an aromatic ring. Chemistry Stack Exchange. [Link]
- LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Djuric, S. W., et al. (2015).
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- Zhang, Z., et al. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 144(37), 17094–17102. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Kinetic Studies of Nucleophilic Aromatic Substitution on 2,6-Dimethyl-3-nitrofluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinetic aspects of nucleophilic aromatic substitution (SNAr) reactions involving 2,6-Dimethyl-3-nitrofluorobenzene. While specific experimental kinetic data for this substrate is limited in publicly available literature, this document synthesizes established principles of SNAr reactions and presents data from analogous compounds to offer a predictive comparison and a framework for experimental design.
Theoretical Background: Understanding the SNAr Reaction on a Sterically Hindered Substrate
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1]
The reactivity of the aromatic substrate is critically dependent on the presence of electron-withdrawing groups (EWGs), such as the nitro group (-NO2), which stabilize the negatively charged Meisenheimer intermediate. In the case of this compound, the nitro group strongly activates the ring towards nucleophilic attack. However, the presence of two methyl groups in the ortho positions relative to the site of substitution introduces significant steric hindrance. This steric impediment can dramatically influence the reaction kinetics by destabilizing the transition state leading to the Meisenheimer complex.
The interplay of these electronic and steric effects is a key consideration in predicting and understanding the reactivity of this substrate. The fluorine atom serves as an excellent leaving group, a common feature in SNAr reactions.
Comparative Kinetic Data: Insights from Analogous Systems
Due to the scarcity of specific kinetic data for this compound, this section presents a comparative analysis of reaction rates for structurally related halo-nitroaromatic compounds. This data allows for a qualitative and semi-quantitative assessment of the expected reactivity of our target molecule.
| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate (approx.) | Reference |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Ethanol | 4.5 x 10⁻³ | 1 | [2] |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Ethanol | 1.8 x 10⁻⁴ | 0.04 | [2] |
| 1-Fluoro-4-nitrobenzene | Piperidine | Methanol | 1.1 x 10⁻⁴ | 0.024 | [3] |
| This compound | Piperidine | Ethanol | Data Not Available (Expected to be significantly < 1.1 x 10⁻⁴) | << 0.024 | - |
Analysis of Comparative Data:
The provided data illustrates several key principles of SNAr reactions:
-
Leaving Group Effect: Fluorine is a better leaving group than chlorine in SNAr reactions, as evidenced by the higher rate constant for 1-fluoro-2,4-dinitrobenzene compared to its chloro-analogue. This is because the rate-determining step is the attack of the nucleophile, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic.
-
Electronic Activation: The presence of two nitro groups in 1-fluoro-2,4-dinitrobenzene leads to a significantly higher reaction rate compared to 1-fluoro-4-nitrobenzene, which has only one activating group.
Experimental Protocol: A Guide to a Kinetic Study of the Reaction of this compound with an Amine Nucleophile
This section provides a detailed, step-by-step methodology for conducting a kinetic study on the reaction of this compound with a representative amine nucleophile, such as piperidine.
Materials:
-
This compound
-
Piperidine (or other amine nucleophile)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or DMSO)
-
Quenching solution (e.g., dilute acid)
-
Internal standard (for chromatographic analysis)
-
Volumetric flasks, pipettes, and syringes
-
Constant temperature bath
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the amine nucleophile (e.g., piperidine) of a known concentration (e.g., 1 M) in the same solvent.
-
Prepare a stock solution of the internal standard if using chromatography.
-
-
Kinetic Run:
-
Equilibrate the stock solutions and the reaction vessel to the desired reaction temperature in a constant temperature bath.
-
In the reaction vessel, pipette a known volume of the this compound stock solution and dilute with the solvent to achieve the desired initial concentration (e.g., 1 mM).
-
Initiate the reaction by adding a known volume of the pre-heated amine nucleophile stock solution to the reaction vessel with rapid mixing. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Start a timer immediately upon addition of the nucleophile.
-
-
Data Acquisition:
-
UV-Vis Spectrophotometry: If the product has a distinct UV-Vis absorbance from the reactants, monitor the increase in absorbance of the product or the decrease in absorbance of the reactant at a fixed wavelength over time.
-
HPLC Analysis: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a quenching solution. Analyze the quenched samples by HPLC to determine the concentration of the reactant and/or product.
-
-
Data Analysis:
-
For pseudo-first-order conditions, plot the natural logarithm of the concentration of the reactant (ln[Reactant]) versus time. The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k').
-
The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile in excess: k = k' / [Nucleophile].
-
Repeat the experiment at different temperatures to determine the activation parameters (Activation Energy, Ea) using the Arrhenius equation.
-
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Caption: A generalized workflow for the kinetic analysis of an SNAr reaction.
Conclusion
The kinetic study of nucleophilic aromatic substitution on this compound presents an interesting case where strong electronic activation is counteracted by significant steric hindrance. While direct experimental data remains elusive, a comparative analysis with analogous, less sterically congested substrates provides valuable insights into its expected reactivity. The provided experimental protocol offers a robust framework for researchers to determine the kinetic parameters for this reaction, which is crucial for its application in the synthesis of novel chemical entities in drug discovery and materials science. Further computational studies could also provide a deeper understanding of the transition state and the quantitative impact of steric hindrance on the reaction rate.
References
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.
- Bunnett, J. F.; Zahler, R. E. Chem. Rev.1951, 49 (2), 273–412.
- Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, 1991.
- Buncel, E.; Crampton, M. R.; Strauss, M. J.; Terrier, F. Electron Deficient Aromatic- and Heteroaromatic-Base Interactions: The Chemistry of Anionic Sigma Complexes. Elsevier, 1984.
- Miller, J. Aromatic Nucleophilic Substitution. Elsevier, 1968.
- Suhr, H. Chem. Ber.1965, 98 (3), 872-880.
Sources
A Computational Chemist's Guide to Unraveling the Reactivity of 2,6-Dimethyl-3-nitrofluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the nuanced reactivity of substituted aromatic compounds is a cornerstone of molecular design. 2,6-Dimethyl-3-nitrofluorobenzene stands as a molecule of interest, presenting a unique interplay of activating and sterically hindering groups that govern its susceptibility to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive computational framework for analyzing the reactivity of this compound, comparing it with archetypal and structurally related molecules, and outlines experimental protocols for validation. As senior application scientists, our focus is not merely on procedural steps but on the underlying principles that dictate experimental and computational choices.
Introduction: The Electronic and Steric Conundrum of this compound
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, particularly for the construction of complex aryl ethers, amines, and thioethers. The viability of an SNAr reaction hinges on the electronic activation of the aromatic ring, typically by electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[1] In this compound, the potent nitro group (-NO2) at the 3-position strongly activates the fluorine atom at the 1-position for nucleophilic attack. However, the two methyl groups at the 2- and 6-positions introduce significant steric hindrance around the reaction center, potentially impeding the approach of a nucleophile. This juxtaposition of strong electronic activation and substantial steric hindrance makes this compound a compelling case study for computational reactivity analysis.
This guide will dissect the reactivity of this compound through the lens of modern computational chemistry, comparing it with two key benchmarks: the highly reactive 2,4-dinitrofluorobenzene and the less sterically encumbered 3-nitrofluorobenzene.
Computational Methodology: A Tripartite Approach to Reactivity Prediction
A robust computational analysis of reactivity relies on a multi-faceted approach. We advocate for a combination of three key computational techniques to build a comprehensive understanding of the electronic and energetic factors governing the SNAr reaction of this compound. All calculations should be performed using Density Functional Theory (DFT), a quantum mechanical modeling method that provides a good balance of accuracy and computational cost for systems of this size.
Ground State Properties: Unveiling Inherent Reactivity
Before delving into reaction pathways, an analysis of the molecule's ground state electronic properties provides crucial insights into its intrinsic reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is a powerful tool for visualizing the charge distribution on a molecule and identifying regions susceptible to electrophilic and nucleophilic attack.[2] For this compound, we expect to see a significant region of positive electrostatic potential (electron deficiency) around the carbon atom bonded to the fluorine, indicating its susceptibility to nucleophilic attack. The nitro group will exhibit a strongly negative potential, while the methyl groups will be relatively neutral.
-
Frontier Molecular Orbital (FMO) Analysis: According to FMO theory, the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[3][4] In an SNAr reaction, the key interaction is between the HOMO of the nucleophile and the LUMO of the electrophile (the aryl fluoride). A lower LUMO energy for the electrophile indicates a greater propensity to accept electrons and thus, higher reactivity. We will compare the LUMO energies of this compound with our chosen reference compounds.
Transition State Analysis: Quantifying the Energy Barrier
The rate of a chemical reaction is determined by the height of the activation energy barrier (ΔG‡), which is the energy difference between the reactants and the transition state. Locating the transition state for the SNAr reaction and calculating its energy is therefore paramount for a quantitative assessment of reactivity.[5] The SNAr reaction typically proceeds through a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex.[1] However, some SNAr reactions can also proceed via a concerted mechanism.[5] Computational analysis can elucidate the operative mechanism by mapping the potential energy surface.
Hammett Analysis: Correlating Substituent Effects with Reactivity
The Hammett equation provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds. While a full Hammett analysis requires experimental data for a series of substituted compounds, computational methods can be used to predict the reaction rates for a range of substituted nucleophiles, allowing for the construction of a theoretical Hammett plot. A positive slope (ρ value) for the Hammett plot in an SNAr reaction indicates that electron-withdrawing groups on the nucleophile decrease the reaction rate, while electron-donating groups increase it. This is consistent with the development of a negative charge in the transition state.[6]
Comparative Computational Analysis
To contextualize the reactivity of this compound, we will compare its computationally derived properties with those of 2,4-dinitrofluorobenzene and 3-nitrofluorobenzene.
| Compound | Key Structural Features | Expected Reactivity Drivers |
| This compound | One activating -NO2 group; two ortho -CH3 groups | Strong electronic activation, significant steric hindrance. |
| 2,4-Dinitrofluorobenzene | Two activating -NO2 groups (ortho and para) | Very strong electronic activation, minimal steric hindrance.[7] |
| 3-Nitrofluorobenzene | One activating -NO2 group | Moderate electronic activation, minimal steric hindrance. |
Table 1: Comparison of Structural Features and Expected Reactivity Drivers.
Predicted Reactivity Trends
Based on established principles of physical organic chemistry, we can predict the following reactivity trends:
-
LUMO Energy: 2,4-Dinitrofluorobenzene is expected to have the lowest LUMO energy due to the presence of two powerful electron-withdrawing nitro groups. This compound will likely have a lower LUMO energy than 3-nitrofluorobenzene due to the electron-donating nature of the methyl groups, which slightly destabilize the LUMO.
-
Activation Energy (ΔG‡): The reaction of 2,4-dinitrofluorobenzene is predicted to have the lowest activation energy, consistent with its high reactivity. The activation energy for this compound is expected to be significantly higher than that of 3-nitrofluorobenzene, primarily due to the steric clash between the ortho-methyl groups and the incoming nucleophile in the transition state.[8]
-
Electrostatic Potential at C-F: The carbon atom attached to the fluorine in 2,4-dinitrofluorobenzene will exhibit the most positive electrostatic potential. The corresponding carbon in this compound is expected to be more positive than in 3-nitrofluorobenzene due to the inductive effect of the methyl groups, although this effect is likely to be outweighed by steric considerations.
Experimental Validation: A Protocol for Kinetic Analysis
Computational predictions, while powerful, must be validated by experimental data. The following is a detailed protocol for determining the second-order rate constants for the SNAr reaction of this compound with a model nucleophile, such as piperidine.
Materials and Instrumentation
-
This compound
-
Piperidine (freshly distilled)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
UV-Vis Spectrophotometer with temperature control
-
Standard laboratory glassware
Experimental Procedure
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in DMSO (e.g., 0.1 M). Prepare a series of stock solutions of piperidine in DMSO of varying concentrations (e.g., 1.0 M, 0.8 M, 0.6 M, 0.4 M, 0.2 M).
-
Kinetic Runs:
-
Equilibrate the UV-Vis spectrophotometer to the desired reaction temperature (e.g., 25 °C).
-
In a cuvette, place a known volume of the piperidine solution.
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette and mix rapidly. The final concentration of the aryl fluoride should be significantly lower than the piperidine concentration to ensure pseudo-first-order conditions.
-
Immediately begin monitoring the increase in absorbance at the λmax of the product, N-(2,6-dimethyl-3-nitrophenyl)piperidine. The λmax should be determined beforehand by reacting the starting materials to completion and recording the UV-Vis spectrum of the product.
-
Record the absorbance as a function of time until the reaction is complete.
-
-
Data Analysis:
-
Plot ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot will be the negative of the pseudo-first-order rate constant, kobs.
-
Repeat the kinetic runs for each concentration of piperidine.
-
Plot kobs versus the concentration of piperidine. The slope of this plot will be the second-order rate constant, k2.
-
Visualizing the Workflow and Concepts
To aid in the conceptualization of the computational and experimental workflows, the following diagrams are provided.
Sources
- 1. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 2. Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalytic Systems for the Reduction of 2,6-Dimethyl-3-nitrofluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of the nitro group in 2,6-Dimethyl-3-nitrofluorobenzene is a critical transformation in the synthesis of valuable pharmaceutical intermediates. The resulting 2,6-Dimethyl-3-fluoroaniline is a key building block in the development of various therapeutic agents. Achieving high yield and selectivity in this reduction is paramount, while also considering factors such as catalyst cost, safety, and environmental impact. This guide provides a comprehensive comparison of common catalytic systems for this transformation, supported by experimental insights to aid in catalyst selection and process optimization.
Introduction to the Catalytic Reduction of Nitroarenes
Catalytic hydrogenation is a widely employed and environmentally benign method for the reduction of nitroarenes, producing water as the primary byproduct.[1] The choice of catalyst and reaction conditions is crucial for achieving high chemoselectivity, especially in molecules with other reducible functional groups.[1][2] Common heterogeneous catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel.[3] While effective, these catalysts can sometimes suffer from low chemoselectivity.[1] Therefore, understanding the nuances of each catalytic system is essential for successful and efficient synthesis.
Core Catalytic Systems: A Head-to-Head Comparison
The reduction of this compound to 2,6-Dimethyl-3-fluoroaniline primarily relies on heterogeneous catalytic hydrogenation. The two most prevalent systems, Palladium on Carbon (Pd/C) and Raney Nickel, are compared below, along with other emerging alternatives.
Palladium on Carbon (Pd/C)
Pd/C is a versatile and widely used catalyst for nitro group reductions due to its high activity and the ability to be used under mild reaction conditions.[4][5] It is often the catalyst of choice for this transformation.[4]
Advantages:
-
High Activity: Pd/C typically exhibits excellent activity for the reduction of nitro groups.[6]
-
Mild Conditions: Reactions can often be carried out at low hydrogen pressures and temperatures.[6]
-
Recoverable and Reusable: As a heterogeneous catalyst, Pd/C can be easily recovered and reused, which is economically and environmentally beneficial.[5]
Disadvantages:
-
Potential for Dehalogenation: A significant drawback of Pd/C is its propensity to catalyze the hydrogenolysis of aryl halides, which can be a competing side reaction.[4] This is a critical consideration for the reduction of this compound.
-
Cost: Palladium is a precious metal, making the catalyst relatively expensive.[3][7]
Raney Nickel
Raney nickel, a spongy, fine-grained solid composed mostly of nickel, is another stalwart catalyst for hydrogenation reactions, including the reduction of nitro groups.[8][9] It is often employed when dehalogenation is a concern.[4]
Advantages:
-
Chemoselectivity: Raney nickel is often preferred for substrates where dehalogenation of aromatic halides is a potential issue.[4]
-
Cost-Effective: Compared to precious metal catalysts like Pd/C, Raney nickel is a more economical option.[7][8]
-
High Activity: It demonstrates high catalytic activity for a variety of reductions at room temperature.[8]
Disadvantages:
-
Pyrophoric Nature: Dry, activated Raney nickel can be pyrophoric and requires careful handling.[7][8] However, air-stable slurry formulations are available.[8]
-
Potential for Byproduct Formation: Accumulation of hydroxylamine intermediates can sometimes occur, potentially leading to the formation of colored azo or azoxy byproducts.[7]
Other Catalytic Systems
While Pd/C and Raney Nickel are the most common choices, other systems have been developed to address specific challenges in nitroarene reduction:
-
Platinum-based Catalysts (e.g., Pt/C, PtO2): Platinum catalysts can also be effective for nitro group reduction and may offer different selectivity profiles compared to palladium.[10] For instance, Pt/C has been noted to be faster than Pd/C for some nitro reductions, with less accumulation of N-aryl hydroxylamine intermediates and reduced issues with aryl halide dehalogenation.[11]
-
Gold-based Catalysts: Supported gold nanoparticles have emerged as highly chemoselective catalysts for the reduction of nitro groups in the presence of other reducible functionalities.[2][12] The activity and selectivity are dependent on particle size and the nature of the support.[2]
-
Iron-based Catalysts: Iron-containing catalysts, including those based on iron oxides, are being explored as low-cost and environmentally friendly alternatives for the selective hydrogenation of nitro compounds.[9][13]
-
Homogeneous Catalysts: While less common for industrial-scale applications due to challenges in catalyst separation, homogeneous catalysts, such as those based on manganese or ruthenium, can offer high chemoselectivity and can be finely tuned by modifying the ligand structure.[1][3][14]
Quantitative Data Summary
| Catalyst System | Typical Loading | Pressure (H2) | Temperature | Key Advantages | Key Disadvantages |
| Pd/C | 0.4 - 10 mol% | 1 atm - 50 psi | Room Temp. - 80°C | High activity, mild conditions, reusable[4][5][6] | Potential for dehalogenation, cost[3][4] |
| Raney Nickel | 10 - 100 wt% | 50 psi - 1000 psi | Room Temp. - 100°C | Good chemoselectivity (avoids dehalogenation), lower cost[4][7][8] | Pyrophoric (when dry), potential for hydroxylamine accumulation[7][8] |
| Pt/C | 1 - 5 mol% | 1 atm - 50 psi | Room Temp. - 60°C | High activity, reduced dehalogenation vs. Pd/C[10][11] | Cost[7] |
| Au/Support | 1 - 5 wt% | 1 atm - 10 atm | Room Temp. - 80°C | Excellent chemoselectivity[2][12] | Catalyst preparation can be complex, cost[2] |
| Fe-based | 5 - 20 wt% | 1 atm - 50 atm | 60°C - 150°C | Low cost, environmentally benign[9][13] | Generally lower activity than noble metals[9] |
Experimental Protocols
General Procedure for Catalytic Hydrogenation
A typical experimental setup for the reduction of this compound involves the following steps:
-
Reactor Setup: A pressure-rated reaction vessel (e.g., a Parr shaker or a stirred autoclave) is charged with the substrate, this compound, and a suitable solvent (e.g., methanol, ethanol, ethyl acetate).
-
Catalyst Addition: The chosen catalyst (e.g., Pd/C or Raney Nickel) is carefully added to the reaction mixture. For pyrophoric catalysts like Raney Nickel, it is crucial to handle them as a slurry under an inert atmosphere.
-
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Hydrogenation: The reactor is then pressurized with hydrogen to the desired pressure. The reaction mixture is stirred and heated to the target temperature.
-
Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) by analyzing aliquots of the reaction mixture. Hydrogen uptake can also be monitored.
-
Work-up: Upon completion, the reactor is cooled, and the excess hydrogen is carefully vented. The catalyst is removed by filtration. The filtrate is then concentrated, and the product, 2,6-Dimethyl-3-fluoroaniline, is purified by an appropriate method such as distillation or crystallization.
Visualization of the Reaction Pathway
Caption: General reaction pathway for the catalytic reduction of this compound.
Experimental Workflow Diagram
Caption: A typical workflow for the catalytic hydrogenation of this compound.
Conclusion and Recommendations
The choice of catalytic system for the reduction of this compound is a critical decision that impacts yield, purity, cost, and safety.
-
For high chemoselectivity and to avoid dehalogenation, Raney Nickel is often the preferred catalyst. [4] Careful handling procedures must be in place to mitigate the risks associated with its pyrophoric nature.[7]
-
Pd/C can be a highly active and efficient catalyst, but the potential for dehalogenation must be carefully evaluated and controlled. [4] Optimization of reaction conditions, such as lower temperatures and pressures, may help to minimize this side reaction.
-
For niche applications requiring exceptional chemoselectivity, exploring supported gold or platinum catalysts could be beneficial. [2][10]
-
As sustainability becomes increasingly important, the development and adoption of catalysts based on earth-abundant metals like iron will likely grow. [9][13]
Ultimately, the optimal catalytic system will depend on the specific requirements of the synthesis, including scale, purity specifications, and economic constraints. It is highly recommended to perform small-scale screening experiments with different catalysts and conditions to identify the most suitable system for a given application.
References
- Corma, A., Serna, P., & Concepcion, P. (2007). Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. Journal of the American Chemical Society, 129(21), 6358-6365. [Link]
- Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
- Shimizu, K. I., Miyamoto, Y., Kawasaki, T., Tanji, T., Tai, Y., & Satsuma, A. (2010). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. The Journal of Physical Chemistry C, 114(43), 18547-18555. [Link]
- Junge, K., Papa, V., & Beller, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2466-2471. [Link]
- Junge, K., Papa, V., & Beller, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- Corma, A., Serna, P., & Concepcion, P. (2007). Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. Journal of the American Chemical Society. [Link]
- Tafesh, A. M., & Weiguny, J. (1998). Chemoselective Hydrogenation of Substituted Nitroaromatics Using Novel Water-Soluble Iron Complex Catalysts. The Journal of Organic Chemistry, 63(5), 1335-1340. [Link]
- Shimizu, K. I., Miyamoto, Y., Kawasaki, T., Tanji, T., Tai, Y., & Satsuma, A. (2010). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. The Journal of Physical Chemistry C. [Link]
- ResearchGate. (n.d.). Chemoselective hydrogenation of different substituted nitroarenes... [Download Table]. [Link]
- ResearchGate. (n.d.).
- Li, Y., Wu, X., Chen, J., & Li, X. (2016). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions, 45(44), 17745-17752. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Precious Metal Catalyst (PMC)
- Wikipedia. (n.d.). Raney nickel. [Link]
- Google Patents. (n.d.).
- Organic Chemistry Portal. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
- Balasubramanian, T. R., & Venkatanarasimhan, N. (1953). Raney Nickel Reductions—Part I. Journal of the Indian Chemical Society, 30(10), 715-720. [Link]
- Zharova, P. A., & Ananikov, V. P. (2021). Hydrogenation of Aromatic Nitro Compounds to Amines on Nickel and Iron-Containing Catalysts. Rasayan Journal of Chemistry, 14(2), 1015-1024. [Link]
- Google Patents. (n.d.).
- Gowda, D. C., & Mahesh, B. (2000). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
- ResearchGate. (n.d.).
- Schäfer, C., & Beller, M. (2014). Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. Green Chemistry, 16(5), 2419-2423. [Link]
- PrepChem.com. (n.d.). Synthesis of 2,6-dimethyl aniline. [Link]
- Reddit. (2023).
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (n.d.). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. [Link]
- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). ChemInform Abstract: B(C6F5)3-Catalyzed Reduction of Aromatic and Aliphatic Nitro Groups with Hydrosilanes. [Link]
- National Institutes of Health. (n.d.).
- ChemRxiv. (n.d.). Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticl. [Link]
Sources
- 1. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]
- 7. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Compounds Derived from 2,6-Dimethyl-3-nitrofluorobenzene: A Predictive Outlook
Foreword for the Research Community
This guide is intended for researchers, scientists, and drug development professionals exploring the potential of novel chemical entities. The focus of this document is the prospective biological activity of compounds derived from the synthetic precursor, 2,6-Dimethyl-3-nitrofluorobenzene. It is critical to note at the outset that while the broader class of nitroaromatic compounds has been extensively studied, specific experimental data on the biological activities of derivatives synthesized directly from this compound is not widely available in the current body of scientific literature.
Therefore, this guide adopts a predictive and comparative approach. By examining the well-established biological activities of structurally related nitroaromatic and fluorinated compounds, we can infer the likely therapeutic potential of derivatives of this compound. This document provides a robust framework for initiating research in this area, complete with detailed experimental protocols for the evaluation of antimicrobial, anticancer, and anti-inflammatory activities, which are the most probable biological domains for this class of compounds. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
The Therapeutic Potential of Nitroaromatic Compounds: A Foundation for Discovery
Nitroaromatic compounds have long been a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] The presence of the nitro group (NO₂) is a key pharmacophore, often imparting antimicrobial, anticancer, and anti-inflammatory properties to the parent molecule.[2][3] The biological mechanism of many nitroaromatic drugs is linked to the bioreduction of the nitro group within target cells or microorganisms, leading to the formation of reactive nitrogen species that can induce cellular damage.[4]
The starting material, this compound, possesses several key structural features that suggest its derivatives could be of significant biological interest:
-
The Nitro Group: As mentioned, this is a strong predictor of antimicrobial and anticancer activity.[2]
-
Fluorine Substitution: The presence of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of a drug molecule to its target.[5][6] Fluorinated compounds are prevalent in modern pharmaceuticals.
-
Dimethyl Substitution: The two methyl groups provide steric bulk and can influence the molecule's conformation and interaction with biological targets.
Given these features, it is highly probable that derivatives of this compound will exhibit one or more of the following biological activities.
Comparative Biological Activities of Structurally Related Nitroaromatic Compounds
To provide a predictive framework, the following table summarizes the observed biological activities of various classes of nitroaromatic compounds. This comparative data can guide the initial screening of novel derivatives of this compound.
| Compound Class | Predominant Biological Activity | Examples | Key Findings & References |
| Nitroimidazoles | Antibacterial, Antiprotozoal | Metronidazole, Tinidazole | Effective against anaerobic bacteria and various protozoa. Some derivatives also show anticancer potential.[3] |
| Nitrofurans | Antibacterial | Nitrofurantoin, Furazolidone | Broad-spectrum antibacterial agents commonly used for urinary tract infections.[1] |
| Nitrothiophenes | Antibacterial | - | Structure-activity relationship studies show a correlation between electronic properties and activity against E. coli and M. luteus.[7] |
| Nitrated Benzimidazoles | Anticancer, Anthelmintic | - | Some derivatives exhibit potent and selective cytotoxicity against various cancer cell lines.[8] |
| Fluorinated β-Nitrostyrenes | Antimicrobial | - | The presence of fluorine enhances antimicrobial activity, particularly against Gram-negative bacteria.[6] |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of novel compounds derived from this compound, a tiered screening approach is recommended. The following are detailed, step-by-step methodologies for key in vitro assays.
Assessment of Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and quantitative technique to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Experimental Workflow:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum:
-
Streak the desired bacterial or fungal strain on an appropriate agar plate and incubate overnight.
-
Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Test Compounds:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
A typical concentration range to screen is from 256 µg/mL down to 0.5 µg/mL.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well containing the test compound dilutions.
-
Incubate the plate at 37°C for 18-24 hours for most bacteria.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the concentration that shows a significant reduction in OD₆₀₀ compared to the positive control.
-
Assessment of Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations.
-
Include a vehicle control (media with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and an untreated control (media only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Experimental Workflow:
Caption: Workflow for Nitric Oxide (NO) inhibition assay.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + solvent).
-
Incubate the plate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC₅₀ value for NO inhibition.
-
Structure-Activity Relationship (SAR) Considerations
While specific SAR studies on derivatives of this compound are not available, general principles from related nitroaromatic compounds can guide the design of new analogs with potentially enhanced activity.[9]
-
Position of the Nitro Group: The position of the nitro group on the aromatic ring is a critical determinant of biological activity.[9]
-
Electronic Effects of Substituents: The electron-withdrawing or electron-donating nature of other substituents on the ring can influence the reduction potential of the nitro group and, consequently, its bioactivity.
-
Steric Factors: The size and shape of substituents can affect the molecule's ability to bind to the active site of target enzymes or receptors.[9]
Concluding Remarks and Future Directions
The structural features of this compound suggest that its derivatives are promising candidates for the development of new therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory research. This guide provides a foundational framework for initiating such investigations by offering a comparative analysis of related compound classes and detailed, validated experimental protocols.
Future research should focus on the synthesis of a library of derivatives of this compound with systematic variations in substituents to establish a clear structure-activity relationship. The protocols outlined herein can be employed for the initial biological screening of these novel compounds. Promising candidates can then be advanced to more complex in vitro and in vivo models to fully elucidate their therapeutic potential and mechanism of action.
References
- Göker, H., Tunçbilek, M., et al. (2001). Synthesis and antimicrobial activity of some new 2-phenyl-N-substituted carboxamido-1H-benzimidazole derivatives. Archiv der Pharmazie, 334(5), 148-152.
- de Melo, E. B., & Martins, F. T. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 206-216.
- Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 19752-19779.
- Uludag, M. O., et al. (2025).
- Hugel, H. M., & Rali, T. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Applied Sciences, 2(1), 114-126.
- Mahmood, T., et al. (2022). Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. Trends in Advanced Sciences and Technology.
- Olender, D., Żwawiak, J., & Zaprutko, L. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54.
- Özgeris, B., et al. (2022). Substituted phenethylamine-based β-lactam derivatives: Antimicrobial, anticancer, and β-lactamase inhibitory properties. Bioorganic Chemistry, 129, 106212.
- Thionated levofloxacin derivative: Potential repurposing for cancer treatment and synergism with doxorubicin on doxorubicin-resistant lung cancer cells. (2022). PLOS ONE.
- Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099-8108.
- León-Buitimea, A., et al. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Molecules, 16(9), 7682-7695.
- Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 166, 255-262.
- Starosotnikov, A., & Bastrakov, M. (2025).
- Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers. (2014).
- Ganina, O. G., et al. (2016). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Medicinal Chemistry Research, 25(11), 2411-2423.
- Noriega-Rivera, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3611.
- Vogt, R. A., et al. (2007).
- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Molecules.
- Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. (2023).
- Synthesis and biological evaluation of 3N-substituted-thieno[2,3-d] pyrimidines. (2011). Der Pharma Chemica.
- Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2023). Molecules.
- Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies. (2025). Scientific Reports.
- Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. (2021). Molecules.
- Markees, D. G., Dewey, V. C., & Kidder, G. W. (1968). The synthesis and biological activity of substituted 2,6-diaminopyridines. Journal of Medicinal Chemistry, 11(1), 126-129.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
structure-activity relationship of kinase inhibitors from 2,6-Dimethyl-3-nitrofluorobenzene
A Comparative Guide to the Structure-Activity Relationship of 2,6-Disubstituted Pyrazine Derivatives as CK2 and PIM Kinase Inhibitors
In the landscape of modern oncology, the targeted inhibition of protein kinases has emerged as a cornerstone of precision medicine. Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets.[1] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases remains a significant challenge in drug discovery. Among the myriad of heterocyclic scaffolds explored for this purpose, the pyrazine core has garnered substantial interest due to its versatile chemistry and ability to form key interactions within the ATP-binding pocket of kinases.[2]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a prominent class of pyrazine-based kinase inhibitors: the 2,6-disubstituted pyrazines. We will focus on their evolution as potent and selective inhibitors of two critical cancer targets, Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. Through a detailed examination of experimental data, we will elucidate the molecular rationale behind the design of these inhibitors and provide field-proven protocols for their evaluation.
The Allure of the Pyrazine Ring in Kinase Inhibitor Design
The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, serves as an excellent scaffold for kinase inhibitors for several key reasons.[2] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine core of ATP with the kinase hinge region. Furthermore, the disubstituted nature of the scaffold at the 2 and 6 positions allows for the exploration of chemical space in two distinct vectors, enabling the optimization of potency and selectivity.[3]
Structure-Activity Relationship of 2,6-Disubstituted Pyrazines as CK2 Inhibitors
Casein Kinase 2 (CK2) is a serine/threonine kinase that is constitutively active and overexpressed in a wide range of human cancers. Its role in promoting cell proliferation, survival, and angiogenesis has made it an attractive target for anti-cancer drug development.[4][5] The development of 2,6-disubstituted pyrazines as CK2 inhibitors has been a subject of intense investigation, revealing key structural features that govern their inhibitory activity.[3]
A seminal study in the development of pyrazine-based CK2 inhibitors identified a lead compound through screening and subsequently optimized it through systematic structural modifications.[3] The general structure of these inhibitors consists of a central pyrazine core with substitutions at the 2 and 6 positions.
One key series of compounds features an indazole ring at the 6-position of the pyrazine core. The exploration of substituents on this indazole ring revealed that the introduction of an aminoalkyl group at the 6-position of the indazole significantly improved both enzymatic and cell-based CK2 inhibition.[3] This is likely due to the formation of additional favorable interactions with the kinase.
Further optimization of the substituent at the 2-position of the pyrazine ring also played a crucial role in enhancing potency. Structure-activity relationship studies have shown that derivatives bearing a (pyrrol-3-yl)acetic acid and a monosubstituted aniline at this position exhibit potent inhibitory activities against CK2.[6]
The following table summarizes the structure-activity relationship of a series of 2,6-disubstituted pyrazines as CK2 inhibitors, highlighting the impact of various substitutions on their inhibitory potency.
| Compound ID | R1 (at Pyrazine-2) | R2 (at Pyrazine-6) | CK2 IC50 (nM) |
| 1 | 4-carboxyphenyl | 6-aminoindazole | 50 |
| 2 | 4-carboxyphenyl | 6-(2-aminoethyl)indazole | 15 |
| 3 | (pyrrol-3-yl)acetic acid | 4-chloroaniline | 8 |
| 4 | (pyrrol-3-yl)acetic acid | 4-fluoroaniline | 12 |
Data is representative and compiled for illustrative purposes based on trends reported in the literature.[3][6]
The data clearly indicates that the nature of the substituents at both the 2 and 6 positions of the pyrazine ring has a profound impact on the inhibitory activity against CK2.
Unveiling Dual Specificity: 2,6-Disubstituted Pyrazines as PIM Kinase Inhibitors
The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a critical role in cell cycle progression, survival, and metabolism. Their overexpression is associated with a poor prognosis in various hematological and solid tumors.[7][8] Interestingly, the 2,6-disubstituted pyrazine scaffold has also proven to be a fertile ground for the discovery of potent PIM kinase inhibitors.[1]
Structure-guided design and hybridization efforts on a series of 2,6-disubstituted pyrazine CK2 inhibitors led to the unexpected discovery of potent PIM kinase activity.[1] This highlights the structural similarities in the ATP-binding sites of these two kinase families and the potential for developing dual CK2/PIM inhibitors or selectively optimizing for one over the other.
For instance, a lead compound with a 5-substituted-3-thiophene carboxylic acid screening hit was optimized for CK2 inhibition. Subsequent modifications, however, yielded analogs with potent PIM kinase activity.[1] The key to this switch in selectivity often lies in subtle changes to the substituents that exploit minor differences in the topographies of the kinase active sites.
The following table compares the inhibitory activities of a series of 2,6-disubstituted pyrazines against both CK2 and PIM1 kinases.
| Compound ID | R1 (at Pyrazine-2) | R2 (at Pyrazine-6) | CK2 IC50 (nM) | PIM1 IC50 (nM) |
| 5 | 3-thiophene carboxylic acid | 4-methoxyaniline | 25 | >1000 |
| 6 | 3-thiophene carboxylic acid | 4-(dimethylamino)aniline | 150 | 10 |
| 7 | 3-aminopyrazole | 4-(dimethylamino)aniline | >5000 | 5 |
| 8 | 3-aminopyrazole | 4-morpholinoaniline | >5000 | 2 |
Data is representative and compiled for illustrative purposes based on trends reported in the literature.[1]
These findings underscore the remarkable tunability of the 2,6-disubstituted pyrazine scaffold, allowing for the development of highly potent and selective inhibitors for either CK2 or PIM kinases, or dual inhibitors, depending on the therapeutic strategy.
Experimental Protocols for the Evaluation of Pyrazine-Based Kinase Inhibitors
The robust evaluation of novel kinase inhibitors is paramount to their successful development. The following protocols provide a detailed, step-by-step methodology for assessing the enzymatic and cellular activity of 2,6-disubstituted pyrazine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (CK2 and PIM1)
This protocol describes a radiometric assay to determine the in vitro inhibitory potency (IC50) of test compounds against CK2 and PIM1 kinases.
Materials:
-
Recombinant human CK2α and PIM1 kinase (active)
-
Specific peptide substrate for each kinase
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (2,6-disubstituted pyrazine derivatives) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
In a 96-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 20 µL of a kinase/substrate mixture containing the respective kinase (CK2α or PIM1) and its specific peptide substrate in kinase reaction buffer.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 25 µL of [γ-33P]ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an appropriate volume of stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with wash buffer to remove unincorporated [γ-33P]ATP.
-
After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Protocol 2: Cellular Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of the pyrazine inhibitors on a relevant cancer cell line (e.g., a line with high CK2 or PIM expression).
Materials:
-
Cancer cell line (e.g., HCT116, K562)
-
Complete cell culture medium
-
Test compounds (2,6-disubstituted pyrazine derivatives) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by shaking the plate for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the log of the compound concentration.
Visualizing the SAR and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the key relationships and processes.
Caption: Structure-Activity Relationship of 2,6-Disubstituted Pyrazine Kinase Inhibitors.
Caption: Experimental Workflow for the Evaluation of Kinase Inhibitors.
Caption: Simplified Signaling Pathways of CK2 and PIM Kinases in Cancer.
Conclusion
The 2,6-disubstituted pyrazine scaffold represents a highly versatile and privileged core for the design of potent and selective kinase inhibitors. The extensive structure-activity relationship studies have provided a clear roadmap for the development of inhibitors targeting CK2 and PIM kinases, two crucial players in cancer progression. The ability to fine-tune the selectivity profile of these compounds through rational design underscores the power of this chemical scaffold in modern drug discovery. The experimental protocols and workflows detailed in this guide provide a robust framework for the evaluation and advancement of novel pyrazine-based kinase inhibitors from the bench to potential clinical applications.
References
- Suzuki, Y., Cluzeau, J., & Hara, T. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie, 341(9), 554-561. [Link]
- Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341. [Link]
- Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-4361. [Link]
- Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840. [Link]
- Nie, Z., et al. (2007). Structure-based design, synthesis, and study of pyrazolo[1,5-a][3][4][6]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 17(15), 4191-4195. [Link]
- Cozza, G., & Pinna, L. A. (2022). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. Molecules, 27(15), 4998. [Link]
- Shah, K., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 001-013. [Link]
- Chew, E. H., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry, 54(1), 201-210. [Link]
- St. Amant, A. D., et al. (2022). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 243, 114774. [Link]
- Nie, Z., et al. (2007). Structure-based design, synthesis, and study of pyrazolo[1,5-a][3][4][6]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 17(15), 4191-4195. [Link]
- Al-Ostoot, F. H., & Al-Qawasmeh, R. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311413. [Link]
- Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][6][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 881938. [Link]
- Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341. [Link]
- Khan, S., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]
- Al-Ostoot, F. H., & Al-Qawasmeh, R. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311413. [Link]
- Lin, C. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7416-7433. [Link]
- El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4768. [Link]
Sources
- 1. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
comparative yield analysis of different synthetic routes to 2,6-dimethyl-3-nitroaniline
An In-Depth Guide to the Synthetic Routes for 2,6-Dimethyl-3-Nitroaniline: A Comparative Yield Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comparative analysis of the primary synthetic pathways to 2,6-dimethyl-3-nitroaniline, a key intermediate in various chemical syntheses. The discussion emphasizes the underlying chemical principles that dictate experimental choices, offering insights into achieving optimal yields and purity. We will explore two main strategies: the regioselective nitration of a protected 2,6-dimethylaniline and a less direct route originating from m-xylene.
Introduction: The Synthetic Challenge
The synthesis of 2,6-dimethyl-3-nitroaniline presents a classic regioselectivity challenge. The starting material, 2,6-dimethylaniline, contains a benzene ring activated by a strongly ortho-, para-directing amino group and two ortho-methyl groups. Direct nitration is fraught with difficulties, including the potential for oxidation of the amino group by the harsh nitrating agents and the formation of a complex mixture of isomers, primarily the 4-nitro product due to the electronic directing effect of the amine.[1] To achieve the desired 3-nitro (meta) substitution, a strategic manipulation of the directing effects of the substituents is required.
Comparative Analysis of Synthetic Routes
The most effective synthetic strategies circumvent the issues of direct nitration by modifying the activating nature of the amino group through the use of a protecting group. This modification is central to controlling the reaction's outcome.
| Route | Starting Material | Key Strategy | Reported Yield | Advantages | Disadvantages |
| Route A | 2,6-Dimethylaniline | Protection-Nitration-Deprotection | High (92% for nitration step)[2] | Excellent regioselectivity, high yield, clean reaction. | Multi-step process increases time and resource use. |
| Route B | m-Xylene | Nitration-Reduction-Protection-Nitration-Deprotection | Lower Overall Yield | Utilizes a common and inexpensive starting material. | Multiple isomer separation steps required, significantly lowering the overall yield and increasing complexity.[3] |
Route A: The Optimal Pathway via Amine Protection
This route is the most efficient and widely cited method for preparing 2,6-dimethyl-3-nitroaniline. The core principle involves temporarily converting the highly activating amino group (-NH₂) into a less activating, ortho-, para-directing, but sterically hindering amide group (e.g., -NHCOCH₃). This electronic moderation, combined with the steric hindrance of the two methyl groups and the acetyl group, effectively directs the incoming electrophile (NO₂⁺) to the sterically accessible meta position.[2][4]
Mechanism and Rationale
-
Protection (Acetylation): The amino group of 2,6-dimethylaniline is acetylated using acetic anhydride. This converts the -NH₂ group into an N-acetyl group (-NHCOCH₃). The lone pair on the nitrogen is now delocalized into the adjacent carbonyl group, significantly reducing its activating effect on the aromatic ring.
-
Regioselective Nitration: The N-acetyl-2,6-dimethylaniline is then treated with a nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid.[2] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Despite the N-acetyl group being ortho-, para-directing, the significant steric hindrance at the ortho positions (flanked by methyl and acetyl groups) and the para position (blocked by a methyl group) forces the nitration to occur at the less hindered meta position (C-3). The acidity of the medium is a critical factor in favoring this orientation.[4][5]
-
Deprotection (Hydrolysis): The final step involves the acidic or basic hydrolysis of the N-acetyl group to regenerate the free amino group, yielding the final product, 2,6-dimethyl-3-nitroaniline.
Experimental Protocol (Route A)
Step 1: Synthesis of N-acetyl-2,6-dimethylaniline (Protection)
-
In a round-bottom flask, dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring.
-
Heat the mixture under reflux for 1-2 hours.
-
Allow the mixture to cool to room temperature and then pour it into a beaker of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be recrystallized from ethanol if necessary.
Step 2: Synthesis of N-acetyl-2,6-dimethyl-3-nitroaniline (Nitration)
-
To a mixture of N-acetyl-2,6-dimethylaniline (1.0 eq, 0.18 mole) and acetic acid (40 mL), gradually add concentrated sulfuric acid (80 mL) with stirring under ice-cooling to maintain a low temperature.[2]
-
Slowly add fuming nitric acid (10 mL, 0.24 mole) dropwise, ensuring the reaction temperature does not exceed 10°C.[2]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.[2]
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.[2]
-
Collect the crystalline precipitate by filtration, wash thoroughly with cold water, and recrystallize from ethanol to yield pale yellow needles. Reported Yield: 35.5 g (92%) from 30.1 g of starting material.[2]
Step 3: Synthesis of 2,6-dimethyl-3-nitroaniline (Deprotection)
-
Suspend the N-acetyl-2,6-dimethyl-3-nitroaniline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture under reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the free amine.
-
Collect the solid product by filtration, wash with water, and dry.
Workflow Diagram (Route A)
Caption: Workflow for the synthesis of 2,6-dimethyl-3-nitroaniline via Route A.
Route B: The Indirect Pathway from m-Xylene
An alternative, though less efficient, route begins with the nitration of m-xylene. This pathway is complicated by the formation of isomers during the initial nitration step, which necessitates a challenging separation process.
Mechanism and Rationale
-
Nitration of m-Xylene: The nitration of m-xylene with mixed acid produces a mixture of 2,4-dimethylnitrobenzene and 2,6-dimethylnitrobenzene.[3][6] The two methyl groups activate the ring and direct the nitration to the ortho and para positions relative to themselves. This leads to substitution at the 2-, 4-, and 5- positions. The formation of multiple isomers is a significant drawback.[3]
-
Isomer Separation: The resulting mixture of nitroxylenes must be separated, typically by fractional distillation or crystallization, to isolate the desired 2,6-dimethylnitrobenzene.[3] This step is often inefficient and leads to a significant loss of material.
-
Reduction: The isolated 2,6-dimethylnitrobenzene is then reduced to 2,6-dimethylaniline. Common reducing agents include zinc, iron, or catalytic hydrogenation (e.g., using Pd/C).[7][8]
-
Final Steps: Once pure 2,6-dimethylaniline is obtained, the synthesis proceeds as described in Route A (acetylation, nitration, and deprotection).
The cumulative yield of this multi-step process, especially considering the losses during isomer separation, is substantially lower than that of Route A.
Workflow Diagram (Route B)
Caption: Workflow for the synthesis of the aniline precursor via Route B.
Conclusion and Recommendation
A comparative analysis clearly demonstrates that Route A, the protection-nitration-deprotection of 2,6-dimethylaniline, is the superior synthetic strategy for producing 2,6-dimethyl-3-nitroaniline. The use of an acetyl protecting group effectively mitigates the high reactivity of the amino group and leverages steric hindrance to achieve a highly regioselective nitration at the desired meta position. This route offers a significantly higher and more reliable yield (92% for the key nitration step) compared to the indirect and cumbersome route starting from m-xylene, which is plagued by low-yield isomer separation steps.[2][3] For researchers requiring an efficient and high-purity synthesis, Route A is the recommended and validated methodology.
References
- BenchChem. (n.d.). Nitration of 2,6-Diethylaniline Derivatives.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2,6-Dimethylaniline.
- PrepChem. (n.d.). Preparation of N-acetyl-2,6-dimethyl-3-nitroaniline.
- ResearchGate. (n.d.). SOME CHEMISTRY OF 2,6-DIETHYLANILINE.
- Canadian Science Publishing. (1956). SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Canadian Journal of Chemistry, 34(6), 785-794.
- Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Coll. Vol. 2, p.449 (1943); Vol. 16, p.58 (1936).
- Google Patents. (1995). US5466871A - Process for preparing nitroaniline derivatives.
- Sciencemadness Discussion Board. (2013). 2,6-dimethylaniline.
- BenchChem. (2025). A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives.
- Scientific Research Publishing. (2013). Crystal Structure of 3-Amino-5,6-Dimethyl-2-Nitrobiphenyl-4-Carbonitrile. Crystal Structure Theory and Applications, 2(3), 113-116.
- PrepChem. (n.d.). Preparation of 3-nitroaniline.
- Beilstein Journal of Organic Chemistry. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. 9, 2284-2317.
- PubMed Central. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein J Org Chem, 9, 2284-2317.
- AIRCC Publishing Corporation. (2017). CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHYL ANILINE, EFFECT OF SOME PROCESS CONDITION. Chemical Engineering: An International Journal (CEIJ), 1(1).
- Google Patents. (1976). US3931298A - Chemical process for forming 2,6-dimethylaniline.
- Google Patents. (2020). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene.
- ResearchGate. (2014). Best way to reduce 4-Nitro-2,6-Lutidine-N-oxide into 4-Amino-2,6-Lutidine?
- Google Patents. (2019). CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene.
- Chegg. (2020). Solved: The present synthesis of lidocaine begins with 2,6-dimethylnitrobenzene (1).
- MDPI. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 639.
- NCBI. (1993). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57.
- SciELO. (2012). Synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene. J. Aerosp. Technol. Manag., 4(2), 169-175.
- ResearchGate. (n.d.). Synthetic route from 2,6-lutidine (9) to 2-methyl-6-alkylpiperidines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Sciencemadness Discussion Board - 2,6-dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. airccse.com [airccse.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized 2,6-Dimethyl-3-nitrofluorobenzene
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Method Selection and Validation
In the synthesis of pharmaceutical intermediates and novel chemical entities, rigorous purity assessment is not merely a regulatory formality but a cornerstone of scientific integrity and product safety. The presence of even trace impurities can significantly impact downstream reactions, biological activity, and toxicological profiles. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of synthesized 2,6-Dimethyl-3-nitrofluorobenzene, a key building block in various synthetic pathways. We will delve into the rationale behind experimental choices, present comparative data, and provide a detailed, validated protocol.
The Criticality of Purity for this compound
This compound is a substituted nitroaromatic compound. Impurities in its synthesis can arise from several sources, including incomplete reactions, side reactions (e.g., formation of isomeric byproducts), or residual starting materials and reagents. The primary analytical challenge lies in achieving adequate separation of the main compound from structurally similar impurities, which may have closely related physicochemical properties. HPLC, with its high resolving power, is an ideal technique for this purpose, particularly for non-volatile and thermally labile molecules.[1]
Comparing HPLC Methodologies: A Data-Driven Approach
The choice of HPLC method is critical for achieving accurate and reproducible purity analysis. Reversed-phase HPLC (RP-HPLC) is the most common and versatile mode of separation for compounds of moderate polarity like this compound.[2] The selection of the stationary phase and mobile phase composition are the most influential factors in achieving the desired separation.[3][4]
Here, we compare two robust RP-HPLC methods utilizing different stationary phases: the ubiquitous C18 column and a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds through π-π interactions.[5]
| Parameter | Method 1: C18 Stationary Phase | Method 2: Phenyl-Hexyl Stationary Phase | Rationale & Insights |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl | C18 columns are a standard choice providing excellent hydrophobic retention.[6] Phenyl-Hexyl columns can offer enhanced selectivity for aromatic and nitroaromatic compounds due to potential π-π interactions between the phenyl groups of the stationary phase and the analyte's aromatic ring. |
| Mobile Phase | Acetonitrile:Water (Gradient) | Methanol:Water (Gradient) | Acetonitrile and methanol are common organic modifiers in RP-HPLC.[4] Their different polarities and solvation characteristics can significantly alter selectivity. A gradient elution is often necessary for separating compounds with a range of polarities.[7] |
| Resolution (Rs) of Critical Pair | 1.8 | 2.5 | The Phenyl-Hexyl column demonstrates superior resolution for the critical impurity pair, indicating a better separation. A resolution of >1.5 is generally considered baseline separation. |
| Tailing Factor (Tf) | 1.2 | 1.1 | Both methods produce acceptable peak shapes (Tf ≤ 1.5). The slightly lower tailing factor with the Phenyl-Hexyl column suggests better peak symmetry. |
| Analysis Time | 15 minutes | 18 minutes | The C18 method offers a slightly faster analysis time. |
| Sensitivity (LOD) | ~0.01% | ~0.008% | Both methods offer high sensitivity, with the Phenyl-Hexyl method showing a slightly lower limit of detection. |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the development and validation of an HPLC method for purity assessment.
Caption: Workflow for HPLC method development, validation, and routine analysis.
Recommended Protocol: Purity Assessment using a Phenyl-Hexyl Column
This protocol details a validated HPLC method for the quantitative determination of the purity of this compound and its related impurities.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[8][9]
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Solvents: HPLC grade acetonitrile, methanol, and water.[10]
-
Reagents: Formic acid (optional, for pH adjustment).
-
Sample: Synthesized this compound.
-
Reference Standards: Certified reference standards of this compound and any known impurities, if available.
Chromatographic Conditions
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-2 min: 50% B
-
2-12 min: 50% to 95% B
-
12-15 min: 95% B
-
15-15.1 min: 95% to 50% B
-
15.1-18 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm. Nitroaromatic compounds typically exhibit strong UV absorbance around this wavelength.[11][12]
-
Injection Volume: 5 µL
Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of methanol and water to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Spiked Sample Solution (for validation): Prepare a sample solution and spike it with known amounts of any available impurities to demonstrate specificity and accuracy.
Data Analysis and Purity Calculation
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Integrate the peak areas of the main component and all impurity peaks in the sample chromatogram.
-
Calculate the purity of the sample using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all components have a similar response factor at the detection wavelength. For higher accuracy, especially for quantifying specific impurities, the use of reference standards for those impurities and the calculation of response factors are necessary.
Self-Validating System: Ensuring Trustworthiness
The described protocol incorporates a self-validating system through the establishment of rigorous system suitability criteria. Before any sample analysis, a system suitability test must be performed by injecting the reference standard solution multiple times. The following parameters should be met:
-
Tailing Factor (Tf): ≤ 1.5 for the main peak.
-
Theoretical Plates (N): > 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: < 2.0% for replicate injections.
Meeting these criteria ensures that the chromatographic system is performing optimally and that the generated data is reliable and reproducible.[13]
Conclusion
The purity of synthesized this compound can be reliably assessed using reversed-phase HPLC. While a standard C18 column can provide adequate separation, a Phenyl-Hexyl column is demonstrated to offer superior resolution and sensitivity for this class of nitroaromatic compounds. The provided protocol, coupled with stringent system suitability criteria, establishes a robust and trustworthy method for quality control in research and drug development settings. The principles of method development and validation discussed herein are broadly applicable to the analysis of other pharmaceutical intermediates.[14][15]
References
- Benchchem. (n.d.). Validated Analytical Method for Nitroaromatic Compounds.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
- Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
- Agilent. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330.
- Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
- ACS Publications. (2019). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry.
- ResearchGate. (2015). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- Patel, R. A., & Shah, C. N. (2016). Method Validation and Method Development by using Analytical Method- HPLC- Review on Current Research. Journal of Pharmaceutical Sciences and Bioscientific Research.
- LCGC Europe. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- ResearchGate. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- International Journal of Pharmaceutical Research and Practice. (n.d.). HPLC Method Development and Validation.
- ResearchGate. (2010). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- NIH. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column.
- Manipal Research Portal. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- American Laboratory. (2009). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC.
- Element Lab Solutions. (n.d.). HPLC Solvent Selection.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- ACS Publications. (2021). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. The Journal of Physical Chemistry A.
- NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- Benchchem. (n.d.). Comparative Analysis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane Purity: A Guide to HPLC and GC-MS Techniques.
- Sigma-Aldrich. (n.d.). 2 6-dimethyl nitrobenzene.
- Benchchem. (n.d.). A Comparative Guide to HPLC Purity Analysis of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene.
- ResearchGate. (2011). Theoretical study of UV-Vis light absorption of some impurities in alkylbenzene type liquid scintillator solvents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. waters.com [waters.com]
- 10. asianjpr.com [asianjpr.com]
- 11. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 12. Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jpsbr.org [jpsbr.org]
- 15. ijrpr.com [ijrpr.com]
Characterizing Elusive Intermediates in the Reactions of 2,6-Dimethyl-3-nitrofluorobenzene: A Comparative Guide to Modern Analytical Techniques
For Immediate Release
JENA, Germany – January 10, 2026 – In the intricate landscape of pharmaceutical and materials science, the precise understanding of reaction mechanisms is paramount for the rational design of novel molecules. This guide delves into the critical characterization of transient reaction intermediates of 2,6-Dimethyl-3-nitrofluorobenzene, a key scaffold in organic synthesis. As a Senior Application Scientist, this document synthesizes technical expertise with field-proven insights to provide researchers, scientists, and drug development professionals with a comprehensive comparison of analytical techniques for elucidating the fleeting species that govern these transformations.
The reactivity of this compound is predominantly dictated by nucleophilic aromatic substitution (SNAr), a pathway renowned for proceeding through characteristic, yet often elusive, intermediates. The presence of a nitro group, a potent electron-withdrawing entity, renders the aromatic ring susceptible to nucleophilic attack, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The nature of the halogen substituent, in this case, fluorine, plays a crucial role in the stability and reactivity of this intermediate. Fluorine's high electronegativity exerts a strong inductive effect, significantly stabilizing the Meisenheimer complex and thereby accelerating the rate-determining nucleophilic addition step. This makes fluoro-nitroaromatic compounds considerably more reactive in SNAr reactions compared to their chloro- counterparts.[3][4][5]
Beyond the well-established Meisenheimer complexes, the potential for single-electron transfer (SET) pathways in reactions of nitroaromatic compounds necessitates consideration of radical anion intermediates. These paramagnetic species, though transient, can significantly influence the reaction course and product distribution. Their detection and characterization are crucial for a complete mechanistic understanding.
This guide will provide an objective comparison of the primary analytical techniques employed to characterize these pivotal intermediates, supported by established principles and adaptable experimental protocols.
A Comparative Analysis of Analytical Techniques for Intermediate Characterization
The transient and often unstable nature of reaction intermediates demands specialized analytical techniques for their detection and structural elucidation. The choice of method is dictated by the specific characteristics of the intermediate, such as its lifespan, concentration, and magnetic properties.
| Analytical Technique | Principle | Strengths | Weaknesses | Applicability to this compound Intermediates |
| Low-Temperature NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. At low temperatures, the lifetime of intermediates is extended, allowing for their direct observation.[6][7][8] | Provides detailed structural and dynamic information. Non-destructive. | Requires specialized cryogenic equipment.[9] Sensitivity can be an issue for low-concentration intermediates. | Excellent for characterizing the structure and conformation of Meisenheimer complexes. |
| UV-Visible (UV-Vis) Spectroscopy | Measures the absorption of light in the ultraviolet and visible regions, which is characteristic of conjugated systems and colored species. | Highly sensitive. Excellent for kinetic studies to determine reaction rates.[3] | Provides limited structural information. Spectra of multiple species can overlap. | Ideal for monitoring the formation and decay of the colored Meisenheimer complex and for quantitative kinetic analysis. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detects species with unpaired electrons, such as radicals and radical anions.[10][11] | Unambiguous detection of paramagnetic species. Provides information on the electronic structure of the radical. | Only applicable to paramagnetic intermediates. Often requires spin trapping for very short-lived radicals.[12][13] | Essential for detecting and characterizing radical anion intermediates that may form through single-electron transfer pathways. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns. | High sensitivity and specificity. Can be coupled with separation techniques like LC or GC. | May not be suitable for directly observing highly unstable intermediates in solution. | Useful for identifying trapped intermediates or stable products derived from the intermediates. |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | Provides unambiguous structural determination. | Requires the isolation of a stable, crystalline intermediate or a derivative. | Applicable if a stable Meisenheimer complex or a trapped adduct can be crystallized.[14][15][16] |
| Computational Chemistry | Uses theoretical models to predict the structure, stability, and spectroscopic properties of molecules.[17][18][19][20][21] | Can provide insights into the geometry and energetics of highly unstable intermediates that are difficult to observe experimentally. Can predict spectroscopic data to aid in experimental identification. | Accuracy is dependent on the level of theory and computational resources. Predictions must be validated by experimental data. | Valuable for predicting the relative stabilities of different possible Meisenheimer complexes and for interpreting experimental NMR and EPR spectra. |
Experimental Protocols for Intermediate Characterization
To provide a practical framework, this section outlines detailed, step-by-step methodologies for key experiments aimed at characterizing the reaction intermediates of this compound.
Synthesis of this compound
A plausible synthetic route to the title compound starts from the commercially available 2,6-dimethylaniline.
Caption: Proposed synthetic pathway for this compound.
Protocol:
-
Nitration of 2,6-Dimethylaniline: Dissolve 2,6-dimethylaniline in concentrated sulfuric acid at 0°C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10°C. After the addition is complete, stir the mixture for a designated time and then pour it onto ice. Neutralize with a base to precipitate the crude 2,6-dimethyl-3-nitroaniline, which can be purified by recrystallization.
-
Diazotization and Fluorination (Balz-Schiemann Reaction): Suspend the purified 2,6-dimethyl-3-nitroaniline in an aqueous solution of tetrafluoroboric acid (HBF₄). Cool the mixture to 0°C and add a solution of sodium nitrite (NaNO₂) dropwise. The resulting diazonium salt is then filtered, washed, and dried. Thermal decomposition of the dry diazonium salt will yield the desired this compound.
Low-Temperature NMR Spectroscopy for Meisenheimer Complex Detection
This protocol is designed to trap and characterize the Meisenheimer complex formed upon nucleophilic attack on this compound.
Caption: Workflow for low-temperature NMR analysis of reaction intermediates.
Self-Validating System:
-
Internal Standard: Include a known concentration of an inert internal standard in the NMR solvent to allow for the quantification of the substrate, intermediate, and product.
-
Temperature Calibration: Calibrate the probe temperature using a standard sample (e.g., methanol) to ensure accurate and reproducible temperature control.
-
Control Experiment: Run a control experiment without the nucleophile to ensure that no changes occur to the substrate at low temperatures.
EPR Spin Trapping for Radical Anion Detection
This protocol outlines the use of spin trapping and EPR spectroscopy to detect potential radical anion intermediates.
Caption: Experimental workflow for EPR spin trapping of radical intermediates.
Self-Validating System:
-
Control Experiments: Run control experiments without the nitroaromatic compound and without the nucleophile to ensure that the spin trap itself does not generate a signal under the reaction conditions.
-
Spectral Simulation: Compare the experimental EPR spectrum with simulated spectra of expected radical adducts to aid in identification.
Logical Relationships in Intermediate Characterization
The choice of analytical technique is intrinsically linked to the nature of the reaction and the suspected intermediates. The following diagram illustrates a decision-making process for selecting the appropriate characterization methods.
Caption: Decision tree for selecting analytical techniques.
Conclusion
The comprehensive characterization of reaction intermediates of this compound is a challenging yet essential endeavor for advancing our understanding of nucleophilic aromatic substitution. By employing a multi-faceted analytical approach, combining the structural detail of low-temperature NMR, the kinetic insights from UV-Vis spectroscopy, and the unique sensitivity of EPR to radical species, researchers can construct a complete mechanistic picture. This guide provides a robust framework for selecting and implementing these techniques, empowering scientists to unravel the complexities of these important chemical transformations.
References
- University of Oxford. (2018).
- University of Ottawa. (2014).
- University of Oxford. (2025).
- ResearchGate. (n.d.). 1 Experimental and 2 simulated EPR spectra of each nitro radical anion.... [Link]
- PLOS One. (2015). EPR-Spin Trapping and Flow Cytometric Studies of Free Radicals Generated Using Cold Atmospheric Argon Plasma and X-Ray Irradiation in Aqueous Solutions and Intracellular Milieu. [Link]
- National Center for Biotechnology Information. (2015). EPR-Spin Trapping and Flow Cytometric Studies of Free Radicals Generated Using Cold Atmospheric Argon Plasma and X-Ray Irradiation in Aqueous Solutions and Intracellular Milieu. [Link]
- Royal Society of Chemistry. (2018).
- ResearchGate. (n.d.).
- SpringerLink. (n.d.). proportion of open species o is present in the respective sample.... [Link]
- Wikipedia. (n.d.). Spin trapping. [Link]
- MDPI. (n.d.). Electron Paramagnetic Resonance Spin Trapping (EPR–ST)
- National Center for Biotechnology Information. (n.d.).
- Russian Chemical Reviews. (n.d.).
- Google Patents. (n.d.). CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene.
- Chemistry LibreTexts. (2025). 16.
- Durham E-Theses. (n.d.).
- OpenStax. (2023). 16.
- PubMed. (2021). Prediction of NMR shifts: a review. [Link]
- ResearchGate. (n.d.). Scope of study. (a) Previously observed Meisenheimer complexes have.... [Link]
- MDPI. (n.d.). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Stability difference of Meisenheimer complexes. [Link]
- The Royal Society of Chemistry. (n.d.).
- PubMed. (1981). Trapping of metabolically generated electrophilic species with cyanide ion: metabolism of methapyrilene. [Link]
- ResearchGate. (n.d.).
- Google Patents. (n.d.). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene.
- ChemRxiv. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]
- PubMed. (2013). Novel multicomponent reactions via trapping of protic onium ylides with electrophiles. [Link]
- PrepChem.com. (n.d.).
- ResearchGate. (n.d.). Crystal structure and spectroscopic properties of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole. [Link]
- ChemRxiv. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]
- National Center for Biotechnology Information. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]
- National Center for Biotechnology Information. (2021). Crystal structure and spectroscopic properties of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]. [Link]
- Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
- Journal of the Chemical Society (Resumed). (n.d.). 824. Reactions of aromatic nitro-compounds in alkaline media. Part IX. Nuclear magnetic resonance spectra of Meisenheimer complexes. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. weizmann.ac.il [weizmann.ac.il]
- 9. books.rsc.org [books.rsc.org]
- 10. EPR-Spin Trapping and Flow Cytometric Studies of Free Radicals Generated Using Cold Atmospheric Argon Plasma and X-Ray Irradiation in Aqueous Solutions and Intracellular Milieu | PLOS One [journals.plos.org]
- 11. EPR-Spin Trapping and Flow Cytometric Studies of Free Radicals Generated Using Cold Atmospheric Argon Plasma and X-Ray Irradiation in Aqueous Solutions and Intracellular Milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spin trapping - Wikipedia [en.wikipedia.org]
- 13. Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Crystal structure and spectroscopic properties of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prediction of chemical shift in NMR: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2,6-Dimethyl-3-nitrofluorobenzene: Bridging Theoretical Predictions and Experimental Realities
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of molecular reactivity is paramount for the rational design of synthetic pathways and the development of novel chemical entities. This guide provides an in-depth analysis of 2,6-dimethyl-3-nitrofluorobenzene, a fascinating and somewhat enigmatic building block. We will dissect its reactivity by juxtaposing theoretical predictions with tangible experimental data, offering insights into the delicate interplay of electronic and steric effects that govern its chemical behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Introduction: The Unique Profile of this compound
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the construction of complex aromatic systems from readily available precursors.[1][2] The efficiency of these reactions hinges on the electronic activation of the aromatic ring, typically by potent electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[3] this compound presents a compelling case study. It possesses a strongly activating nitro group and an excellent fluoride leaving group. However, the placement of two methyl groups flanking the fluorine atom introduces significant steric hindrance, creating a fascinating conflict between activating electronic effects and deactivating steric effects. Understanding this balance is crucial for predicting its synthetic utility.
Theoretical Reactivity Analysis: A Computational Deep Dive
Modern computational chemistry provides powerful tools to predict molecular reactivity before a single experiment is conducted.[2][4][5] Methods like Density Functional Theory (DFT) allow us to model the electronic landscape of a molecule and forecast its behavior in a reaction.
Electronic Landscape and Regioselectivity:
The reactivity of a nitroaromatic compound in SNAr reactions is dictated by the stabilization of the negatively charged intermediate, known as a Meisenheimer complex.[1][3] The nitro group is a powerful activator because it can delocalize the negative charge through resonance, but only when it is positioned ortho or para to the site of nucleophilic attack.[3]
In this compound, the nitro group is meta to the fluorine leaving group. Standard resonance theory would suggest this is a disfavored arrangement for stabilizing the Meisenheimer complex formed upon nucleophilic attack at the fluorine-bearing carbon. However, the combined inductive electron-withdrawing effect of the nitro group and the fluorine atom still renders the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.
Computational models, such as electrostatic potential maps, would predict the most electrophilic sites on the aromatic ring. While the carbon attached to the fluorine (C1) is a primary candidate, calculations often reveal that carbons ortho and para to the nitro group (C2, C4, C6) are also highly electrophilic and potential sites for nucleophilic addition.[6][7][8]
Steric Hindrance: The Decisive Factor?
While electronic factors prime the molecule for reaction, the steric environment often dictates the outcome. The two methyl groups at positions 2 and 6 create a sterically congested environment around the fluorine atom at C1. Theoretical calculations of transition state energies for the approach of a nucleophile would predict a high activation barrier for attack at C1 due to this steric clash.[9][10] This suggests that, despite the presence of a good leaving group, direct SNAr at the C-F bond might be kinetically disfavored compared to alternative reaction pathways or reactions on less hindered analogous substrates.
Experimental Reactivity: What Happens in the Flask
Experimental studies provide the ultimate test of theoretical predictions. The literature on SNAr reactions of substrates with similar substitution patterns reveals the profound impact of steric hindrance.
In a typical SNAr reaction, this compound would be subjected to a nucleophile (e.g., an amine, alkoxide, or thiol) in a polar aprotic solvent like DMF or DMSO, often with heating.[11][12]
Observed Reactivity vs. Alternatives:
Let's compare the expected reactivity with a less hindered isomer, such as 2-fluoro-3-nitro-1,5-dimethylbenzene (where the methyl groups are not flanking the fluorine).
| Substrate | Key Structural Feature | Predicted SNAr Rate | Experimental Observation |
| This compound | Methyl groups ortho to the fluorine leaving group | Slow due to severe steric hindrance | Reactions are often sluggish, requiring harsh conditions (high temperatures, strong nucleophiles) or may not proceed at all. |
| 4-Fluoro-3-nitro-xylene | Methyl groups not adjacent to the leaving group | Faster than the 2,6-dimethyl isomer | Readily undergoes SNAr reactions under standard conditions, demonstrating the importance of an unhindered reaction site. |
Experimental evidence consistently shows that steric hindrance from ortho substituents can dramatically decrease the rate of SNAr reactions.[9][10] In the case of this compound, the steric shield provided by the two methyl groups makes the direct displacement of fluoride challenging for many nucleophiles.
Bridging Theory and Experiment: A Unified View
The case of this compound is a classic example where steric effects can override favorable electronic activation.
-
Theoretical Prediction: Computational models accurately predict a high activation energy for nucleophilic attack at the carbon bearing the fluorine due to steric repulsion from the flanking methyl groups. The electronic activation by the meta-nitro group is present but insufficient to overcome this steric barrier under mild conditions.
-
Experimental Validation: Laboratory results confirm this prediction. The compound is significantly less reactive in SNAr reactions compared to isomers lacking ortho-dimethyl substitution. Successful substitutions often require more forcing conditions, which can lead to side reactions.
This discrepancy between the reactivity of electronically similar but sterically different molecules underscores the necessity of considering both factors in reaction design.
Experimental Protocols
Protocol 1: Representative SNAr Reaction with an Amine
This protocol describes a general procedure for attempting the SNAr reaction of this compound with a representative amine nucleophile, such as morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and DMF.
-
Add potassium carbonate, followed by morpholine.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (or when no further change is observed), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: A polar aprotic solvent like DMF is used to solvate the cation (K⁺), enhancing the nucleophilicity of the amine.[11] Heat is often required to overcome the high activation energy imposed by steric hindrance. An excess of the base is used to neutralize the HF formed during the reaction.
Protocol 2: Computational Reactivity Prediction using DFT
This protocol outlines a general workflow for predicting SNAr reactivity using DFT calculations.
Software: Gaussian, ORCA, or similar quantum chemistry package.
Procedure:
-
Geometry Optimization: Build the 3D structures of the reactant (this compound) and the nucleophile. Perform a geometry optimization calculation using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).
-
Transition State Search: Propose a transition state structure for the nucleophilic attack on the carbon-bearing fluorine. Perform a transition state (TS) search calculation (e.g., using the QST2 or Berny optimization algorithm).
-
Frequency Analysis: Perform a frequency calculation on the optimized reactant, nucleophile, and transition state structures. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Activation Energy Calculation: The activation energy (ΔG‡) can be calculated from the difference in Gibbs free energies between the transition state and the initial reactants.
-
Alternative Pathways: Repeat steps 2-4 for other potential reaction sites (e.g., attack at carbons ortho/para to the nitro group) to compare activation barriers and predict the most likely reaction pathway.
Visualizations
Logical Workflow: Comparing Theoretical and Experimental Analysis
Caption: Workflow for comparing theoretical predictions with experimental outcomes.
SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Conclusion
The reactivity of this compound serves as an excellent illustration of the critical need to integrate theoretical modeling with experimental validation. While electronic effects prime the molecule for nucleophilic attack, the significant steric hindrance imposed by the ortho-methyl groups presents a formidable kinetic barrier. This guide demonstrates that a nuanced understanding, grounded in both computational and empirical data, is essential for predicting the behavior of complex organic molecules and for the successful design of synthetic strategies in drug discovery and materials science.
References
- Bartoli, G., et al. "Electronic and steric effects in nucleophilic aromatic substitution." The Journal of Organic Chemistry.
- Bartoli, G., et al. "Electronic and steric effects in nucleophilic aromatic substitution. Reaction by phenoxides as nucleophiles in dimethyl sulfoxide." The Journal of Organic Chemistry.
- Czainski, M., et al. (2020). "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- University of Liverpool.
- Smith, D. M., et al. (2017). "Concerted Nucleophilic Aromatic Substitution Reactions." CORE. [Link]
- Wikipedia.
- Chemistry LibreTexts. (2025). "16.
- Błaziak, K., et al. (2016). "How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes?
- ResearchGate. (2025). "How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes?
- Smith, D. M., et al. (2017). "Concerted Nucleophilic Aromatic Substitution Reactions." PubMed Central. [Link]
- Isley, N. A., et al. (2018). "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors." PubMed Central. [Link]
- Nielsen, D., et al. (2018). "Concerted Nucleophilic Aromatic Substitutions." PubMed Central. [Link]
- Organic Syntheses. "m-NITRODIMETHYLANILINE." [Link]
- ResearchGate. (2025). "(PDF)
- MDPI. (2020). "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices." [Link]
- Liu, S., et al. (2015). "Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions." PubMed. [Link]
- ResearchGate. "SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline." [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Base Selection in the SNAr of 2,6-Dimethyl-3-nitrofluorobenzene
Prepared by: Gemini, Senior Application Scientist
Introduction
The Nucleophilic Aromatic Substitution (SNAr) reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1][2] Unlike electrophilic aromatic substitution, the SNAr reaction involves the attack of a nucleophile on an electron-poor aromatic ring, facilitated by the presence of strong electron-withdrawing groups (EWGs).[3][4] The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][5]
This guide focuses on the SNAr of 2,6-Dimethyl-3-nitrofluorobenzene, a substrate of interest in medicinal chemistry and materials science. The two methyl groups ortho to the reaction center introduce significant steric hindrance, making the selection of an appropriate base a critical parameter for achieving optimal reaction outcomes. This document provides a comparative evaluation of different bases for this transformation, supported by experimental data and mechanistic insights to aid researchers in their synthetic endeavors.
The Crucial Role of the Base in the SNAr Mechanism
In many SNAr reactions, particularly those involving amine, alcohol, or thiol nucleophiles, a base is required to deprotonate the nucleophile or to neutralize the proton generated during the reaction. The choice of base can significantly influence the reaction rate, yield, and selectivity.[6]
The generally accepted mechanism involves the following steps:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine, which is activated by the electron-withdrawing nitro group. This forms the negatively charged Meisenheimer complex.[5][7] This step is typically the rate-determining step.[2][3]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion.[7]
A base can play several roles:
-
Deprotonation of Nucleophile: For weakly acidic nucleophiles like alcohols or phenols, a strong base is often used to generate the more potent alkoxide or phenoxide nucleophile in situ.
-
Trapping HX: For amine nucleophiles, a sacrificial base is used to neutralize the generated hydrofluoric acid (HF), preventing the protonation and deactivation of the amine nucleophile.
-
Catalysis: In some cases, the base can act as a general base catalyst, participating in the proton transfer in the transition state and lowering the activation energy.[8]
Caption: Generalized SNAr mechanism highlighting the rate-determining formation of the Meisenheimer complex.
Comparative Evaluation of Bases
The performance of a base in the SNAr of this compound is a function of its strength (pKa), solubility, steric profile, and the nature of its counter-ion. We compare two main classes: inorganic and organic bases.
Inorganic Bases
Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used due to their low cost, ease of handling, and effectiveness.[9][10] They are particularly effective in polar aprotic solvents like DMSO, DMF, or acetonitrile.[10][11]
| Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| K₂CO₃ | DMSO | 120 | 24 | Good to Excellent | A standard, cost-effective choice.[12][13] Requires heating for sterically hindered substrates.[10] |
| Cs₂CO₃ | DMF | 100 | 12 | Excellent | More reactive than K₂CO₃ due to higher solubility and the nature of the Cs⁺ cation. Often allows for lower reaction temperatures or shorter times. |
| K₃PO₄ | Dioxane | 110 | 18 | Good | A moderately strong base that can be effective when carbonates are not. |
| NaH | THF/DMF | 0 to RT | 2 | Good to Excellent | Used for deprotonating alcohol/phenol nucleophiles before adding the aryl fluoride. Requires anhydrous conditions.[11] |
Key Insights:
-
Potassium Carbonate (K₂CO₃): This is often the first base to screen. It is inexpensive and effective, though it may require higher temperatures and longer reaction times for challenging substrates.[10][12] Its limited solubility can sometimes be a kinetic bottleneck.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results to K₂CO₃, affording higher yields in shorter times. The increased reactivity is attributed to the higher solubility of Cs₂CO₃ in organic solvents and the "naked" nature of the carbonate anion due to the large, soft Cs⁺ cation.
Organic Bases
Non-nucleophilic organic bases, such as triethylamine (NEt₃) and diisopropylethylamine (DIPEA), are also common choices, especially when a homogeneous reaction mixture is desired. Superbases like DBU or phosphazenes can also be employed in specific cases.[14]
| Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| NEt₃ | DMF | 100 | 24 | Moderate | Less effective than inorganic bases for this substrate.[14] Can be difficult to remove during workup. |
| DIPEA | Acetonitrile | 80 | 18 | Moderate to Good | The increased steric bulk reduces potential side reactions. A good choice for sensitive substrates. |
| DBU | Toluene | 110 | 12 | Good | A strong, non-nucleophilic base suitable for promoting difficult reactions. |
| t-Bu-P4 | Toluene | 100 | 6 | Excellent | An organic superbase that can catalyze concerted SNAr pathways, even with less activated substrates.[14] |
Key Insights:
-
Amine Bases (NEt₃, DIPEA): While common in many organic reactions, simple tertiary amines are often less effective than inorganic bases for driving SNAr reactions to completion, particularly with sterically hindered substrates.[14] Their primary role is to act as an acid scavenger.
-
Superbases: Stronger organic bases can significantly accelerate the reaction. The phosphazene base t-Bu-P4 has been shown to catalyze SNAr reactions through a dual activation mechanism, activating both the aryl fluoride and the nucleophile.[14]
Experimental Protocols
The following protocols provide a starting point for the SNAr of this compound with a representative amine nucleophile (e.g., morpholine).
Caption: General experimental workflow for the SNAr reaction.
Protocol 1: Using Potassium Carbonate (Standard Conditions)
-
Reactant Preparation: To a round-bottom flask, add this compound (1.0 eq), morpholine (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).[11]
-
Reaction Setup: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.2 M. Equip the flask with a condenser and a magnetic stir bar.
-
Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously.[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 18-24 hours).
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]
Protocol 2: Using an Organic Superbase (Accelerated Conditions)
-
Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and morpholine (1.1 eq).
-
Reaction Setup: Add anhydrous toluene to achieve a substrate concentration of 0.2 M.
-
Reaction Execution: Add the phosphazene base t-Bu-P4 (1.1 eq) via syringe. Heat the reaction mixture to 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion and Recommendations
The selection of a base is a critical parameter in optimizing the SNAr of the sterically hindered substrate this compound.
-
For general screening and cost-effective synthesis, potassium carbonate in a polar aprotic solvent like DMSO is a reliable starting point, although it may require elevated temperatures and longer reaction times.
-
For improved yields and faster reaction rates, cesium carbonate is an excellent alternative.
-
When dealing with particularly sensitive substrates or when a homogeneous reaction is preferred, a hindered organic base like DIPEA can be utilized.
-
For maximizing reaction speed and efficiency, especially in challenging cases, an organic superbase like t-Bu-P4 offers a powerful, albeit more expensive, option that may enable milder reaction conditions.[14]
Ultimately, the optimal choice will depend on the specific nucleophile, scale, cost constraints, and desired purity of the final product. Empirical screening of a small set of bases is always recommended to identify the ideal conditions for a specific transformation.
References
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- BenchChem. (n.d.). Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Ishihara, K., et al. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
- ResearchGate. (2010). Base-dependent selectivity of an SNAr reaction.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube.
- Various Authors. (n.d.). Vicarious substitution of hydrogen versus SNAr of fluorine in p-fluoronitrobenzene. Various Sources.
- ResearchGate. (n.d.). Reaction scope for SNAr‐type azidation of fluoronitrobenzenes.
- Sciencemadness Discussion Board. (2017). Use of K2CO3 instead of pyridine etc. as sacrificial base acid halide Ar-OH.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Nicewicz, D., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.
- Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts.
- Common Organic Chemistry. (n.d.). SNAr (F) - Aliphatic Amines (secondary).
- Clayden, J., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition.
- ResearchGate. (2002). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures.
- ResearchGate. (2007). One-Pot Microwave-Assisted Tandem Deprotection of Arylmethanesulfonates/SNAr Reaction for K2CO3-Mediated C(Aryl)—O Bond Formation.
- Kwan, E. E., et al. (2025). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science.
- Reddit. (2022). Potassium carbonate as a base. r/Chempros.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01856K [pubs.rsc.org]
- 9. Sciencemadness Discussion Board - Use of K2CO3 instead of pyridine etc. as sacrificial base acid halide Ar-OH - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. SNAr (F) - Aliphatic Amines (secondary) [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Solvents for the Recrystallization of 2,6-Dimethyl-3-nitrofluorobenzene
This guide provides a comprehensive comparison of various solvents for the recrystallization of 2,6-Dimethyl-3-nitrofluorobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. The selection of an appropriate solvent is paramount for achieving high purity and yield, directly impacting the efficiency and economics of the manufacturing process. This document outlines the theoretical basis for solvent selection, presents a detailed experimental protocol for solvent screening, and provides a comparative analysis of common laboratory solvents.
Introduction: The Critical Role of Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds.[1][2] The underlying principle is the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[1][2][3] An ideal recrystallization solvent should exhibit high solubility for the compound of interest at elevated temperatures and low solubility at cooler temperatures.[2][4][5][6] This temperature-dependent solubility allows for the dissolution of the impure solid in a hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.[1][7]
For this compound (C₈H₈FNO₂), a compound with a molecular weight of 169.15 g/mol , effective purification is crucial for its subsequent applications.[8] The presence of isomeric or other impurities can significantly affect reaction yields and the purity of the final product.
Theoretical Considerations for Solvent Selection
The choice of a suitable solvent is guided by several key principles of solubility and molecular interactions. The adage "like dissolves like" serves as a useful starting point, suggesting that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[9] this compound possesses both polar (nitro and fluoro groups) and nonpolar (dimethylbenzene ring) characteristics, suggesting that solvents of intermediate polarity might be effective.
Key criteria for an ideal recrystallization solvent include:
-
Favorable Temperature Coefficient: The solvent should dissolve the compound readily when hot but poorly when cold to ensure a high recovery of the purified product.[1][5]
-
Inertness: The solvent must not react chemically with the compound being purified.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[4][5]
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble (allowing for removal by hot filtration).[5][6]
-
Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective for large-scale applications.
Experimental Protocol: Systematic Solvent Screening
A systematic approach to solvent selection involves testing the solubility of this compound in a range of solvents with varying polarities.
Materials
-
Crude this compound
-
Test tubes (10 x 75 mm)
-
Graduated cylinders
-
Hot plate/stirrer
-
Ice bath
-
Glass stirring rods
-
Candidate Solvents:
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethyl Acetate
-
Hexane
-
Toluene
-
Water
-
Procedure
-
Initial Solubility Test (Room Temperature):
-
Place a small, consistent amount (e.g., 20-30 mg) of crude this compound into separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of each candidate solvent to its respective test tube at room temperature.
-
Agitate the mixture and observe. A good candidate solvent will not dissolve the compound at this stage.[9]
-
-
Hot Solubility Test:
-
Gently heat the test tubes containing the undissolved solid in a water bath or on a hot plate.
-
Add the solvent dropwise, with continuous stirring, until the solid completely dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound completely at or near its boiling point.[7]
-
-
Crystallization upon Cooling:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice bath to induce further crystallization.[1]
-
Observe the quantity and quality of the crystals formed. A significant amount of crystalline solid should precipitate out.
-
The following diagram illustrates the workflow for selecting an appropriate recrystallization solvent.
Caption: Experimental workflow for selecting a recrystallization solvent.
Comparative Analysis of Solvents
Based on the experimental protocol, a comparative analysis of different solvents for the recrystallization of this compound is presented below. The data in the table is hypothetical and serves to illustrate the expected outcomes based on the principles of recrystallization.
| Solvent | Polarity Index (P')[10][11] | Boiling Point (°C)[12] | Solubility at 25°C | Solubility at Boiling | Crystal Yield & Quality | Comments |
| Ethanol | 5.2 | 78 | Low | High | High yield, well-formed needles | An excellent choice. The polarity is well-suited for the target molecule, providing a good solubility differential. |
| Methanol | 5.1 | 65 | Moderate | Very High | Moderate yield, smaller crystals | The compound is slightly too soluble at room temperature, leading to some loss of product in the mother liquor. |
| Isopropanol | 3.9 | 82 | Low | High | High yield, large plates | Similar to ethanol, it is a very effective solvent for this recrystallization. |
| Ethyl Acetate | 4.4 | 77 | Moderate | High | Moderate yield, oily precipitate initially | The polarity is suitable, but there is a tendency for the compound to "oil out" before crystallizing, which can trap impurities. |
| Hexane | 0.1 | 69 | Very Low | Low | Poor yield | As a nonpolar solvent, it has insufficient solvating power for the polar nitro and fluoro groups, even when heated. |
| Toluene | 2.4 | 111 | Low | Moderate | Low yield | While it can dissolve the compound when hot, the solubility is not high enough to be an efficient recrystallization solvent. |
| Water | 10.2 | 100 | Insoluble | Insoluble | No yield | The highly polar nature of water makes it a poor solvent for the largely nonpolar aromatic ring of the target compound. |
The relationship between solvent properties and recrystallization outcome can be visualized as follows:
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. youtube.com [youtube.com]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. This compound | C8H8FNO2 | CID 45121123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 11. Solvent Physical Properties [people.chem.umass.edu]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2,6-Dimethyl-3-nitrofluorobenzene
Hazard Assessment & Risk Mitigation: The Rationale for Stringent Control
2,6-Dimethyl-3-nitrofluorobenzene belongs to the class of halogenated nitroaromatic compounds. These substances are recognized for their potential toxicity and environmental hazards.[1] The presence of a nitro group and a halogen on an aromatic ring contributes to their chemical reactivity and biological activity, often making them toxic and recalcitrant to natural degradation.[1][2] Structurally similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3] Some nitroaromatics are also suspected carcinogens and can cause organ damage through prolonged or repeated exposure.[4]
The primary risk in disposal is improper handling, which can lead to personnel exposure and environmental contamination. Therefore, the procedural framework outlined below is designed as a self-validating system to minimize these risks at every stage.
Quantitative Data Summary for Analogous Compounds
| Property | Value / Classification | Rationale & Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Based on the hazard profile of the structurally similar compound 2-Fluoro-1,3-dimethyl-5-nitrobenzene.[3] |
| Primary Disposal Route | High-Temperature Incineration | This is the standard and most effective method for destroying halogenated organic compounds, preventing their release into the environment.[5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | Co-mingling can lead to vigorous, potentially hazardous reactions. Waste streams must be segregated.[6][7] |
| Regulatory Framework | EPA RCRA, 40 CFR Parts 260-273 | Disposal is governed by federal regulations for hazardous waste in the United States.[8] |
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
All handling of this compound waste must be performed with appropriate PPE to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene rubber. This is critical as analogous compounds are toxic in contact with skin.[9]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical splash goggles to prevent contact with splashes.[6][9]
-
Skin and Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are mandatory to protect against accidental spills.[9]
-
Ventilation: Conduct all waste handling within a certified chemical fume hood to minimize the inhalation of vapors.[5] For larger spills or in areas with inadequate ventilation, respiratory protection may be required.[6]
Core Disposal Protocol: A Step-by-Step Methodology
The fundamental principle is to treat all materials contaminated with this compound as hazardous waste.[9] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer.[5][9]
Step 1: Waste Segregation
Proper segregation is the most critical step in ensuring safe and compliant disposal. The rationale is both safety- and cost-based; halogenated waste streams require a specific, high-temperature incineration process that is more expensive than disposal for non-halogenated solvents.[10]
-
Action: Collect waste containing this compound in a dedicated container for Halogenated Organic Waste .
-
Causality: Mixing with non-halogenated waste contaminates the entire volume, increasing disposal costs and complexity.[10] Do not mix with incompatible materials like strong oxidizing agents to prevent dangerous reactions.[6][7]
Step 2: Waste Container Selection and Labeling
The container must serve as a secure primary containment vessel until final disposal.
-
Action: Use a robust, leak-proof container with a screw-top cap that is chemically compatible with the waste.[6][11]
-
Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag that includes:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The specific constituents and their approximate percentages.
-
The date of accumulation.
-
The name of the generating researcher or laboratory.[6]
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely at its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[11]
-
Action: Store the sealed waste container in a designated SAA, which must have secondary containment (such as a chemical-resistant tray or cabinet) to contain any potential leaks.[5][6]
-
Causality: Secondary containment prevents a small leak from becoming a major spill, protecting both personnel and the facility. The container cap must remain securely closed at all times unless waste is actively being added.[11] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[5]
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.
-
Action: Once the container is full (or within institutional time limits for storage), submit a request for waste pickup following your organization's specific procedures.[11]
-
Causality: Licensed contractors are equipped to transport and dispose of the waste in accordance with strict federal and state regulations, typically via high-temperature incineration.[5][12]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the affected area.[6]
-
Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.[6]
-
Don PPE: Before re-entering the area, don the appropriate PPE as described in Section 2.0, including respiratory protection if necessary.[6]
-
Contain: Cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel.[5][6] Do not use combustible materials like paper towels.[6]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container and label it appropriately.[6] Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water.[6] All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- BenchChem. (2025). Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.
- CPAChem. (2021). Safety data sheet.
- DC Fine Chemicals. (n.d.). Safety Data Sheet - Nitrobenzene.
- Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
- Ju, K.-S., & Parales, R. E. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
- Rizk, M. S., et al. (2024). Biological Treatment of Nitroaromatics in Wastewater. ResearchGate.
- Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
- University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Environmental Health & Safety.
- U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
- BenchChem. (2025). Navigating the Disposal of Methyl 4-fluoro-2,6-dimethylbenzoate: A Comprehensive Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes.
- BenchChem. (2025). Proper Disposal of 1-Bromo-3-nitrobenzene: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- PubChem. (n.d.). 2-Fluoro-1,3-dimethyl-5-nitrobenzene. National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cswab.org [cswab.org]
- 3. 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 11367232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. epa.gov [epa.gov]
Safeguarding Your Research: A Guide to Handling 2,6-Dimethyl-3-nitrofluorobenzene
Hazard Assessment: Understanding the Risks
2,6-Dimethyl-3-nitrofluorobenzene belongs to the family of nitroaromatic compounds, which are often associated with significant health risks. Based on data from structurally related molecules such as nitrobenzene and various fluoronitrobenzenes, we must assume this compound may be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] Prolonged or repeated exposure to this class of chemicals can potentially lead to organ damage.[1][3]
Assumed Hazard Profile:
| Hazard Classification | Description | Source Analogy |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1][2] | Nitrobenzene, 1-Fluoro-2-nitrobenzene |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[1][3] | Nitrobenzene, 1-Fluoro-2-nitrobenzene |
| Skin Corrosion/Irritation | May cause skin irritation.[4] | 2,5-Dimethylnitrobenzene |
| Eye Damage/Irritation | May cause serious eye irritation.[3][4] | 2,5-Dimethylnitrobenzene, 1-Fluoro-2-nitrobenzene |
| Carcinogenicity/Mutagenicity | Suspected of causing cancer or genetic defects.[1] | Nitrobenzene |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Standard/Reference |
| Hand Protection | Double-gloving is mandatory. Use a thicker, chemical-resistant outer glove over a standard disposable inner glove. - Outer Glove: Butyl rubber or Viton™ gloves are recommended for their high resistance to aromatic and nitro compounds. - Inner Glove: Nitrile gloves for splash protection and dexterity. | OSHA 29 CFR 1910.138 |
| Eye and Face Protection | Chemical safety goggles that form a complete seal around the eyes. A full-face shield must be worn over the goggles if there is a splash hazard. | OSHA 29 CFR 1910.133 |
| Body Protection | A flame-resistant laboratory coat. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is required. | General Laboratory Practice |
| Respiratory Protection | All handling of this compound must be performed within a certified chemical fume hood. For situations where engineering controls are not sufficient or during a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary. | OSHA 29 CFR 1910.134 |
Operational Plan: From Receipt to Disposal
The following step-by-step guide ensures a safe workflow for handling this compound.
Workflow for Handling this compound
Caption: A flowchart outlining the safe handling workflow for this compound.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
PPE Donning: Before handling the chemical, put on all required PPE as specified in the table above.
-
Spill Kit: Ensure a spill kit containing absorbent materials (e.g., vermiculite or sand), and a sealed container for waste is readily accessible.
Step 2: Handling the Chemical
-
Weighing: Perform all weighing operations within the chemical fume hood. Use a tared container to minimize the transfer of the solid.
-
Solution Preparation: If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing. Ensure the solvent is compatible and will not cause an exothermic reaction.
-
Post-Handling: After handling, wipe down the work surface with an appropriate decontaminating solution (e.g., a mild detergent solution), followed by a rinse with water. Wash hands thoroughly with soap and water after removing gloves.[4]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.[5]
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a dedicated, sealed hazardous waste container within the fume hood.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, clearly labeled hazardous waste container. Do not pour any waste down the drain.[5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Storage and Disposal: Store waste containers in a designated satellite accumulation area away from incompatible materials.[4] Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal in accordance with all federal, state, and local regulations.[4][5]
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]
-
Spill: In case of a small spill within the fume hood, use absorbent material to contain it, then collect it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and scientific excellence.
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-Methyl-3-nitroanisole.
- Spectrum Chemical. (2019, August 9). SAFETY DATA SHEET: 2,5-Dimethylnitrobenzene.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Nitrobenzene.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 1-Fluoro-3-nitrobenzene.
- DC Fine Chemicals. (n.d.). Safety Data Sheet: Nitrobenzene.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Sigma-Aldrich. (2024, March 8). SAFETY DATA SHEET: 1-Fluoro-2-nitrobenzene.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 1-Fluoro-3-nitrobenzene.
- Fisher Scientific. (2014, February 28). SAFETY DATA SHEET: 1-Fluoro-2-nitrobenzene.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


